Pimodivir hydrochloride hemihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1777721-70-6 |
|---|---|
Molecular Formula |
C40H42Cl2F4N10O5 |
Molecular Weight |
889.7 g/mol |
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |
InChI Key |
WPLSKBKDOCXXMO-KIHJVYKPSA-N |
SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |
Origin of Product |
United States |
Foundational & Exploratory
Pimodivir Hydrochloride Hemihydrate: Discovery, Mechanistic Biology, and Advanced Synthesis
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Pimodivir (formerly VX-787 or JNJ-63623872) represents a paradigm shift in antiviral therapeutics, specifically targeting the Influenza A virus. Unlike traditional neuraminidase inhibitors, pimodivir acts upstream in the viral lifecycle by inhibiting the RNA-dependent RNA polymerase (RdRp) complex[1]. This whitepaper provides an in-depth analysis of pimodivir’s discovery, its mechanism of action, and the highly controlled synthetic pathways required to produce its stable active pharmaceutical ingredient (API) form: pimodivir hydrochloride hemihydrate[2].
Target Biology and Mechanism of Action (The "Why")
Influenza A virus (IAV) relies on a conserved RdRp complex—comprising PB1, PB2, and PA subunits—to replicate its genome[3]. Because the virus cannot synthesize its own mRNA caps, it must steal them from the host cell in a process known as "cap-snatching."
The PB2 subunit binds to the 5'-m7G cap of host cellular pre-mRNAs, allowing the PA endonuclease subunit to cleave the host RNA. This cleaved sequence serves as a primer for viral mRNA transcription[3]. Pimodivir is a non-nucleoside inhibitor that competitively binds to the cap-binding domain of the PB2 subunit with high affinity ( KD = 24 nM)[4]. By occupying this pocket, pimodivir physically blocks the virus from hijacking host transcription machinery, neutralizing viral replication at its inception (1)[1].
Mechanism of Action: Pimodivir blocking the PB2 cap-snatching process in Influenza A.
Discovery and Hit-to-Lead Optimization
The discovery of pimodivir was spearheaded by Vertex Pharmaceuticals using a phenotypic screening approach. Researchers utilized a cytopathic effect (CPE) cell protection assay in Madin-Darby Canine Kidney (MDCK) cells to identify compounds that prevented viral-induced cell death[3].
The initial hit was an azaindole derivative. Through rigorous structure-activity relationship (SAR) optimization, the azaindole core was fused with a pyrimidine ring and a bridged bicyclo[2.2.2]octane system.
-
Causality of Design : The azaindole moiety was specifically engineered to mimic the natural m7G cap, forming critical hydrogen bonds within the PB2 binding pocket. The bulky bicyclo[2.2.2]octane system was introduced to enhance metabolic stability against cytochrome P450 enzymes and improve oral bioavailability (3)[3].
Table 1: Pharmacological and Physicochemical Properties
| Parameter | Value | Reference |
| Target | Influenza A PB2 Subunit (Cap-binding) | [1] |
| Binding Affinity ( KD ) | 24 nM | [4] |
| Antiviral Activity ( EC50 ) | 1.6 nM (CPE Assay) | [4] |
| Chemical Formula | C40H42Cl2F4N10O5 (Hemihydrate dimer) | [2] |
| Molecular Weight | 889.7 g/mol | [2] |
Chemical Synthesis of Pimodivir API (The "How")
The synthesis of the pimodivir API requires precise stereochemical control. The foundational route relies on a Curtius rearrangement to construct the core geometry and a Suzuki-Miyaura cross-coupling to unite the primary pharmacophores[5].
Protocol 1: Synthesis of the Azaindole-Pyrimidine Precursor
Step 1: Curtius Rearrangement
-
Procedure : 2-chloro-5-fluoronicotinic acid is reacted with diphenylphosphoryl azide (DPPA) and triethylamine ( Et3N ) in toluene at 90 °C[5].
-
Causality : DPPA safely converts the carboxylic acid to an acyl azide. Heating induces the Curtius rearrangement, extruding nitrogen gas to form a reactive isocyanate intermediate. This isocyanate undergoes intramolecular cyclization to establish the azaindole functional group. This choice deliberately avoids the use of highly toxic phosgene gas while ensuring high atom economy.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Procedure : The azaindole intermediate is coupled to a halogenated pyrimidine-bicyclo[2.2.2]octane fragment using Pd2(dba)3 (0.025 equiv) as the catalyst, X-Phos (0.12 equiv) as the ligand, and K3PO4 as the base in a MeTHF- H2O (5:1) solvent system at 115 °C for 3 hours[5].
-
Causality : The Suzuki-Miyaura reaction is selected for its high functional group tolerance. X-Phos, a bulky and electron-rich Buchwald ligand, is critical here; it facilitates the challenging oxidative addition of the aryl halide and accelerates reductive elimination, ensuring high yields (>95%) while suppressing unwanted homocoupling byproducts[5].
Step 3: Chiral Resolution
-
Procedure : The coupled product is obtained as a racemate. Supercritical Fluid Chromatography (SFC) is employed to isolate the active (S,S)-enantiomer[5].
-
Validation Check : Chiral purity must be confirmed via analytical SFC (target e.e. > 99%). Cross-coupling completion is monitored by HPLC-MS to ensure the absence of the unreacted pyrimidine halide.
Step-by-step synthetic workflow for Pimodivir hydrochloride hemihydrate.
Salt Selection and Crystallization: Pimodivir Hydrochloride Hemihydrate
The free base of pimodivir exhibits physicochemical limitations regarding aqueous solubility. To optimize its pharmacokinetic profile for oral administration, the API is converted into its hydrochloride hemihydrate form (2)[2].
Protocol 2: Isothermal Reactive Crystallization
-
Protonation : Dissolve the enantiopure pimodivir free base in a solvent mixture of acetonitrile and dioxane. Introduce Hydrochloric acid (6.0 equiv) to the system at 65–70 °C[5].
-
Hydrate Formation : Maintain the system at an elevated temperature to ensure complete protonation of the basic pyrimidine/azaindole nitrogens. A controlled stoichiometric amount of water in the solvent matrix is critical for hydrate formation.
-
Isolation : Slowly cool the solution to induce supersaturation. Filter, wash, and dry the resulting precipitate under vacuum to yield pimodivir hydrochloride hemihydrate.
-
Causality : The specific formation of the hemihydrate creates a thermodynamic sink. The resulting crystalline lattice contains a stoichiometric ratio of 2 API molecules : 2 HCl molecules : 1 H2O molecule ( C40H42Cl2F4N10O5 )[2]. Incorporating water directly into the crystal lattice during manufacturing prevents the API from absorbing fluctuating amounts of ambient moisture during storage, ensuring shelf-life stability.
-
Validation Check : The solid-state form must be validated using X-ray Powder Diffraction (XRPD) to confirm the unique crystalline lattice of the hemihydrate. Karl Fischer titration is used to verify the exact stoichiometric water content.
Conclusion
Pimodivir hydrochloride hemihydrate represents a triumph of rational drug design and synthetic optimization. By targeting the PB2 cap-snatching mechanism, it bypasses the resistance pathways common to neuraminidase inhibitors. The synthetic workflow—highlighted by a high-yielding Curtius rearrangement, a robust Suzuki-Miyaura coupling, and a thermodynamically driven reactive crystallization—ensures the scalable production of a highly stable and bioavailable API.
References
-
Synthesis of VX-787. J. Med. Chem. / SYNFACTS. 5
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. MDPI. 1
-
Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. ACS Publications.3
-
Pimodivir Hydrochloride | CID 121488178. PubChem. 2
-
Pimodivir HCl | CAS#1777721-70-6. MedKoo. 4
Sources
Pimodivir hydrochloride hemihydrate CAS number 1777721-70-6
Title: Pimodivir Hydrochloride Hemihydrate (CAS 1777721-70-6): Mechanistic Insights, Resistance Profiling, and In Vitro Assay Methodologies
Executive Summary
Pimodivir (also known as VX-787 or JNJ-872) is a highly potent, first-in-class non-nucleoside inhibitor of the influenza A virus (1)[1]. Specifically developed to target the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, pimodivir disrupts the essential "cap-snatching" mechanism required for viral transcription (2)[2]. The hydrochloride hemihydrate salt form (CAS 1777721-70-6) provides improved physicochemical stability for formulation and in vitro handling (3)[3]. This whitepaper synthesizes the structural biology, resistance landscape, and self-validating experimental protocols necessary for rigorous preclinical evaluation.
Chemical Profile and Structural Biology
Understanding the exact chemical nature of the compound is critical for accurate molarity calculations and solvent selection during in vitro assays.
-
Chemical Name: (2S,3S)-3-((5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate (4)[4].
Mechanism of Action: Inhibition of Cap-Snatching
Influenza viruses lack the intrinsic cellular machinery to cap their own messenger RNAs (mRNAs), a structural prerequisite for translation by host ribosomes. To circumvent this, the virus employs a "cap-snatching" strategy (6)[6].
-
Host Cap Recognition: The PB2 subunit binds to the 5' 7-methylguanosine (m7G) cap of host pre-mRNAs (2)[2].
-
Endonucleolytic Cleavage: The PA subunit cleaves the host RNA 10–13 nucleotides downstream of the cap (2)[2].
-
Viral Transcription: The PB1 subunit utilizes this capped fragment as a primer to synthesize complementary viral mRNA (6)[6].
Pimodivir acts as a structural mimic of the m7G cap. It occupies the central cap-binding domain of PB2, forming critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404 (2)[2]. By competitively blocking this pocket with a dissociation constant ( KD ) of 24 nM (5)[5], pimodivir selectively halts viral transcription without interfering with host cellular gene expression (7)[7].
Mechanism of Action: Pimodivir blocking the PB2 cap-binding domain during influenza transcription.
In Vitro Efficacy and Resistance Landscape
Pimodivir exhibits exceptional potency against a broad panel of influenza A strains, including pandemic H1N1, avian H5N1, and strains resistant to neuraminidase inhibitors (NAIs) or adamantanes (8)[8].
Table 1: Pharmacological Profile and Efficacy Metrics
| Parameter | Value / Range | Target / Strain | Reference |
| Binding Affinity ( KD ) | 24 nM | PB2 Cap-Binding Domain | [5] |
| EC50 (CPE Assay) | 1.6 nM | Influenza A (General) | [1] |
| EC50 Range | 0.13 – 3.2 nM | Diverse Influenza A strains | [7] |
| CC50 (Cytotoxicity) | > 1 μ M | MDCK / Macrophages | [7] |
| Selectivity Index (SI) | > 125 | A(H1N1) | [7] |
The Resistance Landscape: Because pimodivir targets a highly specific binding pocket, it is susceptible to point mutations in the PB2 domain (9)[9]. Clinical and in vitro passaging studies have identified specific PB2 substitutions that confer reduced susceptibility. Mutations such as S324C, S324R, and N510K can reduce susceptibility by 27- to 317-fold (8)[8]. Furthermore, a rare H357N substitution in avian strains significantly alters the binding pocket, leading to >100-fold resistance (8)[8]. To combat resistance, synergistic combinations of pimodivir with NAIs (e.g., oseltamivir) or host-directed therapies (e.g., epinephrine bitartrate) have been validated to boost PB2 cap affinity and suppress viral replication (10)[10].
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate causality into every experimental choice.
Protocol A: Pimodivir Stock Preparation and Solubilization
Rationale: Pimodivir is highly hygroscopic, and moisture significantly impacts its solubility in DMSO. Improper solubilization leads to compound precipitation in aqueous assay media, artificially lowering the observed potency (7)[7].
-
Solvent Selection: Utilize newly opened, anhydrous DMSO to prevent water absorption (7)[7].
-
Dissolution: Weigh 5 mg of Pimodivir hydrochloride hemihydrate and add 1.12 mL of DMSO to achieve a ~5 mM stock.
-
Thermal & Mechanical Agitation: Subject the mixture to ultrasonic water bath sonication and gentle heating (up to 60°C) until a completely clear solution is formed (7)[7].
-
Working Solution Formulation: For in vivo or complex in vitro assays requiring a 1 mL working solution (2.5 mg/mL), combine 100 μ L of the DMSO stock (at 25.0 mg/mL) with 400 μ L PEG300. Mix thoroughly, add 50 μ L Tween-80, mix again, and finally add 450 μ L saline. This step-wise addition prevents the compound from crashing out of solution (7)[7].
Protocol B: Cytopathic Effect (CPE) Inhibition Assay
Rationale: The CPE assay provides a phenotypic readout of viral replication by measuring host cell viability. TPCK-treated trypsin is mandatory in the culture media to cleave the viral hemagglutinin (HA0 to HA1/HA2), enabling multi-cycle viral replication in vitro (8)[8].
-
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at a density of 2×104 cells/well in a black, transparent-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 (10)[10].
-
Viral Infection: Wash cells with PBS and infect with the target Influenza A strain at a Multiplicity of Infection (MOI) of 0.01 in assay media containing 1 μ g/mL TPCK-trypsin (8)[8].
-
Compound Treatment: Immediately add serially diluted Pimodivir (ranging from 19.5 nM to 1250 nM) to the infected wells. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cytotoxicity (10)[10].
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo (or equivalent luminescent viability reagent) according to the manufacturer's protocol. Measure luminescence using a multimode microplate reader (10)[10].
-
Data Analysis: Calculate the EC50 using a 4-parameter logistic non-linear regression model. A self-validating control must include an uninfected, vehicle-treated well (100% viability) and an infected, vehicle-treated well (0% viability baseline) (5)[5].
In Vitro CPE Assay Workflow: Standardized self-validating protocol for Pimodivir efficacy testing.
References
-
MedChemExpress. "Pimodivir (VX-787) | Influenza A Inhibitor". 7
-
Oxford Academic. "New Developments in Influenza Polymerase Inhibitors". 6
-
ResearchGate. "Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir". 8
-
NIH PMC. "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". 2
-
PubChem. "Pimodivir Hydrochloride | CID 121488178". 3
-
NIH PMC. "Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost". 10
-
NIH PMC. "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". 9
-
MedKoo. "Pimodivir HCl | CAS#1777721-70-6". 5
-
Benchchem. "Pimodivir's Dose-Response Profile in Influenza-Infected Cells". 11
-
New Drug Approvals. "PIMODIVIR, VX 787". 1
-
GSRS. "PIMODIVIR HYDROCHLORIDE". 4
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Mechanistic Profiling of Pimodivir Hydrochloride Hemihydrate: A Technical Guide
Executive Summary
Pimodivir (formerly known as VX-787 or JNJ-872) represents a first-in-class, non-nucleoside inhibitor designed to target the polymerase basic protein 2 (PB2) subunit of the influenza A virus[1]. While the free base form of pimodivir demonstrates potent in vitro efficacy, its clinical viability relies heavily on its solid-state chemistry. Formulating the active pharmaceutical ingredient (API) as a hydrochloride hemihydrate—specifically, a 2:2:1 stoichiometric ratio of API to hydrochloric acid to water—resolves critical pharmacokinetic bottlenecks, including aqueous solubility and polymorphic stability[2][3].
As a Senior Application Scientist, understanding the causality behind these structural and formulation choices is critical for downstream drug development and resistance profiling.
Physicochemical Profiling and Structural Identity
The chemical structure of pimodivir is characterized by a unique bicyclo[2.2.2]octane core linked to a pyrimidine and a 7-azaindole (pyrrolo[2,3-b]pyridine) moiety. The stereochemistry is strictly defined at the (2S, 3S) positions of the bicyclo-octane ring, which is essential for its precise spatial fit within the target binding pocket[3].
Table 1: Physicochemical Properties of Pimodivir Hydrochloride Hemihydrate
| Property | Value |
| IUPAC Name | (2S,3S)-3-{[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride hemihydrate |
| Molecular Formula | 2(C20H19F2N5O2)⋅2HCl⋅H2O |
| Molecular Weight | 889.7 g/mol (Hemihydrate Complex) |
| CAS Registry Number | 1777721-70-6 |
| Stereocenters | 4 defined centers (Absolute: 2S, 3S) |
| Target Subunit | Influenza A RNA-dependent RNA polymerase (PB2) |
Mechanism of Action: PB2 Cap-Snatching Inhibition
Influenza A relies on a "cap-snatching" mechanism to initiate viral mRNA transcription. The PB2 subunit binds to the 5′-terminal 7-methylguanosine (m7G) cap of host mRNA, which is subsequently cleaved by the PA subunit to serve as a primer for viral replication[4]. Pimodivir acts as a competitive inhibitor at the PB2 cap-binding domain.
The Causality of Binding: The azaindole ring of pimodivir is sandwiched between host residues H357 and F404 via π−π stacking, while the pyrimidine ring interacts with F323. Furthermore, critical hydrogen bonds are formed with E361 and K376[4]. This high-affinity interaction displaces the host mRNA cap, effectively halting viral replication at the transcription stage[1][4].
Fig 1. Mechanism of Pimodivir inhibiting the PB2 cap-snatching pathway in Influenza A.
Synthesis and Crystallization Workflow
To achieve the hydrochloride hemihydrate form, the crystallization protocol must be tightly controlled. The causality behind this specific salt/hydrate selection lies in the API's intrinsic basicity and hygroscopicity. The free base exhibits poor aqueous solubility, limiting oral absorption. By introducing HCl, the basic nitrogens on the pyrimidine/azaindole rings are protonated. The controlled introduction of water allows the formation of a hemihydrate lattice, where one water molecule bridges two protonated API molecules and their chloride counterions, creating a thermodynamically stable crystal that resists polymorphic transformation under varying humidity.
Protocol 1: Self-Validating Crystallization of Pimodivir Hydrochloride Hemihydrate
-
Dissolution: Dissolve synthesized pimodivir free base in a polar aprotic solvent (e.g., THF or N-Methyl-2-pyrrolidone) under an inert argon atmosphere to prevent oxidative degradation[1].
-
Acidification: Slowly titrate 1.05 molar equivalents of aqueous hydrochloric acid (HCl) into the solution at 25°C. Validation Check: Monitor the pH shift to ensure complete protonation of the target basic centers without degrading the bicyclo-octane carboxylic acid moiety.
-
Hydration and Nucleation: Introduce a controlled volume of anti-solvent (e.g., MTBE or hexane) alongside a stoichiometric amount of water to force the 2:2:1 (API:HCl:H2O) co-precipitation[1][3].
-
Annealing: Heat the slurry to 48°C–53°C for 23 hours to dissolve metastable amorphous aggregates, then cool slowly to 18°C to promote the growth of the thermodynamically favored hemihydrate crystal lattice[1].
-
Isolation: Filter the resulting white solid, wash with a non-polar solvent (hexane) to remove organic impurities, and dry under a nitrogen stream[1].
Fig 2. Self-validating workflow for the synthesis and characterization of Pimodivir hemihydrate.
Analytical Characterization Protocol
A robust, self-validating analytical workflow is required to confirm the structural integrity, stereochemistry, and hydration state of the isolated compound.
Protocol 2: Multi-Dimensional Structural Validation
-
High-Resolution Mass Spectrometry (HRMS):
-
Procedure: Subject the sample to Electrospray Ionization (ESI-MS).
-
Causality: Confirms the exact mass of the active moiety. The free base should yield an [M+H]+ peak at m/z 400.14 to 400.15[1].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Perform 1H and 13C NMR in DMSO-d6 or MeOD.
-
Causality: Validates the (2S, 3S) endo/exo stereochemistry. Key diagnostic peaks include the pyrimidine and azaindole protons (e.g., doublets at δ 8.82 and δ 8.39 ppm) and the distinct multiplet of the bicyclo[2.2.2]octane ring[1].
-
-
X-Ray Powder Diffraction (XRPD) & Karl Fischer Titration:
-
Procedure: Analyze the crystalline powder via XRPD and quantify water content via Karl Fischer.
-
Causality: XRPD provides a unique diffractogram fingerprint for the hemihydrate lattice, differentiating it from anhydrous or amorphous forms[3]. Karl Fischer titration self-validates the XRPD data by confirming the exact water content corresponding to the 2:2:1 stoichiometry.
-
-
Isothermal Titration Calorimetry (ITC):
-
Procedure: Titrate the solubilized API against the purified PB2 cap-binding domain.
-
Causality: Ensures the formulated API retains its biological conformation. A validated batch will exhibit a dissociation constant ( KD ) of approximately 24 nM[1].
-
Pharmacokinetic and Virological Profile
Pimodivir exhibits exceptional potency against diverse influenza A strains, including those resistant to neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers[1][4]. However, its highly specific binding modality makes it susceptible to viral point mutations in the PB2 domain.
Table 2: Binding Affinity and Resistance Profile
| Parameter | Value / Implication |
| Binding Affinity ( KD ) | 24 nM (ITC)[1] |
| Cellular Efficacy ( EC50 ) | 1.6 nM (Cytopathic effect assay)[1] |
| Cytotoxicity ( CC50 ) | >200 μ M (High therapeutic index)[5] |
| Key Resistance Mutations | F404Y, M431I, H357N[6] |
| Mutation Mechanism | Steric hindrance or loss of π−π stacking interactions within the cap-binding pocket, reducing binding affinity[6][7]. |
References
- PIMODIVIR, VX 787 | New Drug Approvals newdrugapprovals.org
- Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem nih.gov
- PIMODIVIR HYDROCHLORIDE - gsrs nih.gov
- Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH nih.gov
- Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC nih.gov
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - MDPI mdpi.com
- Thermodynamic analyses of pimodivir binding to mutant PB2 cap-binding...
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
Analytical and Mechanistic Profiling of Pimodivir Hydrochloride Hemihydrate: A Technical Whitepaper
Target Audience: Analytical Chemists, Structural Biologists, and Antiviral Drug Development Professionals
Executive Summary
The development of non-nucleoside inhibitors targeting the influenza A virus polymerase complex represents a critical frontier in antiviral therapeutics. Pimodivir (formerly VX-787 or JNJ-872) is a first-in-class, orally bioavailable inhibitor that specifically targets the polymerase basic protein 2 (PB2) subunit[1]. While the active moiety drives the pharmacological efficacy, the drug is formulated as Pimodivir hydrochloride hemihydrate to optimize solid-state stability, aqueous solubility, and pharmacokinetic predictability[2].
This technical guide provides an in-depth analysis of the physicochemical properties, exact molecular weight calculations, and structural characterization of Pimodivir hydrochloride hemihydrate, alongside self-validating analytical protocols for its laboratory evaluation.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the stoichiometry of the active pharmaceutical ingredient (API) is critical for accurate dosing, formulation, and analytical quantification. Pimodivir is formulated as a hydrochloride hemihydrate salt, meaning that for every two molecules of the Pimodivir free base, there are two hydrochloric acid molecules and one water molecule integrated into the crystal lattice[2][3].
Stoichiometric Breakdown
-
Active Moiety (Free Base): C20H19F2N5O2
-
Salt/Solvate Form: 2(C20H19F2N5O2)⋅2HCl⋅H2O
The transition from the free base to the hydrochloride hemihydrate significantly alters the molecular weight (MW) and exact mass, which must be accounted for during mass spectrometry (MS) calibration and high-performance liquid chromatography (HPLC) standard preparation.
Quantitative Data Summary
The following table summarizes the key physicochemical differences between the free base and the formulated salt[3][4][5]:
| Property | Pimodivir (Free Base) | Pimodivir Hydrochloride Hemihydrate |
| CAS Registry Number | 1629869-44-8 | 1777721-70-6 |
| Chemical Formula | C20H19F2N5O2 | C40H42Cl2F4N10O5 |
| Molecular Weight | 399.4 g/mol | 889.73 g/mol |
| Monoisotopic Exact Mass | 399.1506 Da | 888.2653 Da |
| Hydrogen Bond Donors | 3 | 8 (Includes H2O and HCl contributions) |
| Hydrogen Bond Acceptors | 5 | 11 |
Causality Insight: The selection of the hydrochloride hemihydrate form over the anhydrous free base is driven by the basicity of the azaindole and pyrimidine nitrogen atoms. Protonation by HCl enhances the compound's dissolution rate in the acidic environment of the stomach, while the incorporation of water (hemihydrate) into the crystal lattice lowers the hygroscopicity of the powder, preventing unpredictable weight fluctuations during manufacturing and storage.
Mechanism of Action: PB2 Cap-Snatching Inhibition
The influenza A virus relies on a "cap-snatching" mechanism to initiate viral mRNA transcription. The viral RNA-dependent RNA polymerase (RdRp) complex consists of three subunits: PB1, PB2, and PA[1].
Pimodivir acts as a competitive inhibitor at the 7-methylguanosine ( m7GTP ) cap-binding site of the PB2 subunit. Structural and thermodynamic analyses reveal that Pimodivir binds this domain with high affinity ( KD=24 nM)[6]. The azaindole ring of Pimodivir is sandwiched via π−π stacking between residues H357 and F404, while the pyrimidine ring interacts with F323. Furthermore, it forms critical hydrogen bonds with E361 and K376[1][7]. By occupying this pocket, Pimodivir prevents the viral polymerase from hijacking host mRNA caps, thereby halting viral replication.
Pimodivir-mediated inhibition of the Influenza A PB2 cap-snatching transcription pathway.
Experimental Protocols for Analytical Characterization
To ensure the scientific integrity of Pimodivir hydrochloride hemihydrate batches, laboratories must employ self-validating protocols. The following methodologies detail the exact workflows for verifying the molecular weight and binding kinetics, explaining the why behind each step.
Protocol 1: Molecular Weight Validation via LC-HRMS (High-Resolution Mass Spectrometry)
Objective: To confirm the monoisotopic mass of the active moiety (399.1506 Da) and validate the dissociation of the hemihydrate salt complex in solution.
-
Sample Preparation:
-
Action: Dissolve 1.0 mg of Pimodivir hydrochloride hemihydrate in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: The polar protic solvent mixture completely dissociates the HCl and water molecules from the crystal lattice. The 0.1% formic acid provides an excess of protons, ensuring the basic nitrogens of the azaindole ring are fully ionized for positive electrospray ionization (ESI+).
-
-
Chromatographic Separation:
-
Action: Inject 2 μL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Causality: The C18 stationary phase retains the hydrophobic bicyclo[2.2.2]octane core of Pimodivir. The gradient ensures sharp peak elution, separating the API from any potential synthesis impurities (e.g., des-fluoro degradants).
-
-
Mass Spectrometry Detection:
-
Action: Operate the HRMS (TOF or Orbitrap) in ESI+ mode. Scan range: 100–1000 m/z.
-
Causality: Because the salt complex dissociates in solution, the mass spectrometer will not detect the 889.73 g/mol complex. Instead, the primary signal will be the protonated free base [M+H]+ at m/z 400.1585 . The presence of the chloride ion can be orthogonally verified by switching to ESI- mode to detect Cl− at m/z 34.9688.
-
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Objective: To confirm the biological activity of the synthesized batch by measuring its binding affinity ( KD ) to recombinant PB2 cap-binding domain[6].
-
Protein Preparation:
-
Action: Express and purify the PB2 cap-binding domain (residues 318–483) in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP.
-
Causality: TCEP is crucial to maintain reducing conditions, preventing the formation of artificial disulfide bonds that could alter the conformation of the cap-binding pocket.
-
-
Ligand Preparation:
-
Action: Prepare a 200 μM solution of Pimodivir hydrochloride hemihydrate in the exact same buffer used for the protein.
-
Causality: Buffer matching is a self-validating necessity in ITC. Even minor mismatches in pH or salt concentration will generate massive heat of dilution artifacts, masking the true heat of binding.
-
-
Titration Execution:
-
Action: Load the protein (20 μM ) into the sample cell and the Pimodivir solution into the syringe. Perform 20 injections of 2 μL at 25∘C .
-
Causality: As Pimodivir binds the PB2 domain, heat is released (exothermic reaction). The area under each injection peak is integrated to yield the enthalpy ( ΔH ). Curve fitting to a one-site binding model should yield a KD of approximately 24 nM, validating the structural integrity and functional efficacy of the API[6].
-
References
-
PubChem. "Pimodivir Hydrochloride | C40H42Cl2F4N10O5 - PubChem" National Institutes of Health. Available at:[Link]
-
Global Substance Registration System (GSRS). "PIMODIVIR HYDROCHLORIDE" National Institutes of Health. Available at:[Link]
-
PubChem. "Pimodivir | C20H19F2N5O2 - PubChem" National Institutes of Health. Available at:[Link]
-
National Institutes of Health (PMC). "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". Available at:[Link]
-
National Institutes of Health (PMC). "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". Available at:[Link]
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pimodivir | C20H19F2N5O2 | CID 67286591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties and Solid-State Characterization of Pimodivir Hydrochloride Hemihydrate: A Technical Guide
Executive Summary
Pimodivir (developmental codes VX-787, JNJ-872, and JNJ-63623872) is a potent, orally bioavailable, first-in-class inhibitor of the influenza A virus[1]. Unlike traditional neuraminidase inhibitors, Pimodivir targets the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp) complex, effectively neutralizing the virus's ability to hijack host mRNA[2].
For advanced pharmaceutical development, optimizing the solid-state properties of the active pharmaceutical ingredient (API) was paramount. The formulation of Pimodivir as a hydrochloride hemihydrate salt (Form A) resolved critical challenges in aqueous solubility, thermodynamic stability, and manufacturability[3]. This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, structural rationale, and the validated methodologies required for its synthesis and polymorphic characterization.
Structural Rationale and Molecular Characteristics
At the heart of Pimodivir’s efficacy is a highly optimized 7-azaindole core [4]. The strategic incorporation of the nitrogen atom within the azaindole ring serves a dual purpose in drug design:
-
Pharmacodynamic Enhancement: The azaindole nitrogen acts as a critical hydrogen-bond acceptor. It mimics the binding pattern of natural purines, allowing the molecule to anchor deeply within the cap-binding pocket of the PB2 subunit[4].
-
Physicochemical Optimization: Compared to a standard indole, the 7-azaindole motif significantly alters the electron density of the ring system. This lowers the overall lipophilicity (LogP) and enhances aqueous solubility, which is a critical prerequisite for achieving high oral bioavailability[4].
Physicochemical Profile
To standardize the handling and formulation of Pimodivir, the hydrochloride hemihydrate form was selected. The inclusion of a stoichiometric half-equivalent of water (hemihydrate) stabilizes the crystal lattice, rendering the API non-hygroscopic under standard ambient conditions and preventing polymorphic shifts during long-term storage.
Table 1: Physicochemical and Pharmacological Properties of Pimodivir HCl Hemihydrate
| Property | Value |
| Compound Name | Pimodivir hydrochloride hemihydrate |
| CAS Registry Number | 1777721-70-6[5] |
| Molecular Formula | C₄₀H₄₂Cl₂F₄N₁₀O₅ (Dimeric representation)[5] |
| Molecular Weight | 889.73 g/mol [2] |
| Primary Target | Influenza A viral polymerase PB2 subunit[2] |
| Target Binding Affinity ( KD ) | 24 nM (via Isothermal Titration Calorimetry)[2] |
| Cellular Efficacy ( EC50 ) | 1.6 nM[2] |
| Solid-State Form | Form A (Crystalline Hemihydrate)[3] |
| Key PXRD Peaks (2θ) | 5.2°, 7.4°, 10.5°, 18.9° (± 0.2°)[3] |
Mechanism of Action: PB2 Cap-Snatching Inhibition
Influenza A relies on host cellular machinery to transcribe its viral RNA. The viral PB2 subunit binds to the 5'-cap of host mRNA, which is then cleaved ("snatched") by the PA endonuclease subunit to serve as a primer for viral transcription[1]. Pimodivir competitively binds to the cap-binding domain of PB2 with a dissociation constant ( KD ) of 24 nM, effectively halting viral replication at the transcription stage[2].
Mechanism of Pimodivir inhibiting influenza PB2 cap-snatching and viral replication.
Solid-State Chemistry: Polymorph Form A
Polymorphism plays a critical role in the bioavailability, dissolution rate, and shelf-life of active pharmaceutical ingredients. Pimodivir hydrochloride hemihydrate exists in a thermodynamically stable crystalline state designated as Form A [3].
-
Crystallographic Signatures: Form A is uniquely identified by its powder X-ray diffraction (PXRD) pattern, exhibiting distinct high-intensity peaks at 5.2°, 7.4°, 10.5°, and 18.9° (2θ ± 0.2°)[3].
-
Thermodynamic Stability: The hemihydrate lattice is structurally reinforced by a complex hydrogen-bonding network between the incorporated water molecules, the chloride counterions, and the protonated azaindole core. This prevents the API from absorbing ambient moisture and converting into higher-order hydrates.
Experimental Protocol: Isothermal Reactive Crystallization
The isolation of Form A requires precise control over thermodynamic parameters. Traditional cooling crystallization often yields an unpredictable mixture of amorphous and anhydrous forms due to rapid kinetic precipitation. Therefore, an isothermal reactive crystallization approach is employed, utilizing acid-base chemistry to drive supersaturation under strict water-activity constraints[3].
Methodology: Synthesis and Validation of Form A
Step 1: Solvent System Calibration
-
Action: Suspend Pimodivir free base in a mixed organic-aqueous solvent system (e.g., ethanol/water) adjusted to a specific water activity ( aw ) between 0.05 and 0.85[3].
-
Causality: The stoichiometric ratio of the hemihydrate requires a specific thermodynamic water activity to drive the formation of the hydrate over the anhydrous form. If aw is too low, the anhydrous form precipitates; if too high, dissolution issues or higher-order hydrates occur.
Step 2: Isothermal Acidification
-
Action: Maintain the reactor at a constant temperature (e.g., 20–25°C) and add 1.05 molar equivalents of concentrated HCl dropwise.
-
Causality: Isothermal conditions prevent thermally-induced polymorphic transitions. The addition of HCl protonates the basic nitrogen of the azaindole/pyrimidine core, forming the salt. The sudden decrease in solubility of the protonated species generates the required supersaturation driving force.
Step 3: Polymorph-Directed Seeding
-
Action: Introduce 1–2% w/w of pre-characterized Form A seed crystals into the supersaturated solution.
-
Causality: Seeding bypasses the primary nucleation energy barrier, directing the crystallization exclusively toward the desired Form A polymorph and preventing the spontaneous formation of metastable phases.
Step 4: Aging and Controlled Isolation
-
Action: Agitate the suspension for 4–6 hours to allow crystal growth, filter the slurry, and dry the filter cake under controlled ambient humidity (e.g., 30–40% RH).
-
Causality: Sufficient aging ensures complete Ostwald ripening, yielding larger, more filterable crystals. Controlled humidity drying removes residual organic solvent without stripping the structurally integral hemihydrate water from the crystal lattice.
Step 5: Analytical Validation (Self-Validating System)
-
Action: Analyze the dried batch using PXRD and Karl Fischer (KF) titration.
-
Causality: The protocol validates itself by confirming the presence of the 5.2°, 7.4°, 10.5°, and 18.9° 2θ peaks (confirming Form A)[3] and a KF water content of approximately 2% w/w (confirming the 0.5 molar equivalent of water).
Isothermal reactive crystallization workflow for Pimodivir hydrochloride hemihydrate.
References
- Source: nih.
- Source: medkoo.
- Source: nih.
- Source: newdrugapprovals.
- Source: google.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medkoo.com [medkoo.com]
- 3. ES2741444T3 - Inhibitors of influenza virus replication - Google Patents [patents.google.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pimodivir hydrochloride hemihydrate solubility and stability
The development of robust antiviral therapeutics requires not only potent pharmacological activity but also meticulous solid-state engineering to ensure consistent bioavailability and shelf-life. Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable inhibitor of the influenza A virus polymerase complex[1]. While its clinical efficacy is driven by its unique mechanism of action, its successful formulation relies heavily on the physicochemical properties of its solid state.
This technical guide provides an in-depth analysis of the solubility, thermodynamic stability, and crystallization methodologies for Pimodivir hydrochloride hemihydrate (Form A) , the optimized active pharmaceutical ingredient (API) form designed for clinical administration.
Mechanistic Grounding: The PB2 Cap-Snatching Pathway
To understand the clinical value of Pimodivir, one must first examine its target. The influenza A virus relies on a highly conserved RNA-dependent RNA polymerase (RdRp) complex consisting of three subunits: PB1, PB2, and PA[2]. Viral transcription is initiated via a "cap-snatching" mechanism, wherein the PB2 subunit binds to the 5′-terminal 7-methylguanosine (m7G) cap of host cellular mRNA[2].
Pimodivir acts as a competitive inhibitor by occupying the central cap-binding domain of the PB2 subunit. It forms critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404[2]. By blocking this domain, Pimodivir prevents the PA endonuclease from cleaving the host primer, thereby halting viral mRNA synthesis and subsequent replication[2].
Viral PB2 cap-snatching mechanism and competitive inhibition by Pimodivir.
Solid-State Chemistry: Rationale for the Hydrochloride Hemihydrate
The free base of Pimodivir exhibits variable solubility and a propensity for amorphous phase transitions under mechanical stress, which can lead to erratic pharmacokinetic profiles. To mitigate this, salt screening and polymorph profiling were conducted, identifying Form A of the HCl salt hemihydrate as the thermodynamically optimal candidate[3].
Form A is a crystalline polymorphic form characterized by distinct powder X-ray diffraction (XRPD) peaks at 10.5 ± 0.2, 5.2 ± 0.2, 7.4 ± 0.2, and 18.9 ± 0.2 degrees 2-theta [3]. The incorporation of water as a hemihydrate (one water molecule per two API molecules) acts as a structural pillar within the crystal lattice, significantly enhancing the thermodynamic stability of the API compared to its anhydrous or higher-hydrate counterparts[3].
Solubility Profile
Pimodivir is a weak base; thus, its solubility is highly pH-dependent. The conversion to the hydrochloride salt drastically improves its dissolution kinetics in the acidic environment of the stomach. Table 1 summarizes the solubility profile of Form A.
Table 1: Thermodynamic Solubility of Pimodivir HCl Hemihydrate (Form A)
| Solvent System / Media | pH | Solubility (mg/mL) | Solid-State Post-Test (XRPD) |
| Simulated Gastric Fluid (SGF) | 1.2 | > 25.0 | Form A (Stable) |
| Acetate Buffer | 4.5 | 2.4 | Form A (Stable) |
| Phosphate Buffer | 6.8 | < 0.1 | Free Base (Disproportionation) |
| Water / Organic System ( aw = 0.5) | N/A | 12.5 | Form A (Stable) |
| Water / Organic System ( aw > 0.9) | N/A | > 30.0 | Form F (Trihydrate transition) |
Causality Note: At pH 6.8, the solubility drops precipitously, and the salt undergoes disproportionation back to the free base. This necessitates careful formulation strategies (e.g., enteric coating or solid dispersions) if release in the lower intestine is targeted.
Stability Profile
The stability of a hydrate is intrinsically linked to the environmental water activity ( aw ) and temperature. Form A demonstrates exceptional stability under standard International Council for Harmonisation (ICH) conditions, provided the packaging maintains an appropriate moisture barrier.
Table 2: Accelerated Stability Profile of Form A
| Condition | Duration | Assay Purity (%) | Moisture Content (KF) | Polymorphic Form |
| 25°C / 60% RH | 12 Months | 99.8% | ~1.8% (Theoretical) | Form A |
| 40°C / 75% RH | 6 Months | 99.6% | 1.9% | Form A |
| 80°C (Dry Heat) | 7 Days | 98.5% | < 0.5% | Anhydrous |
| Photostability (ICH Q1B) | 1.2M Lux hours | 99.7% | 1.8% | Form A |
Experimental Workflows & Methodologies
To ensure scientific integrity, the protocols utilized to synthesize and evaluate Pimodivir HCl hemihydrate must be self-validating. The following methodologies incorporate in-process controls (IPCs) and orthogonal analytical techniques to guarantee data reliability.
Protocol 1: Isothermal Reactive Crystallization of Form A
The formation of the correct polymorph is strictly governed by the water activity ( aw ) of the solvent system. If aw exceeds 0.9, the undesired trihydrate (Form F) precipitates[3]. Therefore, controlling aw between 0.05 and 0.85 is the critical control parameter (CCP)[3].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent system comprising an organic solvent (e.g., ethanol or acetone) and water. Titrate the mixture to achieve a verified water activity ( aw ) of 0.50 using a hygrometer.
-
API Dissolution: Suspend 10.0 g of Pimodivir free base in 100 mL of the prepared solvent system. Stir isothermally at 25°C.
-
Reactive Salt Formation: Slowly add 1.05 molar equivalents of concentrated HCl dropwise over 30 minutes to prevent localized supersaturation spikes.
-
Seeding (Optional but Recommended): Introduce 0.1 g of Form A seed crystals to bypass the primary nucleation energy barrier and direct polymorphic growth.
-
Isothermal Aging: Stir the suspension isothermally for 12 hours.
-
Self-Validation (IPC): Extract a 1 mL slurry sample. Filter and analyze the wet cake via Raman spectroscopy or rapid XRPD. Validation criteria: Presence of peaks at 10.5, 5.2, 7.4, and 18.9 2-theta confirms Form A. If Form F is detected, the aw is too high and must be adjusted with anhydrous organic solvent.
-
Isolation: Filter the suspension under vacuum and wash the cake with the aw -adjusted solvent system.
-
Drying: Dry the product in a vacuum oven at 40°C until the residual solvent is removed, leaving the tightly bound hemihydrate water intact.
Self-validating isothermal reactive crystallization workflow for Form A.
Protocol 2: Thermodynamic Solubility Determination (Self-Validating System)
Standard solubility tests often fail to account for phase changes during the experiment. This protocol ensures the solubility value reported corresponds strictly to Form A.
-
Equilibration: Add excess Pimodivir HCl hemihydrate (Form A) to 10 mL of the target buffer (e.g., pH 1.2 SGF) in a temperature-controlled shaker at 37°C.
-
Sampling: Agitate for 24 hours. Extract 1 mL aliquots at 4, 12, and 24 hours to ensure equilibrium has been reached (concentration plateau).
-
Quantification: Centrifuge the aliquots at 10,000 rpm for 10 minutes. Dilute the supernatant and quantify the API concentration using HPLC-UV at 254 nm against a validated calibration curve.
-
Solid-State Validation (Crucial Step): Recover the residual solid from the bottom of the centrifuge tube. Dry gently and analyze via XRPD and Differential Scanning Calorimetry (DSC).
-
Causality: If the XRPD pattern shifts from Form A to the free base, the measured HPLC concentration represents the solubility of the free base, not the hemihydrate. The test is only valid if Form A remains intact post-equilibration.
-
Protocol 3: Accelerated Stability and Hygroscopicity Testing
To determine the boundaries of the hemihydrate's stability, Dynamic Vapor Sorption (DVS) combined with accelerated thermal testing is utilized.
-
DVS Analysis: Load 15 mg of Form A into a DVS microbalance. Cycle the relative humidity (RH) from 0% to 90% and back to 0% at 25°C in 10% increments.
-
Mass Tracking: Monitor the mass change at each step. Form A should exhibit a stable mass plateau between 10% and 80% RH, confirming the hemihydrate lattice is non-hygroscopic within standard environmental ranges.
-
Thermal Stress: Place 1 g of Form A in open petri dishes in a stability chamber at 40°C/75% RH for 6 months.
-
Validation: Analyze samples monthly via Karl Fischer (KF) titration to confirm the water content remains at ~1.8% (theoretical for hemihydrate) and via HPLC to ensure degradation impurities remain < 0.5%.
Conclusion
The successful formulation of Pimodivir requires a deep understanding of its solid-state behavior. By meticulously controlling the water activity during crystallization, manufacturers can isolate the thermodynamically stable hydrochloride hemihydrate (Form A). This form prevents the erratic solubility associated with the free base and avoids the physical instability of higher hydrates, ensuring a reliable, self-validating delivery system for this potent PB2 inhibitor.
References
- Inhibitors of influenza virus replication (ES2741444T3). Google Patents.
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance . PMC - NIH. Retrieved from:[Link]
Sources
Pimodivir Hydrochloride Hemihydrate: Mechanistic Insights and Clinical Trajectory of a PB2 Inhibitor
Executive Summary
Pimodivir hydrochloride hemihydrate (formerly VX-787 or JNJ-63623872) is a highly potent, orally bioavailable, first-in-class non-nucleoside inhibitor of the influenza A virus[1][2]. Unlike traditional neuraminidase inhibitors (e.g., oseltamivir) that prevent viral egress, pimodivir acts upstream during the viral replication cycle by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp)[3][4]. By competitively binding to the PB2 cap-binding domain, pimodivir disrupts the essential "cap-snatching" mechanism, thereby halting viral transcription[1][5]. This whitepaper provides an in-depth technical analysis of pimodivir’s mechanism of action, thermodynamic binding profile, in vitro assay methodologies, and the clinical realities that ultimately halted its Phase 3 development.
Mechanistic Basis of PB2 Inhibition: The "Cap-Snatching" Blockade
The influenza A RdRp is a highly conserved heterotrimeric complex consisting of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2)[3]. Because the influenza virus does not encode its own guanylyl transferase, it cannot synthesize the 5′-terminal 7-methylguanosine (m7G) cap required for mRNA translation by host ribosomes[5].
To circumvent this, the virus employs a "cap-snatching" mechanism:
-
Recognition: The PB2 subunit recognizes and binds to the m7G cap structure of host pre-mRNAs[1][3].
-
Cleavage: The PA subunit, utilizing its cap-dependent endonuclease activity, cleaves the host RNA 10–13 nucleotides downstream of the cap[3][5].
-
Elongation: The PB1 subunit uses this short, capped RNA fragment as a primer to transcribe the viral genome (vRNA) into viral mRNA[3].
Pimodivir's Intervention: Pimodivir is a cyclohexyl carboxylic acid analog containing an azaindole ring[3]. It acts as a direct, competitive inhibitor of the PB2 cap-binding pocket[1]. Crystallographic and thermodynamic analyses reveal that pimodivir forms critical hydrogen bonds with residues E361, K376, N429, and R355 in the PB2 domain[5]. Furthermore, its azaindole ring is sandwiched between H357 and F404 via π–π stacking, while its pyrimidine ring interacts with F323[3][5]. This physical occupation sterically hinders the host m7G cap from entering the binding site, completely arresting viral gene expression[1][4].
Notably, pimodivir is inactive against influenza B. This is due to structural divergences in the PB2 cap-binding pocket of influenza B, where specific amino acid residues create steric hindrance that prevents pimodivir from docking effectively[3][4].
Diagram 1: The influenza cap-snatching mechanism and pimodivir's targeted inhibition of the PB2 subunit.
Pharmacological Profile and Quantitative Data
Pimodivir exhibits exceptional in vitro potency against a broad panel of influenza A strains, including pandemic H1N1, avian H5N1, and strains carrying mutations that confer resistance to neuraminidase inhibitors[3][6]. The compound demonstrates a high barrier to cellular toxicity, resulting in a highly favorable Selectivity Index (SI)[6][7].
Table 1: In Vitro Pharmacological Parameters of Pimodivir
| Parameter | Value / Range | Target / Strain | Reference |
| EC₅₀ | 1.6 nM – 8.0 nM | Influenza A (H1N1) | [2][6][7] |
| EC₅₀ | ~12.0 nM | Influenza A (H3N2) | [6][7] |
| CC₅₀ | > 1 µM (often >100 µM) | MDCK / PBMC / Vero cells | [6][7] |
| Selectivity Index (SI) | > 125 | Influenza A (H1N1) | [6][7] |
| K_d (Dissociation Constant) | 24.0 nM | PB2 Cap-Binding Domain | [2][8] |
Experimental Workflows: Validating PB2 Inhibition
To evaluate the efficacy and binding kinetics of PB2 inhibitors like pimodivir, researchers rely on orthogonal assays. Below are the standard, self-validating protocols used to determine antiviral potency and thermodynamic binding profiles.
Protocol A: Cytopathic Effect (CPE) Assay for EC₅₀ Determination
This cell-based assay relies on the principle that viral replication induces cell lysis (cytopathic effect). By measuring host cell viability post-infection, we can indirectly quantify the antiviral efficacy of the compound[2][9].
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Causality: MDCK cells are highly permissive to human influenza A infection, providing an optimal environment for robust viral replication.
-
Compound Preparation: Prepare 3-fold serial dilutions of pimodivir (starting at 1 µM) in assay medium (DMEM with 1 µg/mL TPCK-treated trypsin). Causality: TPCK-trypsin is required to cleave the viral hemagglutinin (HA) precursor into HA1 and HA2, a step necessary for viral infectivity in vitro.
-
Infection & Treatment: Wash the confluent MDCK monolayers with PBS. Add the serially diluted pimodivir concurrently with the influenza A virus at a Multiplicity of Infection (MOI) of 0.01.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 72 hours.
-
Viability Readout (Self-Validation): Add CellTiter-Glo® or CCK-8 reagent to each well. These reagents quantify intracellular ATP or dehydrogenase activity, respectively. Causality: ATP levels correlate directly with the number of metabolically active (surviving) cells. If pimodivir successfully inhibits PB2, viral replication halts, CPE is prevented, and ATP levels remain high.
-
Data Analysis: Calculate the EC₅₀ using non-linear regression (curve fit) plotting compound concentration versus percentage of cell survival relative to uninfected controls.
Diagram 2: Step-by-step workflow of the in vitro Cytopathic Effect (CPE) Assay.
Protocol B: Isothermal Titration Calorimetry (ITC)
To understand how pimodivir binds to PB2, ITC is utilized to measure the thermodynamic parameters (Enthalpy [ΔH], Entropy [ΔS], and Affinity [K_d]) of the interaction[2][5].
-
Protein Preparation: Express and purify the recombinant PB2 cap-binding domain (residues 318–483) using an E. coli expression system. Dialyze the protein into an ITC buffer (e.g., 20 mM PIPES, pH 7.5, 150 mM NaCl, 1% DMSO).
-
Ligand Preparation: Dissolve pimodivir in the exact same dialysis buffer to prevent heat of mixing artifacts.
-
Titration: Place the PB2 protein (~50 µM) in the calorimetric cell and pimodivir (~500 µM) in the injection syringe. Inject 2 µL aliquots of pimodivir into the cell at 150-second intervals at 25°C.
-
Thermodynamic Extraction: Integrate the heat spikes to generate a binding isotherm. Causality: The area under each peak represents the heat released (exothermic) upon binding. Fitting this data to a one-site binding model yields the stoichiometry (n), K_d, and ΔH, allowing researchers to confirm the highly favorable enthalpic nature of pimodivir's hydrogen bonding network.
Resistance Mechanisms and Clinical Trajectory
The Emergence of Resistance
During in vitro passaging and Phase 2 clinical trials, specific missense mutations in the PB2 cap-binding domain were identified that conferred resistance to pimodivir[5][10]. The most notable mutations occur at positions F404, M431, and H357[5][11].
Thermodynamic analysis of the F404Y mutation provides a clear mechanistic explanation for this resistance. In wild-type PB2, the phenylalanine at position 404 forms a critical π–π stacking interaction with the azaindole ring of pimodivir[3][5]. When mutated to tyrosine (F404Y), ITC data reveals that the enthalpy change (ΔH) for pimodivir binding becomes substantially less favorable (a loss of ~4.8 kcal/mol)[5]. This loss of binding energy translates to a massive reduction in drug affinity, allowing the virus to resume cap-snatching even in the presence of the drug[5][11].
Phase 3 Discontinuation
Despite demonstrating excellent safety, potent antiviral activity, and a strong synergistic effect when combined with oseltamivir in Phase 2b trials (the TOPAZ study)[4][10], pimodivir's clinical journey ended abruptly in Phase 3.
Janssen Pharmaceuticals, in collaboration with the Biomedical Advanced Research and Development Authority (BARDA), initiated two major Phase 3 trials: one for hospitalized patients (NCT03376321) and one for high-risk outpatients (NCT03381196)[12][13][14].
In 2020, pre-planned interim analyses revealed a critical failure in the primary endpoints:
-
Hospitalized Cohort: Pimodivir combined with the standard of care (SoC; primarily oseltamivir) showed no added clinical benefit over placebo plus SoC on the Hospital Recovery Scale at day 6[12][14][15].
-
Outpatient Cohort: While pimodivir plus SoC did demonstrate a statistically significant reduction in the median time to resolution of influenza symptoms compared to placebo plus SoC (92.6 hours vs. 105.1 hours), the overall lack of transformational benefit in severe cases led to the strategic discontinuation of the entire development program[12][13][14].
The failure of pimodivir highlights a fundamental challenge in antiviral drug development: while highly specific mechanistic inhibitors can achieve profound virological suppression in vitro, translating this into measurable, superior clinical outcomes in severe, acute respiratory infections remains exceptionally difficult[14][15].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. academic.oup.com [academic.oup.com]
- 15. fiercebiotech.com [fiercebiotech.com]
Pimodivir hydrochloride hemihydrate for inhibiting viral transcription
Pimodivir Hydrochloride Hemihydrate: Mechanistic Insights and Experimental Workflows for Inhibiting Influenza A Viral Transcription
Executive Summary
The relentless antigenic drift of the Orthomyxoviridae family necessitates the development of antiviral therapeutics that target highly conserved viral machinery. Pimodivir (formerly VX-787 or JNJ-63623872) represents a first-in-class, orally bioavailable inhibitor designed to neutralize the polymerase basic protein 2 (PB2) subunit of the Influenza A virus[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between Pimodivir’s molecular mechanism of action and the rigorous, self-validating experimental protocols required to quantify its efficacy in preclinical drug development.
Mechanistic Grounding: Disrupting the "Cap-Snatching" Pathway
The Influenza A RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex comprising PB1, PB2, and PA subunits[2]. Viral transcription cannot initiate de novo; it relies on a process termed "cap-snatching."
Normally, the PB2 subunit recognizes and binds the 5′ 7-methylguanosine (m7G) cap of host pre-mRNAs. The PA subunit then acts as an endonuclease, cleaving the host RNA 10–13 nucleotides downstream to generate a primer, which the PB1 subunit elongates to synthesize viral mRNA[3]. Pimodivir competitively occupies the cap-binding domain of PB2. Crystallographic data reveals that Pimodivir forms critical hydrogen bonds with residues E361 and K376, while its azaindole and pyrimidine rings engage in aromatic stacking with H357, F404, and F323[3]. By physically obstructing the m7G binding pocket, Pimodivir halts viral transcription at its inception[4].
Mechanism of Pimodivir disrupting PB2 cap-snatching in Influenza A.
Note: Pimodivir is highly specific to Influenza A. It exhibits negligible activity against Influenza B due to structural disparities in the PB2 cap-binding pocket that sterically hinder the drug's binding[3].
Quantitative Efficacy Profile
Pimodivir demonstrates potent, single-digit nanomolar efficacy across a diverse panel of Influenza A strains, including pandemic and avian variants[1]. The table below synthesizes the drug's in vitro pharmacodynamic profile, highlighting its high selectivity index (SI).
| Virus Strain / Subtype | Assay Methodology | EC50 / IC50 (nM) | CC50 (μM) | Selectivity Index (SI) |
| A(H1N1)pdm09 | High-Content Imaging (HINT) / CPE | 0.17 – 8.0 | > 100 | > 125 |
| A(H3N2) | High-Content Imaging (HINT) / CPE | 0.24 – 12.0 | > 100 | > 83 |
| A(H5N1) Avian | Phenotypic Cell Protection | 0.13 – 3.2 | > 100 | N/A |
| A(H7N9) Avian | Focus Reduction Assay (FRA) | ~ 1.5 | > 100 | N/A |
Data aggregated from 1[1] and 5[5].
Experimental Design & Self-Validating Protocols
To rigorously evaluate PB2 inhibitors, experimental workflows must isolate the drug's antiviral effect from baseline cellular cytotoxicity. Below are two foundational protocols designed with built-in validation controls.
Protocol 1: In Vitro Cytopathic Effect (CPE) Inhibition Assay
Causality & Rationale: We utilize MDCK (Madin-Darby Canine Kidney) cells because they express high surface densities of sialic acid receptors, ensuring uniform viral entry[6]. An ATP-based luminescence readout is selected over standard microscopy because it provides an objective, quantifiable metric of metabolically active cells, directly correlating with viral suppression.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at a density of 20,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow monolayer attachment[6].
-
Control Establishment (Self-Validation):
-
Cell Control (CC): Media + Vehicle (DMSO matched) to define 100% viability.
-
Virus Control (VC): Cells + Virus + Vehicle to define 0% protection.
-
Positive Control: Cells + Virus + Oseltamivir (Standard of Care) to ensure assay sensitivity.
-
-
Drug Dilution & Pre-treatment: Prepare a 10-point serial dilution of Pimodivir in assay media (ranging from 1000 nM to 0.05 nM). Pre-treat cells for 1 hour prior to infection to allow intracellular drug equilibration.
-
Viral Infection: Inoculate wells with the target Influenza A strain (e.g., A/PR/8/34) at a Multiplicity of Infection (MOI) of 0.01.
-
Incubation & Readout: Incubate for 72 hours. Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo) and measure luminescence using a multimode microplate reader[6]. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Step-by-step workflow for in vitro Cytopathic Effect (CPE) assay.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Rationale: While the CPE assay proves phenotypic efficacy, SPR is required to confirm direct target engagement. SPR provides label-free, real-time quantification of association ( kon ) and dissociation ( koff ) rates, proving that the antiviral effect is driven by PB2 affinity rather than off-target mechanisms[6].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize recombinant PB2 cap-binding domain onto a CM7 sensor chip using standard amine coupling (acetate buffer, pH 4.0)[6].
-
Reference Subtraction: Leave one flow cell unmodified to serve as a reference channel. This subtracts bulk refractive index changes and non-specific binding.
-
Analyte Injection: Dilute Pimodivir in running buffer (HBS-EP+ with 5% DMSO) across a concentration gradient (19.5 nM to 1250 nM)[6]. Inject over the functionalized chip at a flow rate of 30 μL/min.
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.8%) to correct for bulk solvent effects[6].
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).
Resistance Profiling and Structural Adaptability
A hallmark of rigorous drug development is anticipating viral escape mechanisms. Deep mutational scanning and clinical surveillance have identified specific amino acid substitutions in the PB2 domain that confer resistance to Pimodivir[7].
Mutations such as S324C , S324R , and N510K have been shown to reduce Pimodivir susceptibility by 27- to 317-fold[5]. Furthermore, a rare H357N substitution identified in an A(H4N2) avian strain disrupts the critical aromatic stacking interactions with Pimodivir's azaindole ring, leading to a >100-fold reduction in drug efficacy[5]. Understanding these structural limitations is vital for designing next-generation PB2 inhibitors and rationalizing synergistic combination therapies (e.g., co-administration with neuraminidase inhibitors like Oseltamivir)[3].
References
-
MedChemExpress. "Pimodivir (VX-787) | Influenza A Inhibitor". 1
-
Patel, M. C., et al. "Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir". NIH/CDC Stacks. 5
-
BenchChem. "Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols". 2
-
Koszalka, P., et al. "Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance". NIH PMC. 3
-
Soh, Y., et al. "Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir". NIH PMC. 7
-
Luo, P., et al. "Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost". NIH PMC. 6
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir Hydrochloride Hemihydrate (VX-787): A Technical Whitepaper on Early Preclinical Pharmacology and Mechanism of Action
Executive Summary
Pimodivir (also known as VX-787 or JNJ-63623872) is a first-in-class, non-nucleoside inhibitor of the influenza A virus polymerase complex. Originally discovered by Vertex Pharmaceuticals and later developed by Janssen, it specifically targets the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp). This in-depth technical guide synthesizes the early preclinical data of Pimodivir hydrochloride hemihydrate, detailing its structural mechanism of action, in vitro potency, in vivo efficacy, and the underlying self-validating experimental protocols that drove its early development.
Mechanism of Action & Structural Biology
The influenza A virus relies on a highly conserved, heterotrimeric RdRp composed of three subunits: PA, PB1, and PB2. To initiate viral transcription, the virus employs a "cap-snatching" mechanism. The PB2 subunit binds to the 7-methylguanosine (m7GTP) cap of host cellular pre-mRNAs. Subsequently, the PA subunit's endonuclease activity cleaves the host RNA, providing a capped primer for the PB1 subunit to transcribe viral mRNA.
Pimodivir competitively binds the m7GTP cap-binding domain of the PB2 subunit, effectively starving the virus of the primers necessary for transcription. The hydrochloride hemihydrate salt form was utilized in preclinical models to optimize aqueous solubility and oral bioavailability.
Fig 1. Influenza A RNA polymerase cap-snatching pathway and Pimodivir (VX-787) blockade.
In Vitro Preclinical Profiling
Early preclinical evaluation of Pimodivir demonstrated sub-nanomolar to low-nanomolar potency against a broad panel of influenza A strains, including pandemic H1N1 (2009), avian H5N1, and strains resistant to neuraminidase inhibitors (NAIs) like oseltamivir .
Quantitative In Vitro Data Summary
| Parameter | Value | Assay / Target |
| KD | 24 nM | PB2 cap-binding domain (Isothermal Titration Calorimetry) |
| EC50 | 1.6 nM | MDCK Cell Cytopathic Effect (CPE) Assay (A/Puerto Rico/8/34) |
| EC50 Range | 0.13 - 3.2 nM | Diverse Influenza A strains |
| CC50 | > 1 μ M | Macrophage Cytotoxicity Assay |
| Selectivity Index (SI) | > 125 | Ratio of CC50 to EC50 for A(H1N1) |
Protocol: Isothermal Titration Calorimetry (ITC) for PB2 Binding
Causality & Validation: ITC was selected over fluorescence-polarization assays because it provides direct, label-free thermodynamic parameters (enthalpy ΔH , entropy ΔS , and stoichiometry). This is critical for confirming competitive binding at the m7GTP site without the steric hindrance or artifactual noise introduced by fluorescent tags.
-
Protein Preparation: Purify the PB2 cap-binding domain (residues 318–483) using size-exclusion chromatography into a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP.
-
Ligand Preparation: Dissolve Pimodivir hydrochloride hemihydrate in DMSO, then dilute into the identical HEPES buffer to match the final DMSO concentration of the protein sample (typically 2-5% to prevent precipitation).
-
Titration: Load the PB2 protein (~20 μ M) into the calorimetric cell. Place Pimodivir (~200 μ M) in the injection syringe.
-
Execution: Perform 20 successive injections of 2 μ L at 25°C, with a 150-second interval between injections to allow the thermal baseline to restabilize.
-
Data Analysis: Subtract the heat of dilution (ligand injected into blank buffer) from the raw data. Fit the integrated heat data to a single-site binding model to extract the KD .
Protocol: Cytopathic Effect (CPE) Assay
Causality & Validation: Measuring cellular ATP content as a proxy for cell viability provides a high-throughput, objective quantification of viral-induced cell death, eliminating the subjectivity of microscopic evaluation and ensuring a self-validating dose-response curve.
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well in viral growth media (VGM). Incubate overnight at 37°C, 5% CO2 .
-
Infection: Infect cells with influenza A virus (e.g., A/Puerto Rico/8/34) at a multiplicity of infection (MOI) of 2.
-
Treatment: Concurrently add serially diluted Pimodivir (ranging from 0.01 nM to 10 μ M).
-
Incubation: Incubate the plates for 48-72 hours until >95% CPE is observed in the vehicle-control infected wells.
-
Quantification: Add a luminescent ATP detection reagent (e.g., CellTiter-Glo). Measure luminescence to determine cell viability. Calculate the EC50 using a 4-parameter logistic curve fit.
In Vivo Preclinical Efficacy
Pimodivir demonstrated exceptional efficacy in lethal murine models of influenza A infection. Notably, it outperformed the standard of care, oseltamivir, particularly in delayed-treatment scenarios.
In a lethal mouse challenge model using H1N1pdm09, oral administration of Pimodivir at 1, 3, and 10 mg/kg twice daily (BID) for 10 days provided 100% survival. Crucially, in a +48 hour delayed-to-treat model, Pimodivir still achieved 100% survival at all tested doses, whereas oseltamivir provided no survival benefit under the same delayed conditions. This expanded treatment window is mechanically attributed to Pimodivir's direct inhibition of viral replication at the transcription level, acting faster to halt viral factory production than NAIs, which only prevent the egress of already assembled virions.
Protocol: In Vivo Murine Influenza Challenge Model
Causality & Validation: The delayed-treatment model (+48h) is critical for mimicking real-world clinical scenarios where patients present to the clinic days after symptom onset. Using survival and weight loss as primary endpoints provides a definitive, unarguable metric of systemic antiviral efficacy.
-
Infection: Anesthetize female BALB/c mice and intranasally inoculate with a lethal dose ( 10×LD50 ) of influenza A virus in 50 μ L of saline.
-
Dosing Regimen: At 48 hours post-infection, initiate oral gavage (p.o.) treatment with Pimodivir (1, 3, or 10 mg/kg BID) formulated in 0.5% methylcellulose/0.2% Tween 80.
-
Monitoring: Record body weight and survival daily for 21 days. Euthanize animals that lose >30% of their initial body weight, per IACUC ethical guidelines.
-
Viral Load Quantification: In parallel cohorts, harvest lungs at day 4 and 6 post-infection. Homogenize lung tissue and quantify viral titer via TCID50 assays on MDCK cells to confirm the mechanism of survival (viral clearance).
Resistance Profile and Structural Thermodynamics
Preclinical serial passage experiments identified specific mutations in the PB2 subunit that confer resistance to Pimodivir. The primary mutations include F404Y, M431I, and H357N.
Structural and thermodynamic analyses revealed that the F404Y mutation introduces steric clashes within the cap-binding pocket, significantly reducing the binding enthalpy of Pimodivir . Despite this, Pimodivir-selected PB2 variant viruses maintain full susceptibility to neuraminidase inhibitors, providing a strong mechanistic rationale for combination therapy.
Conclusion
The early preclinical data for Pimodivir hydrochloride hemihydrate established it as a highly potent, orally bioavailable inhibitor of the influenza A PB2 subunit. Its sub-nanomolar in vitro potency, combined with its ability to rescue mice in delayed-treatment models where the standard-of-care fails, validated the RdRp complex as a highly druggable target. Although its clinical development was ultimately halted by Janssen in 2020 due to a lack of added benefit over standard of care in specific hospitalized cohorts, the rigorous preclinical framework of Pimodivir remains a gold standard for the evaluation of novel cap-snatching inhibitors.
References
-
Preclinical activity of VX-787, a first-in-class, orally bioavailable inhibitor of the influenza virus polymerase PB2 subunit , Antimicrobial Agents and Chemotherapy,[Link]
-
Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2 , Journal of Medicinal Chemistry,[Link]
-
Activities of JNJ63623872 and GS 4071 against influenza A H1N1pdm and H3N2 virus infections in mice , Antiviral Research,[Link]
-
Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase , Molecules,[Link]
Pimodivir hydrochloride hemihydrate origin and development by Vertex Pharmaceuticals
Introduction: The Paradigm Shift in Antiviral Targeting
For decades, the management of Influenza A virus (IAV) relied heavily on neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers. However, the rapid emergence of resistant viral strains necessitated the discovery of novel therapeutic targets[1][2]. The viral RNA-dependent RNA polymerase (RdRp) complex—comprising the PA, PB1, and PB2 subunits—emerged as a highly conserved and critical target for disrupting viral replication[1][3]. This whitepaper provides an in-depth technical analysis of pimodivir (VX-787), a first-in-class PB2 inhibitor, detailing its molecular origin, structural biology, experimental validation, and clinical trajectory.
Molecular Genesis and Physicochemical Profiling
Pimodivir was originally discovered by Vertex Pharmaceuticals through a high-throughput screening campaign designed to identify non-nucleoside inhibitors with in vitro activity against IAV[1][2]. The screening yielded a cyclohexyl carboxylic acid analog that was subsequently optimized into an azaindole-based compound[1].
To optimize the compound for clinical formulation, it was developed as a specific salt form: pimodivir hydrochloride hemihydrate [4][5].
-
Causality in Salt Selection: The free base of pimodivir exhibits suboptimal aqueous solubility. Formulating it as a hydrochloride hemihydrate salt enhances its crystalline stability and dissolution rate, which are critical thermodynamic properties required to achieve reliable oral bioavailability and pharmacokinetic exposure in human subjects[4][5].
Table 1: Physicochemical & Pharmacological Profile
| Property | Value |
| IUPAC Name | bis((2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid) hydrate dihydrochloride |
| Molecular Formula | (C₂₀H₁₉F₂N₅O₂)₂ · 2HCl · H₂O |
| Molecular Weight | 889.7 g/mol |
| Target Subunit | Influenza A Virus PB2 (Cap-Binding Domain) |
| In Vitro EC₅₀ (CPE Assay) | ~1.6 nM |
| Binding Affinity ( Kd ) | 24 nM |
Data aggregated from PubChem and preclinical profiling records[4][5].
Mechanism of Action: Disrupting the Cap-Snatching Machinery
The influenza virus lacks the intracellular machinery to synthesize its own mRNA caps. Instead, it relies on a "cap-snatching" mechanism. The PB2 subunit binds to the 5'-terminal 7-methylguanosine (m7GTP) cap of host pre-mRNAs, which are then cleaved by the PA endonuclease to serve as primers for viral transcription[1][2].
Pimodivir acts as a potent, competitive inhibitor that occupies the m7G-binding pocket of the PB2 subunit[1]. X-ray crystallography reveals a highly specific binding modality:
-
Electrostatic Interactions: The carboxylic acid moiety of pimodivir forms a critical salt bridge and hydrogen bonds with residues E361 and K376[1][3].
-
Aromatic Stacking: The azaindole ring is sandwiched between H357 and F404 via π−π stacking, while the pyrimidine ring interacts with F323[1][3].
Note on Viral Specificity: Pimodivir is strictly active against Influenza A. The PB2 cap-binding pocket of Influenza B contains structural variations that cause steric hindrance, preventing pimodivir from docking effectively[1][2].
Diagram 1: Mechanism of pimodivir-mediated inhibition of the influenza PB2 cap-snatching process.
Experimental Methodologies: Validating PB2 Inhibition
To ensure scientific integrity, the preclinical validation of pimodivir relied on orthogonal, self-validating assays. The following protocols outline the gold-standard methodologies used to confirm target engagement and cellular efficacy[5].
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Purpose: To obtain a label-free, direct thermodynamic measurement of the dissociation constant ( Kd ) and binding stoichiometry between pimodivir and the PB2 cap-binding domain[5].
-
Causality & Logic: ITC was selected over fluorescence-based polarization assays because fluorophore conjugation near the highly sensitive cap-binding pocket can artificially alter binding kinetics.
Step-by-Step Workflow:
-
Protein Preparation: Express and purify the recombinant PB2 cap-binding domain (residues 318–483).
-
Buffer Matching (Critical Step): Dialyze both the PB2 protein and pimodivir into an identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Self-Validation: Exact buffer matching eliminates the background heat of dilution, ensuring the measured enthalpy ( ΔH ) strictly represents the formation of the drug-protein complex.
-
Equilibration: Load 20-30 μ M of PB2 into the sample cell and 200-300 μ M of pimodivir into the injection syringe of the ITC instrument. Equilibrate at 25°C.
-
Titration: Perform sequential 2 μ L injections of pimodivir into the cell, allowing the baseline to stabilize between injections.
-
Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the Kd (established at ~24 nM)[5].
Protocol 2: Cellular Efficacy via Cytopathic Effect (CPE) Assay
Purpose: To measure the phenotypic consequence of PB2 inhibition in a live cellular context, yielding the half-maximal effective concentration (EC₅₀)[5].
Step-by-Step Workflow:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and culture overnight to reach 90% confluency.
-
Drug Dilution: Prepare serial dilutions of pimodivir hydrochloride hemihydrate in an assay medium containing TPCK-treated trypsin (required for viral HA cleavage).
-
Viral Infection: Infect cells with Influenza A virus (e.g., H1N1pdm09 or H5N1) at a defined Multiplicity of Infection (MOI).
-
Co-Incubation: Add the drug dilutions to the infected cells and co-incubate for 72 hours at 37°C.
-
Viability Quantification: Quantify surviving cells using a luminescent ATP detection assay (e.g., CellTiter-Glo).
-
Self-Validating Control: Causality Logic: Incorporate uninfected, drug-treated control wells to calculate the 50% cytotoxic concentration (CC₅₀). This ensures that the observed reduction in viral titer (EC₅₀ of ~1.6 nM) is due to true polymerase inhibition rather than non-specific host cell toxicity[6].
Clinical Trajectory and Strategic Discontinuation
Following robust preclinical validation, Vertex Pharmaceuticals licensed pimodivir to Janssen Pharmaceuticals (Johnson & Johnson) in 2014, with the development program receiving substantial funding support from the Biomedical Advanced Research and Development Authority (BARDA)[7][8].
During Phase IIb trials (e.g., the TOPAZ trial), pimodivir demonstrated a significant reduction in viral load, particularly when administered synergistically with oseltamivir[1][7]. This led to a Fast Track designation by the U.S. FDA[7]. However, the landscape of clinical drug development is strictly governed by comparative efficacy. In September 2020, Johnson & Johnson halted the Phase III development program[8]. Interim analyses revealed that while pimodivir was safe, it was very unlikely to offer additional clinical benefit over the existing standard of care for hospitalized patients with Influenza A[8].
Diagram 2: Clinical development trajectory of pimodivir from Vertex discovery to discontinuation.
Conclusion
Pimodivir hydrochloride hemihydrate remains a landmark molecule in the history of antiviral drug discovery. Although its clinical journey concluded prematurely due to a lack of superior comparative efficacy, the rigorous biochemical and structural insights gained from its development have permanently validated the PB2 cap-binding domain as a druggable target. The foundational protocols and thermodynamic profiling established during pimodivir's genesis continue to guide the rational design of next-generation polymerase inhibitors.
References
- Source: nih.
- Source: nih.
- Source: newdrugapprovals.
- Source: acs.
- Source: nih.
- Source: jnj.
- Source: mdpi.
- Source: firstwordpharma.
- Source: kegg.
- Source: medkoo.
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. Site Maintenance [jnj.com]
- 8. firstwordpharma.com [firstwordpharma.com]
Pimodivir hydrochloride hemihydrate antiviral spectrum of activity
Pimodivir Hydrochloride Hemihydrate: A Comprehensive Technical Guide on PB2-Targeted Antiviral Spectrum and Methodologies
Executive Summary
Pimodivir (formerly VX-787, JNJ-63623872) hydrochloride hemihydrate represents a paradigm shift in the management of Influenza A infections. Unlike traditional neuraminidase inhibitors (NAIs) that block viral egress, pimodivir functions as a first-in-class, orally bioavailable inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex 1. By intervening at the earliest stages of viral transcription, it bypasses existing resistance pathways associated with NAIs and adamantanes. This whitepaper elucidates its mechanism of action, details its spectrum of activity across diverse viral strains, and provides rigorous, self-validating experimental protocols for antiviral profiling.
Mechanism of Action: The Cap-Snatching Blockade
The influenza virus RNA-dependent RNA polymerase (RdRp) lacks intrinsic capping activity. To synthesize translation-competent mRNA, the virus relies on a "cap-snatching" mechanism. The PB2 subunit binds to the 7-methyl GTP (m7G) cap structures of host mRNA, which are subsequently cleaved by the PA subunit's endonuclease activity to serve as primers for viral transcription 2.
Pimodivir acts as a potent competitive inhibitor by occupying the central cap-binding domain of PB2. Crystallographic studies confirm that pimodivir forms critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404 2. Furthermore, pimodivir binding stabilizes the transcriptionally inactive "apo" state of the polymerase, effectively occluding the cap-binding pocket and preventing the initiation of viral gene transcription 3.
Fig 1: Pimodivir mechanism of action inhibiting the PB2 cap-binding domain.
Antiviral Spectrum of Activity
Pimodivir exhibits a potent and highly selective spectrum of activity. It is exceptionally active against diverse Influenza A strains, including seasonal H1N1, H3N2, and pandemic-threat avian strains like H5N1 and H7N9 4. However, it demonstrates negligible activity against Influenza B viruses. The structural causality for this lies in the PB2 cap-binding pocket: specific amino acid variations in Influenza B sterically hinder pimodivir binding, rendering the drug inactive against this genus [[2]]().
Table 1: In Vitro Antiviral Profile of Pimodivir Hydrochloride Hemihydrate
| Viral Strain / Subtype | EC50 Range (nM) | CC50 (μM) | Selectivity Index (SI) | Ref |
| Influenza A (H1N1) pdm09 | 0.15 - 8.0 | > 100 | > 12,500 | 5, 6 |
| Influenza A (H3N2) | 12.0 - 15.0 | > 100 | > 6,600 | 5 |
| Influenza A (H5N1) Avian | 0.046 - 1.6 | > 100 | > 62,500 | 1, 6 |
| Influenza B | > 10,000 | > 100 | N/A (Inactive) | 2 |
Note: Pimodivir maintains nanomolar potency against strains resistant to NAIs (e.g., oseltamivir) and M2 ion channel blockers, highlighting its utility as a non-cross-resistant therapeutic 1.
Experimental Methodologies for Antiviral Profiling
To ensure high scientific integrity and reproducibility, the evaluation of pimodivir's efficacy requires self-validating assay systems. The following protocols detail the mechanistic causality behind each step.
Fig 2: Standardized Cytopathic Effect (CPE) assay workflow for EC50 profiling.
Protocol A: 3-Day Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of pimodivir to protect host cells from virus-induced cell death, providing a direct phenotypic readout of antiviral efficacy 4.
-
Cell Seeding & Preparation :
-
Action: Seed Madin-Darby Canine Kidney (MDCK) cells at 1.5 × 10^4 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Causality: Seeding density is optimized to ensure cells reach 80-90% confluence at the time of infection. Over-confluent cells exhibit reduced metabolic activity, skewing viability readouts.
-
-
Compound Dilution :
-
Action: Prepare 3-fold serial dilutions of pimodivir hydrochloride hemihydrate (starting at 10 μM down to 0.1 nM) in infection medium (DMEM containing 1 μg/mL TPCK-treated trypsin and 0.3% BSA).
-
Causality: TPCK-trypsin is strictly required to cleave the viral hemagglutinin (HA0 to HA1/HA2), enabling multi-cycle viral replication necessary to observe CPE.
-
-
Viral Infection :
-
Action: Wash cells with PBS to remove FBS (which contains natural trypsin inhibitors). Add the viral inoculum (e.g., A/Puerto Rico/8/34) at a Multiplicity of Infection (MOI) of 0.01, concurrently with the compound dilutions.
-
Causality: A low MOI ensures multiple cycles of replication over 72 hours, amplifying the observable protective effect of the inhibitor.
-
-
Self-Validation Controls :
-
Include "Virus + Vehicle" (0% protection) and "Mock-infected + Vehicle" (100% protection) wells. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.
-
-
Readout & Analysis :
-
Action: After 72 hours, add CellTiter-Glo reagent to measure ATP levels (luminescence). Plot dose-response curves using a 4-parameter logistic regression to calculate the EC50.
-
Protocol B: Minigenome Reporter Assay
While CPE assays measure global viral fitness, the minigenome assay isolates the specific activity of the viral RdRp complex, confirming pimodivir's direct on-target mechanism 6.
-
Plasmid Transfection :
-
Action: Co-transfect HEK293T cells with expression plasmids encoding the viral polymerase subunits (PB1, PB2, PA), the nucleoprotein (NP), and a viral RNA-like reporter plasmid encoding firefly luciferase (flanked by viral UTRs).
-
Causality: Reconstituting the polymerase complex in trans eliminates confounding factors like viral entry or egress, isolating the transcription/replication machinery.
-
-
Inhibitor Treatment :
-
Action: Immediately post-transfection, add pimodivir at varying concentrations.
-
-
Internal Control :
-
Action: Co-transfect a constitutively active Renilla luciferase plasmid (e.g., pRL-TK).
-
Causality: Normalizing Firefly to Renilla luciferase signals controls for transfection efficiency variations and compound cytotoxicity, ensuring the observed inhibition is strictly due to polymerase blockade.
-
-
Quantification :
-
Action: Lyse cells at 24 hours post-transfection and measure dual-luciferase signals.
-
Clinical Relevance & Synergistic Potential
The distinct mechanism of pimodivir allows for powerful combination therapies. Phase 2b clinical trials (e.g., the TOPAZ trial) demonstrated that pimodivir, particularly when combined with the NAI oseltamivir, significantly reduced viral load area under the curve (AUC) in adults with acute Influenza A, outperforming monotherapy 7. While rare resistance mutations (such as H357N) have been identified in specific poultry viruses, the frequency of naturally occurring pimodivir resistance in circulating human seasonal strains remains exceptionally low (<0.03%) 4.
Conclusion
Pimodivir hydrochloride hemihydrate is a highly potent, targeted inhibitor of the Influenza A PB2 subunit. By employing rigorous, self-validating phenotypic and target-based assays, researchers can accurately profile its efficacy and monitor the viral landscape for emergent resistance. Its nanomolar potency and synergistic potential with existing standard-of-care antivirals underscore its critical role in the next generation of influenza therapeutics.
References
-
Title: Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH Source: nih.gov URL: [Link]
-
Title: Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir Source: nih.gov URL: [Link]
-
Title: Discovery of Potent and Efficacious Influenza PB2 Inhibitors - ACS Publications Source: acs.org URL: [Link]
-
Title: Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit Source: researchgate.net URL: [Link]
-
Title: Pimodivir Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A Source: jnj.com URL: [Link]
-
Title: Recent advances of phenotypic screening strategies in the application of anti-influenza virus drug discovery - PMC Source: nih.gov URL: [Link]
-
Title: Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors Source: oup.com URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances of phenotypic screening strategies in the application of anti-influenza virus drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site Maintenance [jnj.com]
In Vitro Efficacy and Mechanistic Profiling of Pimodivir (VX-787) Against Influenza A Strains: A Technical Guide
As the landscape of antiviral therapeutics evolves, overcoming the limitations of neuraminidase inhibitors (NAIs) requires targeting highly conserved viral machinery. Pimodivir (formerly VX-787 or JNJ-63623872) represents a paradigm shift in this domain. As a first-in-class, non-nucleoside inhibitor of the Influenza A virus (IAV) polymerase complex, its in vitro profiling provides a masterclass in targeted drug design.
This technical guide synthesizes the mechanistic grounding, quantitative in vitro efficacy data, and standardized experimental protocols required to evaluate Pimodivir in a preclinical virology setting.
Mechanistic Grounding: Targeting the PB2 Cap-Binding Domain
To understand Pimodivir's in vitro behavior, one must first understand the causality of its target selection. The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex consisting of PB1, PB2, and PA subunits[1]. Because the virus cannot synthesize its own mRNA caps, it relies on a process called "cap-snatching."
The PB2 subunit binds to the 5′-terminal 7-methylguanosine (m7GTP) cap of host pre-mRNAs. Once bound, the PA subunit's endonuclease activity cleaves the host RNA 10–13 nucleotides downstream, providing a capped primer that the PB1 subunit uses to initiate viral mRNA transcription[1].
Pimodivir acts as a direct, competitive inhibitor of the PB2 cap-binding domain (CBD). Isothermal titration calorimetry (ITC) demonstrates that Pimodivir binds the isolated PB2 CBD with a dissociation constant ( KD ) of ~24 nM[2]. Structurally, the compound's azaindole ring is sandwiched between host residues H357 and F404, while its pyrimidine ring undergoes precise π -stacking with F323, effectively blocking host RNA from entering the pocket[1][3].
Fig 1: Mechanism of Action: Pimodivir blocking the PB2 cap-snatching process in Influenza A.
Crucial Scientific Insight: Pimodivir is highly specific to Influenza A. It exhibits negligible in vitro activity against Influenza B viruses (IBV) because of structural divergence in the IBV PB2 cap-binding pocket, which creates steric hindrance that prevents Pimodivir from docking[1][4].
Quantitative In Vitro Efficacy Profile
Pimodivir demonstrates exceptional potency across a broad panel of IAV strains, including pandemic and highly pathogenic avian isolates. In standardized cell-based assays, the compound routinely achieves half-maximal effective concentrations ( EC50 ) in the sub-nanomolar to low-nanomolar range[5][6].
Furthermore, the compound exhibits minimal cytotoxicity. The half-maximal cytotoxic concentration ( CC50 ) in relevant cell lines (e.g., MDCK cells or primary macrophages) is typically >1 μM (and often >200 μM depending on the assay duration), yielding a massive Selectivity Index (SI = CC50/EC50 ) of >100, which underscores a highly favorable in vitro safety window[5][7].
Table 1: In Vitro Efficacy of Pimodivir Across IAV Strains
Data synthesized from standardized Cytopathic Effect (CPE) reduction and viral yield assays[2][5][6].
| Influenza A Strain | Subtype | NAI Status | EC50 (nM) | Selectivity Index (SI) |
| A/Puerto Rico/8/34 | H1N1 | Susceptible | 1.6 ± 0.4 | > 125 |
| A/California/07/2009 | H1N1pdm09 | Susceptible | 1.8 ± 1.6 | > 125 |
| A/Texas/48/2009 | H1N1pdm09 | Resistant (H275Y) | 2.8 ± 3.2 | > 100 |
| A/Victoria/3/75 | H3N2 | Susceptible | 0.65 ± 0.22 | > 83 |
| A/Viet Nam/1203/2004 | H5N1 (Avian) | Susceptible | < 1.5 | N/A |
Note: Pimodivir retains full efficacy against strains harboring the H275Y mutation, which confers resistance to Oseltamivir, validating its utility as a non-cross-resistant therapeutic[6][8].
Standardized In Vitro Experimental Protocol: CPE Reduction Assay
To evaluate the efficacy of PB2 inhibitors reliably, the assay architecture must be a self-validating system. The Cytopathic Effect (CPE) reduction assay using Madin-Darby Canine Kidney (MDCK) cells is the gold standard[9].
Causality of Cell Line Selection: MDCK cells are utilized because they express high levels of sialic acid receptors (both α 2,3 and α 2,6 linkages), making them highly susceptible to both avian and human IAV strains. Furthermore, they exhibit a distinct, quantifiable morphological collapse (CPE) upon viral replication.
Step-by-Step Methodology
-
Cell Seeding & Preparation:
-
Harvest MDCK cells at 80% confluence.
-
Seed at 1×104 cells/well in a 96-well opaque tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate for 24 hours at 37°C, 5% CO2 until a uniform monolayer forms.
-
-
Media Exchange & Trypsin Addition (Critical Step):
-
Wash the monolayer twice with PBS to remove serum. Serum contains endogenous protease inhibitors that will neutralize the exogenous trypsin added in the next step.
-
Replace with Assay Medium: DMEM supplemented with 0.2% BSA and 1 μg/mL TPCK-treated trypsin .
-
Causality: MDCK cells lack the endogenous proteases required to cleave the viral Hemagglutinin precursor ( HA0 ) into its active forms ( HA1/HA2 ). TPCK-trypsin is strictly required to facilitate multicycle viral replication in vitro.
-
-
Compound Preparation & Controls:
-
Prepare a 10-point, 3-fold serial dilution of Pimodivir starting at 1000 nM down to ~0.05 nM in Assay Medium.
-
Self-Validation Controls: Include a Cell Control (uninfected, untreated = 100% viability baseline), a Virus Control (infected, untreated = 0% viability baseline), and a Reference Drug Control (e.g., 10 μM Oseltamivir).
-
-
Viral Inoculation:
-
Inoculate the designated wells with the target IAV strain at a Multiplicity of Infection (MOI) of 0.01. This low MOI ensures that the assay measures the inhibition of multicycle replication over time, rather than just initial entry.
-
-
Incubation & Viability Readout:
-
Incubate for 72 hours at 37°C, 5% CO2 .
-
Equilibrate plates to room temperature. Add an ATP-quantitation reagent (e.g., CellTiter-Glo).
-
Causality: ATP is strictly proportional to the number of metabolically active (living) cells. By measuring luminescence, we quantify the compound's ability to rescue the cells from virus-induced death.
-
-
Data Analysis:
-
Normalize luminescence data against the Cell and Virus controls. Use four-parameter non-linear regression to calculate the EC50 .
-
Fig 2: Standardized high-throughput Cytopathic Effect (CPE) reduction assay workflow.
Resistance Profiling and Synergistic Efficacy
A critical component of in vitro drug characterization is understanding the barrier to resistance. In vitro passaging of IAV (e.g., A/Puerto Rico/8/34) in the presence of escalating concentrations of Pimodivir isolates resistance mutations exclusively within the PB2 gene, confirming the target specificity[6].
Key resistance mutations identified in vitro include S324I, S324N, S324R, F404Y, and N510T [6][10]. These substitutions alter the geometry of the cap-binding pocket, reducing Pimodivir's binding affinity and resulting in a >10-fold shift in the EC50 [6].
However, because Pimodivir and NAIs (like Oseltamivir) target entirely different stages of the viral life cycle (transcription vs. viral egress), Pimodivir-resistant variants remain fully susceptible to Oseltamivir[6]. Consequently, in vitro combination assays (checkerboard assays) demonstrate that co-administering Pimodivir with Oseltamivir yields highly synergistic antiviral effects and drastically suppresses the emergence of resistant variants[8][11].
References
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. PMC - NIH. Available at: [Link]
-
Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
-
Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. PMC - NIH. Available at: [Link]
-
Consensus. BioScience Trends. Available at: [Link]
-
The Next Wave of Influenza Drugs. ACS Publications. Available at:[Link]
-
Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors. Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir. bioRxiv.org. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. MDPI. Available at:[Link]
-
Influenza Antivirals and Their Role in Pandemic Preparedness. PMC - NIH. Available at: [Link]
- Inhibitors of influenza virus replication. Google Patents.
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors | MDPI [mdpi.com]
- 8. biosciencetrends.com [biosciencetrends.com]
- 9. ES2741444T3 - Inhibitors of influenza virus replication - Google Patents [patents.google.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Influenza Antivirals and Their Role in Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of Pimodivir Hydrochloride Hemihydrate
Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Content Focus: Mechanistic rationale, physicochemical properties, and self-validating in vitro assay protocols for evaluating the influenza A PB2 inhibitor, Pimodivir.
Executive Summary & Mechanistic Rationale
The influenza A virus relies on a highly conserved heterotrimeric RNA-dependent RNA polymerase (RdRp)—composed of PB1, PB2, and PA subunits—to transcribe and replicate its genome[1]. To initiate viral mRNA synthesis, the virus employs a "cap-snatching" mechanism. The PB2 subunit binds to the 7-methylguanosine (m7G) cap of host pre-mRNAs, which are subsequently cleaved by the PA endonuclease to serve as primers for viral transcription[1].
Pimodivir (VX-787, JNJ-63623872) is a first-in-class, non-nucleoside inhibitor that specifically targets the cap-binding domain of the PB2 subunit[2]. By occupying this pocket and forming critical hydrogen bonds with residues E361 and K376, Pimodivir competitively blocks host mRNA binding with a dissociation constant ( KD ) of approximately 24 nM[1][3]. Because the PB2 cap-binding pocket differs structurally between influenza A and B, Pimodivir is exquisitely selective for influenza A strains and exhibits negligible activity against influenza B[1].
Fig 1: Mechanism of PB2 cap-binding inhibition by Pimodivir.
Physicochemical Profile & Reagent Formulation
For highly reproducible in vitro assays, utilizing the hydrochloride hemihydrate salt form of Pimodivir is recommended. This specific salt form improves the compound's stability and dissolution kinetics compared to the free base[4].
Quantitative Data: Physicochemical Properties
| Property | Value |
| Chemical Name | Pimodivir hydrochloride hemihydrate |
| CAS Number | 1777721-70-6 |
| Molecular Formula | (C₂₀H₁₉F₂N₅O₂)₂ · 2HCl · H₂O |
| Molecular Weight | 889.73 g/mol |
| Exact Mass | 888.2653 Da |
| Primary Target | Influenza A PB2 Subunit ( KD = 24 nM) |
Data sourced from PubChem and MedKoo[3][4].
Formulation Causality: To prevent compound precipitation in aqueous assay media, prepare a 10 mM master stock in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation[3]. When dosing cells, the final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity, which would confound the calculation of the Selectivity Index (SI).
Self-Validating Experimental Protocols
To ensure robust E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every plate must include a mock-infected control (100% viability) and a vehicle-treated infected control (0% viability). Assay fidelity is mathematically confirmed only if the Z'-factor is ≥ 0.5.
High-Throughput Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of Pimodivir to protect Madin-Darby Canine Kidney (MDCK) cells from virus-induced cell death.
Fig 2: In vitro Cytopathic Effect (CPE) assay workflow for Pimodivir.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at a density of 20,000 cells per well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ until a confluent monolayer forms[5].
-
Viral Infection (Causality of MOI): Wash cells with PBS and infect with Influenza A (e.g., H1N1 or H5N1) at a Multiplicity of Infection (MOI) of 0.01[5]. Expert Insight: Using a low MOI ensures multiple cycles of viral replication occur over 48 hours, amplifying the cytopathic effect and widening the assay's dynamic range.
-
Drug Treatment (Causality of Timing): At 1 hour post-infection (hpi), remove the viral inoculum and add assay medium containing serial dilutions of Pimodivir (e.g., 0.01 nM to 10 µM)[5]. Expert Insight: Adding the drug at 1 hpi bypasses the viral attachment and entry phases, ensuring the readout strictly reflects the inhibition of intracellular RdRp activity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Viability Readout: Add CellTiter-Glo reagent (Promega) to quantify intracellular ATP, a direct proxy for metabolically active (surviving) cells[5]. Measure luminescence.
-
Data Analysis: Calculate the EC50 using a 4-parameter non-linear regression model.
Viral Minigenome Reporter Assay (Polymerase Specificity)
To definitively prove that Pimodivir's mechanism is isolated to polymerase inhibition (and not off-target host cell modulation), a minigenome assay is required[5].
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with expression plasmids encoding the influenza A PB1, PB2, PA, and NP proteins, alongside a viral RNA-like luciferase reporter plasmid.
-
Drug Exposure: 4 hours post-transfection, treat the cells with Pimodivir (0.1 nM to 100 nM).
-
Readout: At 24 hours post-transfection, lyse the cells and measure luciferase activity.
-
Validation: Because this system lacks viral entry/egress proteins (HA, NA, M2), a dose-dependent reduction in luciferase signal definitively confirms direct inhibition of the viral transcription machinery[5].
Quantitative Antiviral Efficacy Data
Pimodivir demonstrates exceptional potency across a broad spectrum of Influenza A strains, including those resistant to neuraminidase inhibitors (NAIs) and adamantanes. It also exhibits a highly favorable safety profile in vitro, rescuing macrophages from virus-mediated death at non-cytotoxic concentrations[6].
Table 2: In Vitro Efficacy ( EC50 ) and Cytotoxicity ( CC50 )
| Virus Strain / Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| A(H1N1)pdm09 | CPE (MDCK / Macrophages) | ~ 1.6 - 8.0 nM | > 1.0 µM | > 125 |
| A(H3N2) | CPE (Macrophages) | ~ 12.0 nM | > 1.0 µM | > 83 |
| A(H5N1) Avian | CPE (MDCK) | ~ 0.13 - 3.2 nM | > 100 µM | > 30,000 |
| Human PBMC | Cytotoxicity Only | N/A | > 100 µM | N/A |
| Vero Cells | Cytotoxicity Only | N/A | > 100 µM | N/A |
References
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH Source: nih.gov URL:[Link]
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - MDPI Source: mdpi.com URL:[Link]
-
Pimodivir Hydrochloride | CID 121488178 - PubChem Source: nih.gov URL:[Link]
-
Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC Source: nih.gov URL:[Link]
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Pimodivir Hydrochloride Hemihydrate Cell-Based Influenza Replication Assay
Introduction & Mechanism of Action
The continuous antigenic drift of influenza viruses and the sporadic emergence of resistance to standard-of-care neuraminidase inhibitors (NAIs) necessitate the development of antivirals with novel mechanisms of action[1]. Pimodivir (also known as VX-787 or JNJ-63623872) is a highly potent, first-in-class non-nucleoside inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp) complex[2].
During viral transcription, the PB2 subunit must bind to the 7-methyl GTP (m7G) cap structures of host pre-mRNAs—a process known as "cap-snatching"[3]. Pimodivir acts as a competitive inhibitor, occupying the central cap-binding domain of PB2 and forming critical hydrogen bonds with residues E361 and K376[3]. By blocking cap-snatching, Pimodivir completely arrests viral mRNA transcription and subsequent viral protein synthesis[2].
Fig 1. Mechanism of action of Pimodivir inhibiting the PB2 cap-snatching process.
Scientific Rationale & Assay Design
To accurately evaluate the efficacy of Pimodivir in vitro, researchers must move beyond simple biochemical binding assays and utilize cell-based viral replication assays. Cell-based assays capture critical pharmacological parameters including cell membrane penetration, intracellular compound stability, and host-cell toxicity[4].
The Causality of Experimental Choices
-
Compound Formulation: We utilize the hydrochloride hemihydrate salt of Pimodivir (CAS# 1777721-70-6) rather than the free base. The hemihydrate salt exhibits superior crystalline stability and reproducible dissolution kinetics in DMSO, preventing compound precipitation when transitioning to aqueous assay media[5][6].
-
Readout Methodology (IRINA): While Pimodivir directly inhibits the PB2 polymerase subunit, measuring nascent neuraminidase (NA) activity via the IRINA (Influenza Replication Inhibition Neuraminidase-based Assay) serves as a highly sensitive, high-throughput proxy for viral replication[4]. Because NA is a late-stage viral protein, its expression is entirely dependent on successful primary transcription. A block at the PB2 cap-snatching stage abolishes downstream NA synthesis, leading to a proportional drop in the cleavage of the fluorescent substrate MUNANA[7].
-
A Self-Validating System: A robust assay must internally validate its own results. Pimodivir is highly active against Influenza A but is completely inactive against Influenza B (IBV) due to structural divergences in the IBV PB2 cap-binding pocket[2][8]. By running an IBV-infected plate in parallel, the assay inherently validates that any signal reduction is due to specific PB2 target engagement, rather than off-target host cell modulation or generalized cytotoxicity.
Quantitative Susceptibility Profile
The table below summarizes the expected quantitative data for Pimodivir across various viral strains, serving as a benchmark for assay validation.
| Virus Strain / Mutation Profile | Target Subunit | Phenotype | Expected EC50 (nM) | Fold-Change vs WT |
| IAV (H1N1pdm09 / H3N2) Wild-Type | PB2 | Susceptible | 0.13 – 3.2[1] | 1.0x |
| IAV PB2 Variant (S324C/R) | PB2 | Resistant | ~ 40 – 317[8] | 27 – 317x |
| IAV PB2 Variant (H357N) | PB2 | Resistant | > 160[8] | > 100x |
| Influenza B Virus (IBV) | PB2 (Divergent) | Inactive | > 10,000[2] | N/A |
| Uninfected Host Cells (CC50) | N/A | Non-toxic | > 50,000[5] | N/A |
Step-by-Step Protocol: IRINA for Pimodivir
Fig 2. Workflow of the Neuraminidase-based Influenza Replication Inhibition Assay (IRINA).
Step 4.1: Cell Preparation
-
Harvest MDCK (Madin-Darby Canine Kidney) or A549 cells at 80% confluency.
-
Seed cells at a density of 1.5×104 cells/well in a 96-well black, clear-bottom tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Incubate overnight at 37°C with 5% CO₂ until cells form a confluent monolayer.
Step 4.2: Compound Titration
-
Reconstitute Pimodivir HCl hemihydrate in 100% anhydrous DMSO to generate a 10 mM stock solution.
-
Perform a 3-fold serial dilution of the compound in Infection Media (DMEM containing 0.2% BSA and 1 µg/mL TPCK-treated trypsin).
-
Expert Insight: TPCK-treated trypsin is mandatory. It cleaves the viral hemagglutinin precursor (HA0) into its active forms (HA1/HA2), enabling multi-cycle viral replication in vitro.
-
-
Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Step 4.3: Viral Infection & Treatment
-
Wash the MDCK cell monolayers twice with warm PBS.
-
Expert Insight: This step is critical to remove residual FBS, which contains innate inhibitors and alpha-macroglobulins that can neutralize influenza viruses.
-
-
Prepare viral inoculums of IAV (e.g., A/Puerto Rico/8/34) and IBV (Negative Control) at a Multiplicity of Infection (MOI) of 0.01 in Infection Media.
-
Add 50 µL of the viral inoculum and 50 µL of the serially diluted Pimodivir to the respective wells.
-
Include the following control wells:
-
Virus Control (VC): Virus + Vehicle (0% Inhibition).
-
Cell Control (CC): Media + Vehicle (100% Inhibition/Background).
-
Cytotoxicity Control: Uninfected cells + highest concentration of Pimodivir.
-
Step 4.4: Substrate Addition & Readout
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Following incubation, add 50 µL of 100 µM MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate diluted in MES buffer (pH 6.5) to each well[4].
-
Incubate the plate in the dark at 37°C for 60 minutes. Nascent viral neuraminidase will cleave the MUNANA substrate to release the fluorescent product 4-methylumbelliferone (4-MU)[7].
-
Terminate the reaction by adding 100 µL of Stop Solution (0.1 M glycine in 25% ethanol, pH 10.7).
-
Read fluorescence using a microplate reader at Excitation 355 nm / Emission 460 nm .
Step 4.5: Data Analysis
Calculate the percentage of viral replication inhibition for each well relative to the Virus Control (VC) and Cell Control (CC) using the formula:
%Inhibition=100×(1−RFUVC−RFUCCRFUSample−RFUCC)Plot the % Inhibition against the log₁₀ of the Pimodivir concentration using non-linear regression (four-parameter logistic curve) to determine the EC50 value.
References
-
The Next Wave of Influenza Drugs. ACS Publications.[Link]
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. PMC - NIH.[Link]
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. NIH. [Link]
-
Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs”. mBio - ASM Journals.[Link]
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. MDPI.[Link]
-
PIMODIVIR, VX 787. New Drug Approvals.[Link]
-
An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. CDC Stacks.[Link]
-
An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. ResearchGate. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the EC50 of Pimodivir Hydrochloride Hemihydrate in MDCK Cells
Scientific Context & Mechanism of Action
Pimodivir (also known as VX-787 or JNJ-63623872) represents a paradigm shift in antiviral pharmacology, functioning as a first-in-class, non-nucleoside inhibitor of the Influenza A virus RNA-dependent RNA polymerase (RdRp) complex[1]. While traditional antivirals like oseltamivir target viral egress, pimodivir halts replication at the transcription stage by specifically targeting the polymerase basic protein 2 (PB2) subunit[2].
During viral transcription, PB2 executes a crucial "cap-snatching" mechanism, binding to the 7-methylguanosine (m7G) cap of host pre-mRNAs. This cap is subsequently cleaved by the PA subunit to serve as a primer for viral mRNA synthesis[1]. Pimodivir competitively occupies the m7G-binding pocket of PB2 through critical hydrogen bonding and aromatic stacking interactions, effectively starving the virus of the primers required for genome replication[2].
Caption: Mechanism of Pimodivir inhibiting Influenza A PB2 cap-snatching.
Experimental Causality & Assay Design (E-E-A-T)
Developing a robust assay to determine the half-maximal effective concentration (EC50) of Pimodivir requires a self-validating experimental design. We utilize a Cytopathic Effect (CPE) reduction assay, which measures the ability of the compound to protect cells from virus-induced cell death.
-
Cell Line Selection (MDCK): Madin-Darby Canine Kidney (MDCK) cells are the gold standard for influenza research. They are selected because they highly express both α-2,3 and α-2,6 sialic acid receptors, making them exceptionally permissive to human and avian Influenza A strains[3]. Furthermore, they exhibit a distinct, quantifiable cytopathic effect upon infection[4].
-
The Role of TPCK-Treated Trypsin: Influenza viruses require the cleavage of their hemagglutinin precursor (HA0) into HA1 and HA2 to expose the fusion peptide necessary for cell entry. Because MDCK cells lack the endogenous extracellular proteases required for this cleavage, exogenous N-tosyl-L-phenylalanine chloromethyl ketone (TPCK)-treated trypsin must be added to the Virus Growth Medium (VGM)[5]. Without TPCK-trypsin, the virus cannot undergo multicycle replication, which would artificially inflate the apparent efficacy of the drug[6].
-
Formulation Causality (Hydrochloride Hemihydrate): The hydrochloride hemihydrate salt of pimodivir is utilized for its superior solid-state stability in preclinical settings. Due to its physicochemical properties, the compound must be initially solubilized in 100% DMSO to ensure complete dissolution. However, to prevent solvent-induced cytotoxicity in MDCK cells, the final DMSO concentration in the assay must be strictly maintained below 0.5%.
Quantitative Data Summary
Pimodivir exhibits exceptional potency against Influenza A strains while maintaining a high safety margin (Selectivity Index). It is notably inactive against Influenza B due to structural differences in the PB2 cap-binding domain[1].
| Virus Strain / Cell Line | Assay Type | EC50 Value | CC50 Value | Selectivity Index (SI) | Reference |
| Influenza A (H1N1) | Phenotypic CPE | 0.13 nM – 8.0 nM | > 100 μM | > 12,500 | [7],[8] |
| Influenza A (H3N2) | Phenotypic CPE | 12.0 nM | > 100 μM | > 8,300 | [7] |
| Influenza A (H5N1) | Phenotypic CPE | < 0.15 nM | > 100 μM | > 660,000 | [7] |
| MDCK Cells (Uninfected) | Cytotoxicity | N/A | > 50 μM | N/A | [8] |
Step-by-Step Methodology: MDCK CPE Reduction Assay
Caption: Workflow for determining Pimodivir EC50 via CPE reduction assay in MDCK cells.
Phase 1: Preparation and Cell Seeding
-
Culturing MDCK Cells: Maintain MDCK cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4].
-
Plate Seeding: Harvest cells at 80-90% confluency. Seed 1.5 × 10⁴ to 3.0 × 10⁴ cells per well into a 96-well clear-bottom tissue culture plate[4].
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 18–24 hours until a uniform monolayer (90-100% confluent) is formed.
Phase 2: Compound and Virus Preparation
-
Pimodivir Stock: Dissolve Pimodivir hydrochloride hemihydrate in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -80°C to prevent degradation[7].
-
Serial Dilution: Prepare a 3-fold or half-log₁₀ serial dilution of Pimodivir in Virus Growth Medium (VGM). Note: VGM consists of DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 25 mM HEPES, and 1 μg/mL TPCK-treated trypsin, without FBS[6]. Ensure the final DMSO concentration remains ≤ 0.5%.
-
Virus Standardization: Dilute the chosen Influenza A strain (e.g., A/PR/8/34 H1N1) in VGM to achieve a Multiplicity of Infection (MOI) of 0.01 or a tissue culture infectious dose (TCID₅₀) that yields 80-90% cell death at 72 hours post-infection[4].
Phase 3: Infection and Co-Incubation
-
Washing: Aspirate the FBS-containing growth medium from the 96-well plates and wash the MDCK monolayers twice with sterile PBS to remove residual serum inhibitors that could neutralize TPCK-trypsin[5].
-
Inoculation: Add 50 μL of the standardized virus inoculum to the designated test wells. Add 50 μL of VGM (without virus) to the "Cell Control" wells[4].
-
Treatment: Immediately add 50 μL of the serially diluted Pimodivir to the respective wells. Include a reference drug (e.g., Oseltamivir or Baloxavir) as an internal positive control[6].
-
Incubation: Incubate the plates at 37°C in 5% CO₂ for 72 hours to allow multicycle viral replication and pronounced cytopathic effect (CPE)[7].
Phase 4: Self-Validating Readout & Data Analysis
To ensure trustworthiness, the assay must be self-validating. Run a parallel "Cytotoxicity Plate" (cells + compound + NO virus) to calculate the CC50 and ensure that observed cell survival is due to antiviral efficacy, not compound toxicity.
-
Viability Reagent: After 72 hours, assess cell viability using a metabolic indicator such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo). For MTT, add the reagent and incubate for 2-4 hours, then solubilize the formazan crystals[3].
-
Quantification: Read the absorbance (e.g., 570 nm for MTT) or luminescence using a microplate reader.
-
EC50 Calculation: Normalize the data where the "Cell Control" (uninfected, untreated) represents 100% viability and the "Virus Control" (infected, untreated) represents 0% viability. Plot the normalized percentage of protection against the log₁₀ of the Pimodivir concentration.
-
Regression: Use non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to calculate the EC50 value[5].
References[7] Pimodivir (VX-787) | Influenza A Inhibitor | MedChemExpress. medchemexpress.com. URL[5] Novel Small Molecule Targeting the Hemagglutinin Stalk of Influenza Viruses. asm.org. URL[1] Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. nih.gov. URL[3] Functional evaluation for adequacy of MDCK-lineage cells in influenza research. nih.gov. URL[2] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. nih.gov. URL[4] SEROLOGICAL DIAGNOSIS OF INFLUENZA BY MICRONEUTRALIZATION ASSAY. who.int. URL[8] Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. mdpi.com. URL[6] An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. nih.gov. URL
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. journals.asm.org [journals.asm.org]
- 6. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Note: Profiling Pimodivir Hydrochloride Hemihydrate in Influenza A Microneutralization Assays
Introduction & Mechanistic Overview
Pimodivir (also known as VX-787 or JNJ-63623872) is a highly potent, first-in-class non-nucleoside inhibitor of the influenza A virus[1]. Unlike traditional neuraminidase inhibitors (e.g., oseltamivir) that prevent viral egress, pimodivir halts viral replication at the transcription stage.
The mechanism of action relies on the targeted inhibition of the polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp) heterotrimeric complex[2]. During the viral life cycle, PB2 is responsible for binding the 7-methylguanosine (m7G) cap of host pre-mRNAs—a critical first step in the "cap-snatching" process[2]. Pimodivir competitively occupies this cap-binding domain by forming critical hydrogen bonds with residues E361 and K376, thereby physically obstructing host RNA binding and halting viral mRNA synthesis[2].
Notably, pimodivir exhibits strict specificity for Influenza A. It shows negligible activity against Influenza B due to steric hindrance and specific amino acid variances within the Influenza B PB2 cap-binding pocket[2].
Figure 1: Mechanism of Action of Pimodivir inhibiting the PB2 cap-snatching process.
Experimental Design & Causality
To accurately quantify the half-maximal effective concentration (EC50) of pimodivir, the Microneutralization (MN) Assay utilizing a Cytopathic Effect (CPE) readout is the industry standard[3].
Critical Experimental Choices:
-
Compound Formulation (Hydrochloride Hemihydrate): The hydrochloride hemihydrate salt form of pimodivir is specifically utilized for in vitro assays due to its optimized aqueous solubility and stable dissolution profile in DMSO. This prevents API precipitation upon dilution into aqueous culture media, ensuring accurate dose-response curves.
-
Cell Line Selection (MDCK): Madin-Darby Canine Kidney (MDCK) cells are highly permissive to influenza A because they express abundant surface sialic acid receptors (both α2,3 and α2,6 linkages), making them the ideal host for viral entry and multi-cycle replication[4].
-
Addition of TPCK-Treated Trypsin: Influenza A requires the cleavage of its hemagglutinin (HA0 to HA1/HA2) to become infectious. Because MDCK cells lack the endogenous proteases to perform this cleavage, exogenous TPCK-treated trypsin must be added to the assay medium to facilitate multi-cycle viral replication.
-
Low Multiplicity of Infection (MOI): Using a low MOI (e.g., 0.001 to 0.01) ensures that the assay measures the drug's ability to halt secondary and tertiary rounds of viral spread over 72 hours, vastly improving the dynamic range of the viability readout.
Quantitative Data Summary
Pimodivir demonstrates exceptional potency across multiple Influenza A strains. The table below summarizes expected EC50 ranges to establish baseline expectations for assay validation.
| Viral Strain | Cell Line | Assay Readout | EC50 Range | CC50 (Cytotoxicity) | Reference |
| Influenza A (H1N1) | MDCK | CPE / CCK-8 | 0.13 – 8.0 nM | > 100 µM | [5],[1] |
| Influenza A (H3N2) | MDCK | CPE / CCK-8 | 0.13 – 12.0 nM | > 100 µM | [5],[1] |
| Influenza A (H5N1) | MDCK | CPE / Viability | ~ 2.0 nM | > 100 µM | [5] |
| Influenza B | MDCK | CPE / Viability | No Activity | > 100 µM | [2],[6] |
Step-by-Step Microneutralization Protocol
This protocol outlines a self-validating system designed to measure the antiviral efficacy of pimodivir while simultaneously monitoring for compound cytotoxicity.
Phase 1: Reagent & Cell Preparation
-
Compound Stock: Dissolve Pimodivir hydrochloride hemihydrate in 100% anhydrous DMSO to yield a 10 mM stock. Note: Anhydrous DMSO prevents hydrolysis and degradation of the compound prior to assaying.
-
Cell Seeding: Harvest MDCK cells in the exponential growth phase. Seed 2.5 × 10⁴ cells/well into a 96-well flat-bottom tissue culture plate using standard growth medium (DMEM + 10% FBS + 1% Pen/Strep).
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator until cells reach 80–90% confluency.
Phase 2: Drug Dilution & Viral Infection
-
Assay Medium Preparation: Prepare the infection medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1% Pen/Strep, and 1 µg/mL TPCK-treated trypsin. Do not add FBS, as serum inhibitors can neutralize the virus and inactivate trypsin.
-
Drug Dilution: In a separate V-bottom 96-well plate, prepare 3-fold serial dilutions of pimodivir in the assay medium (e.g., from 100 nM down to 0.01 nM).
-
Washing: Wash the confluent MDCK cells twice with PBS to remove all traces of FBS.
-
Infection: Dilute the Influenza A virus stock in assay medium to achieve an MOI of 0.005.
-
Treatment Addition:
-
Test Wells: Add 50 µL of the diluted virus and 50 µL of the pimodivir serial dilutions to the respective wells.
-
Virus Control (VC): Add 50 µL virus + 50 µL assay medium (0% protection baseline).
-
Cell Control (CC): Add 100 µL assay medium only (100% protection baseline).
-
Cytotoxicity Control: Add 50 µL of the highest pimodivir concentration + 50 µL assay medium (No virus).
-
Phase 3: Incubation & Readout
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours to allow for multi-cycle viral replication and maximum cytopathic effect in the VC wells.
-
Viability Readout: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or CellTiter-Glo to each well. Incubate for 1–2 hours.
-
Quantification: Measure the absorbance at 450 nm (for CCK-8) or luminescence (for CellTiter-Glo) using a microplate reader.
Figure 2: Workflow for the Pimodivir Microneutralization (CPE) Assay.
Data Analysis & System Validation
The integrity of the assay relies on the self-validating control wells. Before calculating the EC50, ensure that the Virus Control (VC) exhibits >80% cell death compared to the Cell Control (CC), and that the Cytotoxicity Control shows >95% viability, confirming that the drug itself is not harming the MDCK cells[5].
Calculation of Percent Viability (Antiviral Protection): %Viability=(ODCC−ODVCODTest−ODVC)×100
Plot the % Viability against the log₁₀ of the pimodivir concentration. Utilize a non-linear regression curve fit (Four-Parameter Logistic equation) in software such as GraphPad Prism to interpolate the EC50 value. A successful assay for pimodivir against an H1N1 or H3N2 strain should yield an EC50 in the low nanomolar range (typically < 15 nM)[3].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a novel inhibitor of influenza A virus that acts by blocking nucleoprotein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influenza B Virus Infection Is Enhanced Upon Heterotypic Co-infection With Influenza A Virus [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pimodivir Hydrochloride Hemihydrate in Influenza Polymerase Profiling
Executive Summary
Pimodivir (also known as VX-787 or JNJ-63623872) hydrochloride hemihydrate is a first-in-class, orally bioavailable small-molecule inhibitor designed to target the influenza A virus RNA-dependent RNA polymerase (RdRp) 1[1]. Unlike traditional neuraminidase inhibitors (e.g., oseltamivir) that prevent viral egress, Pimodivir halts viral replication at the transcriptional level. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Pimodivir to study influenza polymerase function, detailing the mechanistic causality behind its action, quantitative pharmacological data, and self-validating experimental protocols.
Mechanistic Foundation: The "Cap-Snatching" Pathway
The influenza A virus lacks the cellular machinery to synthesize the 5'-methylguanosine (m7G) cap required for mRNA translation. To circumvent this, the viral RdRp—a heterotrimer consisting of Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits—employs a unique "cap-snatching" mechanism 2[2].
The PB2 subunit binds to the 5'-capped ends of host pre-mRNAs. Subsequently, the PA endonuclease cleaves the host RNA 10–13 nucleotides downstream, generating a capped primer that PB1 uses to initiate viral mRNA synthesis 3[3]. Pimodivir acts as a structural analog of the m7G cap. It competitively occupies the PB2 cap-binding pocket, forming critical hydrogen bonds with residues E361 and K376, while engaging in π–π stacking with H357, F404, and F3231[1].
Figure 1: Influenza A cap-snatching mechanism and targeted inhibition by Pimodivir.
Quantitative Pharmacological Profile
To establish a baseline for experimental design, the biophysical and functional metrics of Pimodivir are summarized below. Due to structural divergences in the PB2 cap-binding pocket, Pimodivir is highly specific to Influenza A and exhibits negligible activity against Influenza B1[1].
| Parameter | Value | Experimental Significance |
| Primary Target | Influenza A PB2 Subunit | Blocks the initiation of viral transcription. |
| Binding Affinity (Kd) | ~24 nM | High-affinity binding measurable via Isothermal Titration Calorimetry (ITC)4[4]. |
| EC50 (A/H1N1 strains) | ~8 nM | Potent in vitro efficacy in cell-based assays 5[5]. |
| EC50 (A/H3N2 strains) | ~12 nM | Maintains efficacy across major circulating Influenza A subtypes 5[5]. |
| Cytotoxicity (CC50) | >1 μM | Ensures phenotypic readouts are due to antiviral activity, not host cell toxicity. |
| Selectivity Index (SI) | >83 to >125 | High therapeutic window for in vitro and in vivo modeling5[5]. |
Experimental Workflows & Protocols
To thoroughly evaluate Pimodivir or benchmark novel PB2 inhibitors against it, researchers must employ a dual-pronged approach: biophysical validation of target engagement and functional validation of viral inhibition.
Figure 2: Experimental workflow for biophysical and functional profiling of Pimodivir.
Protocol A: Isothermal Titration Calorimetry (ITC) for PB2 Binding
Causality & Rationale: ITC is the gold standard for measuring direct thermodynamic binding without the need for fluorescent labels, which can artificially alter the binding pocket dynamics. By measuring the heat released or absorbed (ΔH) during binding, researchers can calculate the dissociation constant (Kd) and entropy (ΔS), providing deep insights into how resistance mutations (e.g., PB2-F404Y) disrupt Pimodivir binding 3[3].
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the PB2 cap-binding domain (residues 318–483) of Influenza A. Dialyze the purified protein extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP). Self-Validation Check: Measure protein concentration post-dialysis via UV absorbance at 280 nm to ensure accurate molar ratios.
-
Ligand Preparation: Dissolve Pimodivir hydrochloride hemihydrate in 100% DMSO to create a 10 mM stock. Dilute the stock into the exact same dialysate buffer used for the protein to a final concentration of 200 μM (ensure final DMSO concentration matches the protein sample, typically 2%). Causality: Matching buffer and DMSO concentrations exactly prevents massive heat-of-dilution artifacts that obscure the binding signal.
-
Degassing: Degas both the PB2 protein (20 μM) and Pimodivir (200 μM) solutions for 10 minutes at the experimental temperature (e.g., 25°C). Causality: Air bubbles passing through the measurement cell cause severe signal spikes, ruining the thermodynamic integration.
-
Titration Execution: Load the protein into the sample cell and Pimodivir into the syringe. Program the ITC instrument for 1 initial injection of 0.5 μL (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 μL, with 150-second spacing and a stirring speed of 750 rpm.
-
Data Analysis: Integrate the injection peaks and fit the data to a one-site binding model to extract Kd, ΔH, and ΔS.
Protocol B: Cell-Based Cytopathic Effect (CPE) Assay
Causality & Rationale: While ITC proves the drug binds the target, the CPE assay proves the drug can penetrate a live cell membrane, resist immediate metabolic degradation, and functionally halt viral replication. We use MDCK (Madin-Darby Canine Kidney) cells because they highly express the sialic acid receptors necessary for robust influenza entry. ATP quantification is used as a proxy for viability; cells killed by viral replication deplete their ATP, whereas cells protected by Pimodivir retain high ATP levels.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at 1.5 × 10^4 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 until 90% confluent.
-
Compound Dilution: Prepare a 3-fold serial dilution of Pimodivir starting from 1 μM down to 0.05 nM in infection medium (DMEM supplemented with 0.2% BSA and 1 μg/mL TPCK-treated trypsin). Causality: TPCK-trypsin is strictly required to cleave the viral Hemagglutinin (HA) protein, enabling multi-cycle viral replication in vitro.
-
Viral Infection: Wash the MDCK cells twice with PBS to remove FBS (which contains natural trypsin inhibitors). Add the Pimodivir dilutions to the wells, immediately followed by Influenza A virus (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01. Include virus-only (0% viability control) and mock-infected (100% viability control) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. Normalize the data against the controls and use non-linear regression (four-parameter logistic curve) to calculate the EC504[4].
Data Interpretation & Troubleshooting
-
Loss of Efficacy in Mutant Strains: If evaluating clinical isolates, be aware of natural or treatment-emergent resistance mutations. Mutations such as M431I, F404Y, and H357N in the PB2 domain sterically clash with or remove critical π–π stacking interactions with Pimodivir, drastically reducing binding enthalpy and increasing the EC50 by up to 30-fold3[3].
-
Influenza B Inactivity: If a CPE assay shows zero efficacy, verify the viral strain. Pimodivir is inherently inactive against Influenza B due to structural variances in the PB2 cap-binding domain that prevent the drug from accessing the pocket1[1].
-
Minigenome Assay Discrepancies: When validating resistance mutations via a minigenome reporter assay, note that some resistance mutations inherently cripple the baseline polymerase activity. A trade-off often exists between viral fitness and Pimodivir resistance.
References
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Investigating the Efficacy and Mechanism of Pimodivir (VX-787) on Influenza A Viral RNA Synthesis
Molecular Rationale & Mechanism of Action
The Influenza A virus (IAV) relies on a highly conserved, heterotrimeric RNA-dependent RNA polymerase (RdRp) complex—comprising the PA, PB1, and PB2 subunits—to execute both viral genome replication and transcription[1]. Unlike host cellular polymerases, the IAV RdRp lacks inherent capping activity. Instead, it utilizes a "cap-snatching" mechanism to initiate viral mRNA synthesis.
During this process, the PB2 subunit binds to the 5′-7-methylguanosine (m7G) cap of nascent host mRNAs. Subsequently, the endonuclease domain of the PA subunit cleaves the host RNA 10–14 nucleotides downstream of the cap, generating a short, capped RNA primer that the PB1 subunit uses to elongate the viral transcript[1].
Pimodivir (VX-787) is a first-in-class, orally bioavailable non-nucleoside inhibitor designed to competitively occupy the cap-binding pocket of the PB2 subunit[2]. By forming critical hydrogen bonds with residues E361 and K376, and engaging in aromatic stacking with H357 and F404, Pimodivir effectively prevents the RdRp from hijacking host mRNA[1]. Consequently, Pimodivir specifically arrests viral transcription (mRNA synthesis) without directly inhibiting the un-capped replication of the viral genome (vRNA to cRNA)[3].
Mechanism of Pimodivir (VX-787) inhibiting the PB2 cap-snatching pathway.
Pharmacological Profile & Quantitative Data
To establish baseline expectations for assay development, the following table summarizes the established pharmacological metrics and structural vulnerabilities of Pimodivir[1][4][5].
| Parameter | Value / Description | Significance for Assay Design |
| Primary Target | Influenza A PB2 Cap-binding domain | Inactive against Influenza B due to steric hindrance in the B-strain PB2 pocket. |
| Binding Affinity ( Kd ) | ~24 nM (via Isothermal Titration Calorimetry) | High affinity dictates that nanomolar dosing is sufficient for in vitro assays. |
| Antiviral EC50 | 0.13 nM – 12.0 nM (Strain dependent) | Provides the dynamic range for dose-response curve generation. |
| Cytotoxicity ( CC50 ) | > 1 μM (Selectivity Index > 83) | Ensures that observed RNA reduction is not an artifact of host cell death. |
| Key Resistance Mutations | F323L, H357D, K376R, F404Y, Q406R | These mutant PB2 plasmids should be used as positive controls for drug resistance. |
Causality & Self-Validating Assay Design
To rigorously prove that Pimodivir inhibits viral RNA synthesis rather than viral entry, assembly, or budding, we must decouple the RdRp activity from the rest of the infectious cycle.
-
The Minigenome Reporter Assay: By transfecting cells with plasmids encoding only the RdRp subunits (PB1, PB2, PA), the Nucleoprotein (NP), and a reporter gene flanked by viral untranslated regions (UTRs), we isolate polymerase activity[2].
-
The Primer Extension Assay: While the minigenome assay proves overall polymerase inhibition, it does not distinguish between genome replication and transcription. Because mRNA and cRNA are both positive-sense, standard RT-qPCR struggles to differentiate them cleanly. The Primer Extension Assay solves this: because viral mRNA contains a 10–14 nucleotide host-derived cap sequence, its reverse-transcribed cDNA is physically longer than the uncapped cRNA[3]. Resolving these products on a polyacrylamide gel provides a self-validating system: Pimodivir treatment will selectively ablate the upper mRNA band while initially sparing the lower cRNA band.
Experimental workflow for validating Pimodivir's specific transcriptional inhibition.
Step-by-Step Methodologies
Protocol A: Influenza Virus Minigenome Assay
Purpose: High-throughput quantification of RdRp activity.
-
Cell Preparation: Seed HEK293T cells in a 96-well plate at 3×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 .
-
Plasmid Transfection: Prepare a transfection mix using a lipid-based reagent (e.g., Lipofectamine 3000). Per well, transfect:
-
10 ng each of pcDNA-PB1, pcDNA-PB2 (Wild-type or F323L mutant), pcDNA-PA, and pcDNA-NP.
-
10 ng of pPolI-Firefly (vRNA-like firefly luciferase reporter).
-
Self-Validation Control: 5 ng of pTK-Renilla (Constitutively active Renilla luciferase). Causality note: If Pimodivir reduces Firefly but not Renilla, it confirms the drug is targeting the viral polymerase, not host translation or causing cytotoxicity.
-
-
Drug Treatment: Immediately post-transfection, replace media with DMEM containing Pimodivir at a dose-response range (0.01 nM to 100 nM). Include a DMSO vehicle control.
-
Incubation & Readout: Incubate for 24 hours. Lyse cells using Dual-Luciferase Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially. Normalize Firefly signals to Renilla signals to calculate relative polymerase activity.
Protocol B: Primer Extension Assay
Purpose: Mechanistic validation of cap-snatching inhibition.
-
RNA Extraction: Scale up the minigenome transfection to a 6-well plate. 24 hours post-transfection (with or without Pimodivir), extract total RNA using TRIzol reagent. Resuspend in RNase-free water.
-
Primer Labeling: End-label two specific primers using [γ−32P]ATP and T4 Polynucleotide Kinase (PNK):
-
Primer 1 (Positive-sense target): Binds to both mRNA and cRNA.
-
Primer 2 (Negative-sense target): Binds to vRNA.
-
Primer 3 (Host Control): Binds to host 5S rRNA (Self-validation for equal RNA loading)[3].
-
-
Hybridization & Reverse Transcription:
-
Mix 5 μg of total RNA with 105 cpm of labeled primers.
-
Denature at 95°C for 3 minutes, then anneal at 45°C for 30 minutes.
-
Add SuperScript III Reverse Transcriptase, dNTPs, and buffer. Incubate at 50°C for 1 hour to extend the primers.
-
-
Resolution & Autoradiography:
-
Stop the reaction with formamide loading dye and heat to 95°C for 5 minutes.
-
Load samples onto a 6% polyacrylamide gel containing 7M urea. Run at constant wattage.
-
Dry the gel and expose to a phosphor screen.
-
-
Data Interpretation: You will observe two distinct bands for the positive-sense primer: a higher molecular weight band (mRNA, containing the snatched host cap sequence) and a lower band (cRNA, exactly complementary to vRNA). Pimodivir-treated samples will show a dose-dependent ablation of the upper mRNA band, confirming its mechanism as a cap-binding transcription inhibitor.
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pimodivir (VX-787) | Influenza Virus Inhibitor | CAS 1629869-44-8 | Sun-shinechem [sun-shinechem.com]
Pimodivir Hydrochloride Hemihydrate: Application Notes & Protocols for Influenza A Research
Executive Summary & Mechanistic Rationale
As the landscape of antiviral resistance evolves, the reliance on traditional neuraminidase inhibitors (NAIs) and M2 ion channel blockers has necessitated the development of novel therapeutic targets. Pimodivir (VX-787, JNJ-63623872) has emerged as a critical tool compound for virologists and drug development professionals. It is a first-in-class, non-nucleoside inhibitor that specifically targets the RNA-dependent RNA polymerase (RdRp) complex of the Influenza A virus[1].
By isolating the earliest stages of viral transcription, Pimodivir allows researchers to decouple viral entry and egress from genomic replication, making it an indispensable asset for mechanistic virology, resistance mapping, and combination therapy modeling[2].
Target Biology & Mechanism of Action
The influenza A virus relies on a heterotrimeric polymerase complex consisting of Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). Because the virus cannot synthesize its own mRNA caps, it utilizes a "cap-snatching" mechanism. The PB2 subunit recognizes and binds the 7-methylguanosine (m7G) cap of host pre-mRNAs, which are subsequently cleaved by the PA endonuclease to prime viral transcription[3].
Pimodivir acts as a competitive antagonist. It binds tightly to the highly conserved cap-binding pocket of the PB2 subunit ( Kd = 24 nM), causing steric occlusion that prevents host mRNA recognition[4]. Consequently, viral gene transcription is aborted. Because the architecture of the PB2 cap-binding pocket differs significantly in Influenza B, Pimodivir is strictly selective for Influenza A[5].
Mechanism of Pimodivir inhibiting the PB2 cap-binding domain during influenza A transcription.
Quantitative Pharmacological Profile
To establish robust assay windows, researchers must reference the baseline kinetic and phenotypic metrics of Pimodivir. The data below summarizes its highly potent, nanomolar efficacy across diverse pandemic and seasonal strains[1][6].
| Parameter | Value | Notes / Mechanistic Causality |
| Target Subunit | Influenza A PB2 | Binds the cap-binding domain; structurally incompatible with Flu B[5]. |
| Binding Affinity ( Kd ) | 24 nM | Determined via Isothermal Titration Calorimetry (ITC)[4]. |
| EC50 (A/H1N1 pdm09) | ~8.0 nM | Highly potent against pandemic strains in A549 lung cells[1][6]. |
| EC50 (A/H3N2) | ~12.0 nM | Consistent efficacy across circulating seasonal subtypes[1][6]. |
| CC50 (MDCK / A549) | > 100 μM | Excellent safety margin; avoids off-target host cell toxicity[1][6]. |
| Selectivity Index (SI) | > 83 to > 125 | Calculated as CC50/EC50 . Ideal for high-throughput screening[1]. |
Experimental Workflows & Self-Validating Protocols
Compound Preparation & Formulation
Pimodivir hydrochloride hemihydrate is highly lipophilic and exhibits low aqueous solubility. Direct dilution into aqueous media will cause micro-precipitation, leading to artificially inflated IC50 values.
Step-by-Step Formulation:
-
Master Stock: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 25.0 mg/mL stock. Causality: DMSO thoroughly disrupts the crystal lattice, ensuring complete solubilization without degrading the active pharmaceutical ingredient[1].
-
In Vivo Vehicle Preparation (Step-Down Method): For a 1 mL working solution (e.g., for murine oral gavage), add 100 μL of the DMSO stock to 400 μL PEG300 and vortex. Causality: PEG300 acts as a co-solvent, preventing the compound from crashing out of solution during the aqueous transition.
-
Surfactant Addition: Add 50 μL Tween-80 and mix evenly, followed by 450 μL of sterile Saline. Causality: Tween-80 lowers surface tension, stabilizing Pimodivir in a microemulsion that ensures consistent systemic absorption and reproducible pharmacokinetics[1].
Protocol 1: Multi-Cycle Cytopathic Effect (CPE) Assay
This phenotypic assay evaluates the ability of Pimodivir to protect host cells from virus-induced death over multiple replication cycles.
Methodology:
-
Cell Seeding: Seed A549 (human lung epithelial) or MDCK cells at 1.5×104 cells/well in a 96-well plate. Causality: A549 cells provide a highly relevant physiological model for human respiratory infection, while this specific density ensures cells reach ~90% confluence at infection, providing optimal host machinery for viral replication without overgrowth-induced apoptosis[6].
-
Viral Infection: Wash cells with PBS and infect with Influenza A at an MOI of 0.01 in infection media containing 1 μg/mL TPCK-treated trypsin. Causality: TPCK-trypsin is strictly required to proteolytically cleave the viral hemagglutinin precursor (HA0) into HA1 and HA2. Without this cleavage, progeny virions cannot fuse with host endosomes, and multi-cycle propagation will fail.
-
Compound Treatment: Apply Pimodivir in a 3-fold serial dilution (starting at 1 μM). Ensure final DMSO concentration remains ≤0.5% .
-
Readout: Incubate for 72 hours at 37°C, then quantify cell viability using CellTiter-Glo (ATP-based luminescence).
Protocol 2: Polymerase Minigenome Assay (Mechanistic Validation)
To definitively prove that an experimental outcome is driven by polymerase inhibition rather than viral entry or budding, researchers must utilize a minigenome assay. This system isolates the RdRp machinery from the rest of the viral lifecycle[7].
Self-Validating System Design: Every minigenome run must include an NAI (e.g., Oseltamivir) as a negative control. Because NAIs target viral egress, they should exhibit zero inhibitory effect on the minigenome reporter. If Oseltamivir reduces the signal, the assay is flawed (indicating non-specific cytotoxicity or transfection failure). This differential response guarantees that Pimodivir's signal reduction is strictly due to RdRp inhibition[7].
Step-by-step workflow for the self-validating Polymerase Minigenome Assay.
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing the viral PB1, PB2, PA, and NP proteins, alongside a reporter plasmid containing the Firefly luciferase gene flanked by the 5' and 3' untranslated regions (UTRs) of the influenza virus[7].
-
Compound Addition: Immediately post-transfection, treat the cells with Pimodivir (0.1 nM to 1 μM) and Oseltamivir (1 μM control).
-
Quantification: After 24 hours, lyse the cells and measure luminescence. Causality: The reporter gene can only be transcribed if the viral polymerase complex successfully assembles and initiates cap-snatching. A dose-dependent decrease in luminescence directly correlates to the disruption of PB2 function[7].
Resistance Profiling & Genetic Mapping
When utilizing Pimodivir as a selection pressure tool in viral passaging experiments, researchers must monitor for escape variants. Deep mutational scanning and clinical sequencing have identified several critical resistance mutations within the cap- and mid-linker binding regions of the PB2 subunit[7].
Substitutions at residues S324 (e.g., S324C, S324R) and N510 (e.g., N510K) severely disrupt the hydrogen-bonding network required for Pimodivir binding, resulting in a 27- to 317-fold reduction in compound susceptibility[5][8]. Furthermore, a rare substitution, H357N , identified in avian A(H4N2) subtypes, confers a >100-fold reduction in susceptibility[8]. Researchers conducting phenotypic assays (like HINT or FRA) should routinely sequence the PB2 segment of outlier viral isolates to map these genotypic shifts[5].
References
-
Pimodivir (VX-787) | Influenza A Inhibitor. MedChemExpress. 1
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. NIH / Antiviral Research. 5
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir (Alternate). NIH / Antiviral Research. 8
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. 6
-
PIMODIVIR, VX 787 | New Drug Approvals. New Drug Approvals. 4
-
Pimodivir's Dose-Response Profile in Influenza-Infected Cells. BenchChem. 3
-
Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir... PMC. 2
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. PMC. 7
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Profiling of Pimodivir Hydrochloride Hemihydrate in Combination with Neuraminidase Inhibitors
Executive Summary & Mechanistic Rationale
The rapid mutation rate of the Influenza A virus (IAV) and the continuous emergence of drug-resistant strains present significant challenges to global public health[1][2]. Monotherapies, while initially effective, exert selective pressure that often leads to rapid viral escape. To circumvent this, rational combination therapies targeting distinct phases of the viral replication cycle are required.
Pimodivir hydrochloride hemihydrate (VX-787, JNJ-872) is a highly selective, first-in-class non-nucleoside inhibitor of the IAV polymerase basic protein 2 (PB2) subunit[3]. By binding directly to the PB2 cap-binding domain, Pimodivir blocks the "cap-snatching" process—a mechanism where the viral polymerase cleaves 5'-capped RNA primers from host pre-mRNAs to initiate viral mRNA transcription[3].
Conversely, Neuraminidase Inhibitors (NAIs) , such as oseltamivir and zanamivir, act at the terminal stage of the viral life cycle. They inhibit the enzymatic cleavage of sialic acid residues on the host cell surface, thereby preventing the release and dissemination of newly formed virions[1][4].
The Causality of Synergy: Combining Pimodivir with NAIs creates a profound synergistic effect by simultaneously crippling early-stage viral genome replication and late-stage viral dissemination[1][5]. This dual-inhibition strategy ensures that any virions managing to escape early transcriptional blockade are subsequently trapped at the host cell membrane, drastically reducing the overall viral burden and extending the therapeutic window[1][2].
Caption: Dual-targeting mechanism of Pimodivir and NAIs across the influenza A virus replication cycle.
Physicochemical & Pharmacological Profile
To design effective in vitro and in vivo assays, it is critical to understand the baseline pharmacological metrics of the compounds involved.
| Property / Metric | Pimodivir Hydrochloride Hemihydrate | Oseltamivir Carboxylate (Active NAI) |
| CAS Number | 1777721-70-6[3] | 187227-45-8 |
| Molecular Weight | 889.73 g/mol [3] | 284.35 g/mol |
| Primary Target | PB2 subunit (Cap-binding domain)[3] | Neuraminidase (NA) active site[1] |
| Target Affinity ( KD ) | ~24 nM (Isothermal Titration Calorimetry)[3] | Strain-dependent (sub-nanomolar) |
| In Vitro Potency ( EC50 ) | ~1.6 nM (CPE assay)[3] | ~0.5 - 50 nM (Strain-dependent) |
| Resistance Barrier | High (Highly conserved PB2 domain)[1] | Moderate (e.g., H275Y mutation)[1] |
Experimental Protocols: In Vitro Synergy & Validation
The following protocols provide a self-validating system to quantify the synergistic interaction between Pimodivir and NAIs.
Protocol A: High-Throughput Checkerboard Synergy Assay (CPE Reduction)
Objective: To quantify synergistic, additive, or antagonistic interactions using a 2D drug matrix. Causality & Experimental Design: Madin-Darby Canine Kidney (MDCK) cells are utilized because they natively express high levels of terminal sialic acid receptors (α2,3- and α2,6-linked), making them the gold standard for human and avian IAV infection. A 72-hour incubation is selected to allow for multiple viral replication cycles, which is necessary to observe the cumulative cytopathic effect (CPE) and accurately model synergy[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in 96-well opaque-walled plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 .
-
Viral Infection: Wash cells twice with PBS. Infect with IAV (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM containing 1 µg/mL TPCK-treated trypsin). Note: TPCK-trypsin is strictly required to cleave the viral hemagglutinin (HA) precursor into HA1 and HA2, enabling viral entry.
-
Drug Matrix Preparation: Prepare a 2D checkerboard matrix. Serially dilute Pimodivir horizontally (e.g., 0 to 10 nM) and Oseltamivir vertically (e.g., 0 to 1000 nM).
-
Treatment & Controls: Add the drug combinations to the infected cells. Self-Validation: You must include virus-only wells (0% viability control) and mock-infected wells (100% viability control) to establish the dynamic range of the assay.
-
Incubation & Quantification: Incubate for 72 hours[1]. Add CellTiter-Glo® reagent to lyse cells and measure intracellular ATP (a direct proxy for metabolically active, viable cells).
-
Synergy Modeling: Export luminescence data and calculate synergy scores using the Loewe additivity or HSA models (e.g., via SynergyFinder). A Loewe score > 10 indicates a statistically significant synergistic interaction[2][6].
Caption: Step-by-step workflow for the high-throughput in vitro checkerboard synergy assay.
Protocol B: Viral Polymerase Minigenome Assay
Objective: To mechanistically validate that viral suppression is rooted in the inhibition of the PB2 polymerase subunit. Causality & Experimental Design: This assay isolates the polymerase activity from the rest of the viral life cycle. By co-transfecting a Renilla luciferase plasmid, researchers can normalize for well-to-well transfection variability and drug-induced cytotoxicity, ensuring that any drop in Firefly luciferase is exclusively due to polymerase inhibition[6].
Step-by-Step Methodology:
-
Plasmid Co-Transfection: Co-transfect HEK-293T cells with expression plasmids encoding the IAV polymerase complex (PB1, PB2, PA), nucleoprotein (NP), and a viral RNA-like reporter plasmid encoding Firefly luciferase[6].
-
Internal Normalization: Co-transfect a Renilla luciferase plasmid constitutively driven by a Thymidine Kinase (TK) promoter[6].
-
Drug Incubation: Treat the transfected cells with Pimodivir alone, or in combination with synergistic candidates[6].
-
Lysis and Detection: Lyse the cells 24 hours post-transfection using a passive lysis buffer. Measure luminescence using a dual-luciferase assay system and calculate the Firefly/Renilla ratio to determine specific polymerase activity[6].
In Vivo Efficacy & Clinical Translation
The robust in vitro synergy observed between Pimodivir and NAIs translates effectively into complex biological systems.
Preclinical Models: In hollow fiber infection models (HFIM) and murine lethal challenge models, combination therapy has demonstrated an ability to drastically reduce viral titers and prevent mortality even when treatment is delayed[4][6]. The combination ensures that virions escaping the polymerase blockade are neutralized by the NAI, preventing systemic dissemination.
Clinical Validation (TOPAZ Trial): In a Phase 2b double-blind trial (NCT02342249) evaluating adults with acute uncomplicated seasonal influenza A, patients were administered Pimodivir (600 mg) in combination with Oseltamivir (75 mg)[5]. The combination therapy yielded a significantly lower viral load area under the curve (AUC) over time compared to placebo, alongside a trend for a shorter time to symptom resolution[5]. Furthermore, the combination was well-tolerated, with mild to moderate diarrhea reported as the most common adverse event, proving that synergistic efficacy does not come at the cost of compounding toxicity[5].
References
-
Investigating Different Mechanisms of Action in Combination Therapy for Influenza Frontiers in Microbiology URL:[Link]
-
Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial The Journal of Infectious Diseases (via ResearchGate) URL:[Link]
-
Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost npj Digital Medicine (via ResearchGate / PMC) URL:[Link]
-
Preclinical and clinical developments for combination treatment of influenza National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Frontiers | Investigating Different Mechanisms of Action in Combination Therapy for Influenza [frontiersin.org]
- 2. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Investigating the Synergistic Antiviral Efficacy of Pimodivir and Oseltamivir
Audience: Researchers, Virologists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary
The rapid mutation rate of the Influenza A virus (IAV) frequently renders monotherapies obsolete, necessitating the development of orthogonal combination therapies. Pimodivir (VX-787 / JNJ-63623872) is a first-in-class, non-nucleoside inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza replication complex[1]. When combined with the neuraminidase inhibitor (NAI) oseltamivir, the two compounds exhibit profound synergistic effects in vitro and in vivo[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list. This document details the causality behind experimental design choices, ensuring that your in vitro checkerboard assays function as self-validating systems capable of yielding high-fidelity synergy metrics.
Mechanistic Rationale for Combination Therapy
To understand why pimodivir and oseltamivir synergize, we must examine their distinct spatial and temporal interventions in the viral life cycle.
During the primary transcription of viral RNA, the PB2 subunit executes a "cap-snatching" reaction, binding to the 5′-terminal 7-methylguanosine (m7G) cap of host mRNA to generate primers for viral synthesis[1]. Pimodivir competitively occupies this cap-binding domain, forming critical hydrogen bonds with residues E361 and K376, thereby halting early-stage viral transcription[1][4]. Conversely, oseltamivir acts at the terminal stage of the infection cycle, inhibiting the neuraminidase-mediated cleavage of sialic acid receptors, which traps newly formed virions at the host cell surface[2].
By simultaneously crippling genomic replication and viral egress, this dual-mechanism approach creates a synergistic bottleneck that exponentially reduces viral load and suppresses the emergence of resistant mutants[3][5].
Dual mechanistic targeting of Influenza A by Pimodivir (PB2) and Oseltamivir (NA).
Quantitative Synergy Profiling
Preclinical validation of this combination relies on rigorous mathematical modeling. The table below summarizes the established in vitro synergy metrics for pimodivir combined with NAIs, derived from 3-day cytopathic effect (CPE) assays[2].
| Inhibitor Combination | Analytical Model | Synergy Metric | Value | Interpretation |
| Pimodivir + Oseltamivir | Bliss Independence | Synergy Volume | 312 | Strong Synergy (>100) |
| Pimodivir + Oseltamivir | Loewe Additivity | Combination Index (CI) | 0.58 | Synergistic (CI < 1.0) |
| Pimodivir + Zanamivir | Bliss Independence | Synergy Volume | 268 | Strong Synergy (>100) |
Experimental Protocol: In Vitro CPE Checkerboard Assay
To replicate these findings, researchers must utilize a full factorial checkerboard matrix. The following protocol embeds strict causality to prevent common methodological artifacts.
Step-by-step workflow for in vitro checkerboard synergy assay.
Phase 1: Preparation & Reagent Causality
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells at 1.5×104 cells/well in 96-well plates and incubate overnight.
-
Causality: MDCK cells are utilized because they express high densities of α2,6- and α2,3-linked sialic acid receptors, accurately mimicking the human respiratory epithelium required for IAV entry.
-
-
Compound Sourcing: Dissolve pimodivir in DMSO. Critically, oseltamivir must be supplied as oseltamivir carboxylate , not the clinical prodrug oseltamivir phosphate.
-
Causality:In vitro cell cultures lack the hepatic carboxylesterases required to convert the oseltamivir phosphate prodrug into its active neuraminidase-inhibiting form. Failing to use the carboxylate form will result in false-negative synergy data.
-
Phase 2: Matrix Assembly & Infection Dynamics
-
Checkerboard Matrix: Generate a full factorial dilution matrix (e.g., 8x8 grid) combining decreasing concentrations of pimodivir and oseltamivir carboxylate.
-
Causality: Capturing the entire 3D dose-response surface is a strict mathematical prerequisite for MacSynergy II (Bliss independence) analysis[2].
-
-
Viral Infection: Infect the cells with an IAV strain (e.g., A/Puerto Rico/8/34) at a Multiplicity of Infection (MOI) of exactly 0.01 [2].
-
Causality (Critical Step): A low MOI ensures multicycle viral replication. If a high MOI (e.g., >1.0) is used, all cells are infected simultaneously in a single cycle. This bypasses the need for viral egress and spread, rendering the egress-inhibitor (oseltamivir) artificially impotent in the assay.
-
Phase 3: Viability Readout
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere[2].
-
Quantification: Add an ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo) and measure luminescence.
-
Causality: ATP quantitation provides a direct, linear correlation with metabolically active cells. It offers a vastly superior signal-to-noise ratio compared to colorimetric MTS/MTT assays, which is necessary for calculating precise Combination Index (CI) values.
-
Mathematical Modeling & Self-Validating Controls
To ensure the integrity of your data, the assay must function as a self-validating system.
Synergy Quantification:
-
Bliss Independence (MacSynergy II): This model assumes the drugs act independently. It calculates a theoretical additive surface and subtracts it from the experimental surface. A synergy volume >100μM2% indicates significant synergy[2].
-
Loewe Additivity (Median Effect): This model assumes a drug cannot synergize with itself. It calculates the Combination Index (CI). A CI<1.0 indicates synergy (e.g., pimodivir and oseltamivir yield a CI of 0.58 at the 50% effect level)[2].
Required Internal Controls:
-
Monotherapy EC₅₀ Tracking: You must run pimodivir and oseltamivir monotherapy curves on the same plate. If the EC₅₀ of oseltamivir carboxylate shifts significantly from historical baselines, the assay is invalid due to potential receptor degradation in the MDCK passage or spontaneous viral resistance.
-
Cytotoxicity Counterscreen: A parallel uninfected plate treated with the exact drug matrix must be run to ensure that observed "viral suppression" (high cell viability) is not confounded by synergistic host-cell cytotoxicity.
References[1] Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7455827/[2] Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3993213/[3] Consensus - BioScience Trends. biosciencetrends.com.https://www.biosciencetrends.com/action/downloaddoc.php?f=11487.pdf[4] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8231264/[5] Preclinical and clinical developments for combination treatment of influenza - PMC. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097486/
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosciencetrends.com [biosciencetrends.com]
- 4. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Generation and Characterization of Pimodivir-Resistant Influenza A Strains
Mechanistic Rationale & The Resistance Landscape
Pimodivir hydrochloride hemihydrate (also known as JNJ-63623872 or VX-787) is a highly potent, orally bioavailable, first-in-class non-nucleoside inhibitor of the Influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp). Unlike traditional neuraminidase inhibitors, Pimodivir specifically targets the highly conserved cap-binding pocket of the polymerase basic protein 2 (PB2) subunit (1[1]). By competitively binding to this pocket, it blocks the viral "cap-snatching" mechanism—a process where the virus cleaves and steals 5'-m7G caps from host pre-mRNAs to prime its own viral transcription (1[1]).
Because antivirals like Pimodivir are stockpiled as a critical first line of defense against novel pandemic strains, comprehensively mapping the genetic barrier to resistance is essential for guiding clinical deployment and next-generation drug design (2[2]).
Fig 1: Mechanism of Pimodivir-mediated PB2 inhibition and viral resistance pathways.
Clinical and preclinical data have identified several single-amino-acid mutations in the PB2 cap-binding domain that confer varying degrees of resistance by altering the thermodynamic binding parameters of the drug (3[3]).
Quantitative Data Summary: Pimodivir Susceptibility & Resistance Profiles
| PB2 Variant | Dissociation Constant (KD) / EC50 | Fold Resistance (vs WT) | Cytotoxicity (CC50) | Origin of Discovery |
| Wild-Type (H1N1/H3N2) | EC50: 0.13 - 3.2 nM | 1x (Baseline) | > 100 μM | N/A (4[4]) |
| M431I | KD increased by 7-fold | 7x | N/A | Phase II Clinical Trials (3[3]) |
| H357N | KD increased by 130-fold | 130x | N/A | CDC Strain Surveillance (3[3]) |
| F404Y | KD increased by 280-fold | 280x | N/A | Preclinical Testing (3[3]) |
Experimental Design & Causality
To generate resistant strains in vitro, researchers rely on serial passaging under escalating drug pressure. However, this process is prone to experimental artifacts if not designed with strict causality in mind.
-
Cell Line Selection (ST6GalI-MDCK): Standard MDCK cells possess an imbalance of sialic acid receptors, which often selects for artefactual adaptive mutations in the viral hemagglutinin (HA) or neuraminidase (NA) (e.g., the NA D151G mutation) during serial passaging (5[5]). Using ST6GalI-expressing MDCK cells, which overexpress the human-like α2,6-linked sialic acids, prevents these confounding receptor-binding mutations and ensures that any observed resistance is strictly PB2-mediated (6[6]).
-
Multiplicity of Infection (MOI): Passaging must be initiated at a low MOI (0.001 to 0.01). A low MOI ensures multiple cycles of viral replication occur within a single passage, maximizing the probability of spontaneous mutations arising in the PB2 gene before the host cells are depleted (6[6]).
-
Gradual Drug Escalation: Pimodivir has a sub-nanomolar EC50. Applying a high concentration immediately will sterilize the culture. Gradual escalation allows the virus to acquire primary resistance mutations (e.g., M431I) followed by compensatory mutations that restore the thermodynamic stability and replication fitness of the mutated RdRp complex (3[3]).
Step-by-Step Protocol: Serial Passaging Workflow
Fig 2: Iterative viral passaging workflow for generating Pimodivir-resistant strains.
Phase 1: Preparation and Baseline Susceptibility
-
Reagent Preparation: Dissolve Pimodivir hydrochloride hemihydrate in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Culture: Seed ST6GalI-MDCK cells in 6-well plates to reach 80–95% confluency on the day of infection (6[6]).
-
Baseline EC50 Determination: Perform a standard plaque reduction assay or TCID50 assay with the wild-type IAV strain (e.g., A/California/07/2009) to determine the exact baseline EC50 of Pimodivir in your specific cell system.
Phase 2: Serial Passaging under Drug Pressure
Self-Validating System: This phase uses a parallel vehicle-control (DMSO) passage to validate that any observed cytopathic effect (CPE) delay is strictly drug-dependent and not due to a generalized loss of viral viability.
-
Passage 0 (P0) Initiation: Wash the confluent ST6GalI-MDCK cells twice with PBS. Infect with the wild-type IAV at an MOI of 0.001 in infection media (DMEM + 1% BSA + 2 µg/mL TPCK-treated trypsin) containing Pimodivir at 0.5× EC50 .
-
Incubation & Monitoring: Incubate at 37°C with 5% CO2. Monitor daily for CPE.
-
Harvesting: Harvest the supernatant when >80% cell detachment (CPE) is observed (typically 48–72 hours post-infection) (6[6]). Centrifuge at 2,000 × g for 5 minutes to remove cell debris.
-
Validation Checkpoint (Titration): Titrate the harvested P0 virus via TCID50.
-
Self-Validation Rule: If the titer of the drug-treated well is within 2 logs of the vehicle-control well, proceed to escalate the drug. If the titer drops by >3 logs, the selective pressure is too high; repeat the passage at the current drug concentration to allow fitness recovery.
-
-
Passage N (Escalation): Use the P0 harvest to infect fresh cells at an MOI of 0.001, increasing the Pimodivir concentration incrementally (e.g., 1×, 2×, 5×, 10×, 50× EC50). Repeat the harvest and titration cycle for 5 to 10 passages until the virus replicates efficiently at high drug concentrations.
Phase 3: Plaque Purification and Genotypic Characterization
-
Plaque Purification: To isolate a clonal resistant population, perform a plaque assay using the final passage supernatant on ST6GalI-MDCK cells in the presence of the highest tolerated Pimodivir concentration. Pick 3–5 distinct viral plaques.
-
Amplification: Amplify the clonal plaques in a 24-well plate for 48 hours to generate a working stock.
-
Genotypic Sequencing: Extract viral RNA using a standard column-based kit. Perform RT-PCR targeting the PB2 gene (6[6]). Sequence via Sanger or NGS to identify specific resistance mutations (e.g., F404Y, M431I, H357N) (3[3]).
References
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - MDPI.
- Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - ResearchGate.
- Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir - Bloom Lab.
- Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC.
- Passage of influenza A/H3N2 viruses in human airway cells removes artefactual variants associated with neuraminidase-mediated binding - Microbiology Society.
- Pimodivir (VX-787) | Influenza A Inhibitor - MedChemExpress.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jbloomlab.org [jbloomlab.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Culture Models for Testing Pimodivir Hydrochloride Hemihydrate Efficacy
Introduction & Mechanistic RationalePimodivir (VX-787, JNJ-63623872) is a highly potent, first-in-class, non-nucleoside inhibitor of the influenza A virus[1]. Unlike neuraminidase inhibitors (e.g., oseltamivir) that prevent viral egress from the host cell, pimodivir halts viral replication at the transcription stage. It achieves this by competitively binding to the 7-methyl GTP (m7GTP) cap-binding domain of the polymerase basic protein 2 (PB2) subunit with an exceptionally high affinity ( Kd≈24 nM )[2].
This interaction physically obstructs the viral "cap-snatching" mechanism, preventing the viral polymerase complex from cleaving host pre-mRNAs to use as primers for viral mRNA synthesis[1]. Because the architecture of the PB2 cap-binding pocket differs significantly between influenza types, pimodivir exhibits exceptional specificity for Influenza A strains (including pandemic H1N1, H3N2, and highly pathogenic avian H5N1) but lacks efficacy against Influenza B[2].
Selection of Cell Culture Models
To accurately assess the half-maximal effective concentration ( EC50 ) and half-maximal cytotoxic concentration ( CC50 ) of pimodivir, selecting the appropriate in vitro model is critical. The following models are standard in the field:
-
MDCK (Madin-Darby Canine Kidney) Cells: The gold standard for influenza research. MDCK cells express high surface levels of both α2,3
- and α2,6 -linked sialic acid receptors, making them highly susceptible to influenza A infection[3]. They are the primary model for Cytopathic Effect (CPE) reduction assays and viral yield quantification.
-
A549 (Human Lung Carcinoma) Cells: Used to model the human lower respiratory tract. While they generally produce lower viral titers than MDCK cells, they are invaluable for evaluating host-virus interactions, intracellular signaling, and viral RNA transcription kinetics in a human-derived system[3].
-
Primary Human Macrophages: Utilized to assess the immunomodulatory effects of the drug and its ability to rescue primary immune cells from virus-mediated death at non-cytotoxic concentrations[4].
Quantitative Efficacy Profile
The following table summarizes the established baseline metrics for pimodivir in MDCK cell models. Researchers should use these benchmarks to validate their internal assay sensitivity:
| Virus Strain | Subtype | Assay Readout | EC50 (nM) | CC50 ( μ M) | Selectivity Index (SI) |
| A/Puerto Rico/8/34 | H1N1 | CPE Reduction (3-day) | 0.32 - 1.6 | > 100 | > 62,500 |
| A/California/07/2009 | H1N1pdm09 | CPE Reduction (3-day) | 0.13 - 1.8 | > 100 | > 55,000 |
| A/Victoria/3/75 | H3N2 | CPE Reduction (3-day) | 1.1 - 3.2 | > 100 | > 31,000 |
| A/Vietnam/1203/2004 | H5N1 | Viral RNA (bDNA) | ~ 1.5 | > 100 | > 66,000 |
Data synthesized from foundational preclinical evaluations of VX-787[5][4][6].
Experimental Protocols
Protocol A: Cytotoxicity Assessment ( CC50 ) via CCK-8 Assay
Causality Check: Before evaluating antiviral efficacy, it is imperative to establish the non-toxic concentration range of pimodivir. The CCK-8 assay measures mitochondrial dehydrogenase activity, providing a direct, metabolic correlation to cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C, 5% CO2 for 24 hours to reach 80-90% confluency.
-
Compound Preparation: Prepare a 3-fold serial dilution of 4 in assay medium (DMEM with 1% BSA, strictly without FBS), ranging from 100 μ M down to 0.01 μ M[4]. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced background toxicity.
-
Treatment: Aspirate the growth medium, wash cells once with PBS to remove residual serum proteins, and add 100 μ L of the pimodivir dilutions to the respective wells. Include vehicle control (0.5% DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 [4].
-
Detection & Quantification: Add 10 μ L of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the CC50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: Antiviral Efficacy ( EC50 ) via Cytopathic Effect (CPE) Reduction
Causality Check: The CPE assay is a functional readout of multicycle viral replication. By measuring the preservation of cell viability in the presence of the virus and the drug, we directly quantify the drug's ability to halt the viral lifecycle. Why TPCK-treated trypsin? Influenza Hemagglutinin (HA) must be cleaved by host proteases for viral entry. MDCK cells lack this specific protease; therefore, exogenous TPCK-treated trypsin is strictly required to allow multicycle replication[5]. Why BSA instead of FBS? Serum contains non-specific inhibitors of influenza virus (such as sialic acid-containing glycoproteins) that can neutralize the virus and artificially skew EC50 results.
Step-by-Step Methodology:
-
Preparation: Seed MDCK cells in a 96-well plate ( 2×104 cells/well) and incubate overnight.
-
Viral Infection: Wash cells twice with PBS. Infect cells with Influenza A (e.g., A/PR/8/34) at a Multiplicity of Infection (MOI) of 0.01 in Viral Growth Medium (VGM: DMEM supplemented with 1 μ g/mL TPCK-treated trypsin and 0.3% BSA)[5].
-
Compound Addition: Concurrently add serially diluted pimodivir (range: 10 nM to 0.01 nM) in VGM to the infected wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 . This timeframe allows for multiple cycles of viral replication, amplifying the cytopathic effect to a detectable threshold[6].
-
Viability Readout: Assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo) or a standard CCK-8 assay.
-
Self-Validation & Quality Control: A robust assay requires internal controls to validate the dynamic range. Include a known polymerase inhibitor (e.g., 3) as a positive control[3]. Calculate the Z'-factor for the assay plate using the uninfected (100% viability) and infected/untreated (0% viability) controls. A Z'-factor > 0.5 confirms the assay's reliability.
Mechanistic Workflow Diagram
Figure 1: Mechanism of action of Pimodivir (VX-787) inhibiting the PB2 cap-snatching process.
References
-
New Developments in Influenza Polymerase Inhibitors | The Journal of Infectious Diseases | 7
-
Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit | PMC / Antimicrobial Agents and Chemotherapy | 5
-
Susceptibility of widely diverse influenza A viruses to PB2 polymerase inhibitor pimodivir | Antiviral Research / NIH | 2
-
Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2 | Journal of Medicinal Chemistry - ACS Publications | 6
-
Pimodivir (VX-787) | Influenza A Inhibitor | MedChemExpress |4
-
Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols | Benchchem | 1
-
Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs | MDPI | 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Pimodivir Hydrochloride Hemihydrate (VX-787) Technical Support Center: PB2 Resistance Mutations
Welcome to the Technical Support Center for Pimodivir hydrochloride hemihydrate research. This resource is designed for scientists, virologists, and drug development professionals investigating the efficacy, mechanism of action, and resistance profiles of Pimodivir (JNJ-63623872 / VX-787) targeting the Influenza A Polymerase Basic Protein 2 (PB2).
Below, you will find expertly curated troubleshooting guides, mechanistic FAQs, and validated experimental workflows to ensure high-fidelity data generation in your antiviral assays.
SECTION 1: Mechanistic FAQs (The "Why")
Q1: How does Pimodivir specifically target PB2, and what is the structural basis of its inhibition?
A: Pimodivir is a first-in-class, non-nucleoside inhibitor that targets the cap-snatching mechanism of the Influenza A virus RNA-dependent RNA polymerase (RdRp)[1][2]. During viral transcription, the PB2 subunit binds to the 7-methyl GTP (m7G) caps of host pre-mRNAs. Pimodivir acts as a competitive inhibitor, occupying the m7G cap-binding pocket of PB2[3].
Structurally, Pimodivir forms critical hydrogen bonds with residues E361 and K376[3]. Its azaindole ring is sandwiched between H357 and F404 via π
π stacking, while its pyrimidine ring interacts with F323[3]. The carboxylic acid moiety makes water-mediated interactions with R355, H357, and Q406[3]. By blocking this pocket with a high binding affinity ( KD≈24 nM), Pimodivir prevents the viral polymerase from hijacking host mRNA primers, thereby halting the first step of viral gene transcription[2][3].Q2: What are the primary PB2 mutations that confer resistance to Pimodivir, and how do they alter binding thermodynamics?
A: Resistance emerges when mutations disrupt the highly specific interactions between Pimodivir and the PB2 cap-binding or mid-link domains[1][4]. These mutations either cause direct steric clashes, eliminate essential stacking interactions, or induce allosteric conformational shifts that reduce the drug's binding affinity without abolishing the virus's ability to bind host m7G caps[5][6].
Table 1: Key Pimodivir Resistance Mutations in PB2
PB2 MutationStructural ConsequenceImpact on Pimodivir EfficacyF404YDisrupts the azaindole ring sandwiching; introduces steric hindrance in the binding pocket[3][5].~280-fold increase in EC50 [7].H357NEliminates π π stacking with the azaindole ring; alters water-mediated H-bond networks[3][5].~100 to 130-fold increase in EC50 [5][7].M431ISubtle remodeling of the cap-binding pocket leading to unfavorable binding thermodynamics[5].~7-fold increase in EC50 [7].S324I/N/RModifies the local architecture of the mid-link domain interface[3][6].63- to 257-fold increase in EC50 [3].N510TInduces an allosteric effect on the ligand-binding domain, significantly reducing binding affinity[6].63- to 257-fold increase in EC50 [3].
SECTION 2: Experimental Workflows & Troubleshooting (The "How")
Q3: How do I validate a novel PB2 mutation for Pimodivir resistance in vitro?
A: The gold standard for validating the functional impact of a PB2 mutation on polymerase activity and drug susceptibility is the Minigenome Reporter Assay [4][7]. This system is self-validating: by utilizing an internal control (Renilla luciferase), you normalize for variations in transfection efficiency and cell viability, isolating the specific inhibitory effect of Pimodivir on the viral RdRp.
Step-by-Step Minigenome Assay Protocol:
-
Cell Seeding: Seed human embryonic kidney 293T cells at a density of 2×105 cells per well in a 24-well plate. Incubate overnight at 37°C, 5% CO2 [7].
-
Plasmid Co-transfection: Transfect cells using a standardized lipid-based reagent with plasmids encoding the polymerase subunits: PB1 (50 ng), PB2-mutant or WT (50 ng), PA (50 ng), and NP (50 ng)[7].
-
Reporter Addition: Co-transfect a viral RNA-like reporter plasmid encoding Firefly luciferase (100 ng) and an internal control plasmid encoding Renilla luciferase (5 ng)[7].
-
Drug Treatment: At 6 hours post-transfection, replace the culture media with fresh media containing a dose-response gradient of Pimodivir hydrochloride hemihydrate (e.g., 0.1 nM to 10 μ M)[7].
-
Harvest & Lysis: At 30 hours post-transfection, harvest the cells and lyse them using a passive lysis buffer[7].
-
Quantification: Measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence to determine normalized polymerase activity[7].
Q4: My Cytopathic Effect (CPE) assay results are inconsistent with my minigenome assay. What is causing this discrepancy?
A: Discrepancies between minigenome assays (which measure isolated transcription) and CPE assays (which measure multi-cycle viral replication and cell death) are common and usually stem from viral fitness costs.
-
Troubleshooting Step 1 (Viral Fitness): Many PB2 resistance mutations (e.g., F404Y) carry a high fitness penalty. While the minigenome assay will show resistance (high polymerase activity in the presence of the drug), the recombinant virus may replicate so poorly in a CPE assay that it appears "susceptible" simply because it fails to induce widespread cytopathic effects[8].
-
Troubleshooting Step 2 (Assay Timing): Ensure your CPE assay is optimized for the specific viral strain. For H1N1 or H5N1, seed MDCK cells (20,000 cells/well), infect at an MOI of 0.01, add Pimodivir at 1 hour post-infection (hpi), and measure viability using CellTiter-Glo at exactly 48 hpi[7].
Q5: How can I measure the direct binding affinity ( KD ) of Pimodivir to mutant PB2?
A: To prove that a mutation causes resistance via loss of binding affinity rather than downstream effects, perform Isothermal Titration Calorimetry (ITC) [2][9].
-
Express and purify the PB2 cap-binding domain (residues 318–483) using an E. coli expression system.
-
Dialyze the purified protein into a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 1% DMSO.
-
Place 50 μ M of the PB2 mutant protein in the ITC cell and titrate with 500 μ M Pimodivir in the syringe at 25°C.
-
Analyze the thermodynamic parameters ( ΔH , ΔS , KD ). Wild-type PB2 should yield a KD of ~24 nM[2], whereas resistant mutants will show significantly higher KD values (e.g., >1 μ M).
SECTION 3: Visualizations
Caption: Logical flow of Pimodivir inhibition and PB2 mutation-mediated resistance.
Caption: Step-by-step workflow for the PB2 mutant minigenome reporter assay.
SECTION 4: References
-
[1] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. PubMed / NIH.[Link]
-
[4] Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. PMC / NIH.[Link]
-
[8] NCT03376321 - ClinicalTrials.gov. ClinicalTrials.gov. [Link]
-
[5] Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. PMC / NIH.[Link]
-
[3] Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. PMC / NIH.[Link]
-
[10] Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. ResearchGate.[Link]
-
[6] Computational insights into the binding of pimodivir to the mutated PB2 subunit of the influenza A virus. Taylor & Francis.[Link]
-
[7] Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost. PMC / NIH.[Link]
-
[9] Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS Publications.[Link]
Sources
- 1. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pimodivir Resistance in Influenza A
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for identifying pimodivir resistance markers in Influenza A virus. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions and detailed troubleshooting for experiments aimed at characterizing viral resistance to this PB2 cap-binding inhibitor.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding pimodivir's mechanism and the nature of resistance.
Q1: What is the precise mechanism of action for pimodivir?
Pimodivir (also known as VX-787) is a first-in-class antiviral that targets the highly conserved polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1] Its mechanism is to inhibit the "cap-snatching" process required for viral transcription.[2][3] Specifically, pimodivir binds to the 7-methylguanosine (m7GTP) cap-binding pocket on the PB2 subunit.[4] This physically obstructs the virus's ability to bind to and cleave the 5' caps from host cell pre-mRNAs, which it would normally use as primers to initiate the synthesis of its own viral mRNAs.[2][5] By preventing this critical first step, pimodivir effectively halts viral gene expression and replication.[4]
Caption: Pimodivir's mechanism of action.
Q2: What are the primary genetic markers of resistance to pimodivir in Influenza A?
Resistance to pimodivir is conferred by amino acid substitutions in the PB2 protein. These mutations have been identified both in cell culture selection experiments and in clinical trials.[1][6] The substitutions are primarily located in three key areas of the PB2 protein: the cap-binding domain, the mid-link domain, and, less commonly, the N-terminal domain.[1][7] These mutations alter the drug's binding affinity or stabilize the polymerase in a way that circumvents the drug's inhibitory effect.[1][6]
A summary of key resistance-associated substitutions is presented below.
| PB2 Substitution | Domain | Reported Fold-Change in EC50 / Reduced Susceptibility | Reference(s) |
| H357N | Cap-Binding | >100-fold | [6][8][9] |
| F404Y | Cap-Binding | 63 to >250-fold | [2][6][9] |
| M431I | Cap-Binding | ~57-fold | [6][9] |
| S324I/N/R | Mid-Link | 27 to >300-fold | [6][8] |
| N510K | Link | 27 to 317-fold | [8] |
| Q306H | Mid-Link | High (>60-fold) | [6][9] |
Q3: How do these PB2 mutations mechanistically confer resistance?
The causality behind resistance is rooted in structural biology. Pimodivir occupies the same pocket as the m7GTP guanine base of the host mRNA cap.[6][10] Resistance mutations work in one of two primary ways:
-
Direct Disruption of Drug Binding: Substitutions at residues that form direct contact points with pimodivir, such as H357, F323, and F404, can reduce the binding affinity of the drug through steric hindrance or the loss of favorable interactions (e.g., hydrogen bonds or π-π stacking).[6][10] For example, the F404Y mutation introduces a hydroxyl group that can clash with the drug molecule.[9]
-
Allosteric Effects: Some mutations, particularly in the mid-link domain, do not directly contact the drug. Instead, they are thought to stabilize the polymerase complex in its active, cap-binding conformation, indirectly reducing the drug's ability to lock the polymerase in an inactive state.[1][11]
Q4: Are pimodivir resistance mutations common in circulating influenza A strains?
No. Surveillance studies screening thousands of seasonal and non-seasonal influenza A virus PB2 sequences have found that resistance-associated mutations are extremely rare in nature.[1][4][8] This suggests that, in the absence of drug pressure, these mutations may impart a fitness cost to the virus, preventing their widespread circulation. However, the potential for their emergence during treatment necessitates vigilant monitoring.[3][12]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during experimental workflows.
Guide 1: Genotypic Analysis of Pimodivir Resistance
Genotypic assays, which detect specific genetic mutations, are the fastest way to identify potential resistance.[13]
Q: My Sanger sequencing of the PB2 gene region shows ambiguous base calls (mixed peaks). What does this mean and how should I proceed?
-
Scientific Rationale: Ambiguous base calls (e.g., an 'N' in the sequence or two overlapping peaks at a single position) in Sanger sequencing data strongly suggest the presence of a mixed viral population, often referred to as quasispecies.[13] This occurs when both wild-type and mutant viruses are present in your sample. Sanger sequencing struggles to resolve minor variants that constitute less than 15-20% of the total population.[13]
-
Troubleshooting Steps:
-
Confirm the Finding: Re-amplify and re-sequence the sample from the original RNA to rule out a PCR or sequencing artifact.
-
Quantify the Mixture with a More Sensitive Method:
-
Next-Generation Sequencing (NGS): The preferred method. NGS provides deep coverage, allowing you to accurately quantify the percentage of each variant in the population, even those at very low frequencies (<1%).[14][15] This is critical for understanding the dynamics of resistance emergence.
-
Pyrosequencing: If you are investigating a known single nucleotide polymorphism (SNP) hotspot, pyrosequencing is a rapid and quantitative alternative for confirming and measuring the ratio of the mixed bases.[16]
-
-
Biological Separation (Optional): Perform plaque purification or limiting dilution on the viral sample to isolate individual clones. Subsequent Sanger sequencing of these clones can separate the mixed population into pure genotypes, confirming the presence of distinct variants.
-
Q: My NGS analysis isn't detecting low-frequency resistance variants. How can I improve sensitivity?
-
Scientific Rationale: The ability of NGS to detect low-frequency variants is dependent on sequencing depth (the number of times a specific base is read) and the quality of the input material. Insufficient depth or errors introduced during library preparation can obscure true minority variants.
-
Troubleshooting Steps:
-
Increase Sequencing Depth: Aim for a minimum of 1000x coverage for the target region to reliably call variants at a ~1% frequency. If you need higher sensitivity, increase the depth accordingly. This may require loading fewer samples per sequencing run.
-
Optimize RNA Input: Ensure high-quality, non-degraded RNA is used for reverse transcription. Low viral loads (indicated by high Ct values >30 in diagnostic RT-PCR) often result in poor and uneven genome coverage.[14] Consider concentrating the virus from the sample via ultracentrifugation if possible.
-
Use High-Fidelity Enzymes: Employ a reverse transcriptase and a DNA polymerase with high fidelity (proofreading activity) for the initial amplification steps. This minimizes the introduction of artificial mutations that could be mistaken for true variants.
-
Refine Bioinformatic Pipeline: Adjust the variant calling threshold in your analysis software. A standard caller might have a default frequency threshold of 5% or higher. Lower this threshold (e.g., to 0.5% or 1%) but be prepared to implement additional filtering steps to remove false positives based on read quality, strand bias, and mapping quality.
-
Guide 2: Phenotypic Analysis of Pimodivir Resistance
Phenotypic assays measure the actual impact of a drug on viral replication and are considered the gold standard for confirming resistance.[17]
Q: My plaque reduction assay results show high variability between replicates. What are the common causes?
-
Scientific Rationale: A plaque reduction assay measures the ability of an antiviral to inhibit virus-induced cell death. Its accuracy depends on achieving a uniform cell monolayer, consistent virus infection, and proper plaque development. High variability points to inconsistencies in one or more of these critical steps.[18][19]
-
Troubleshooting Steps:
-
Cell Monolayer Health: Ensure your cells (e.g., MDCK or A549) are healthy and seeded evenly to achieve 95-100% confluence at the time of infection. Over-confluent or patchy monolayers lead to inconsistent plaque formation.[20]
-
Overlay Consistency: The viscosity of the semi-solid overlay (agarose or methylcellulose) is critical. If it's too thin, the virus can diffuse and form large, indistinct plaques. If it's too thick, it can inhibit plaque development altogether.[19] Prepare the overlay fresh and ensure it is fully melted and mixed at the correct temperature before adding it to the wells.
-
Pipetting Technique: Be gentle. When adding or removing media and inoculums, angle the pipette tip against the side of the well to avoid dislodging the cell monolayer, which can create "pseudo-plaques."[18]
-
Incubation Conditions: Do not disturb the plates after adding the overlay until it has completely solidified. Any movement can cause smearing.[19] Also, ensure the incubator has stable temperature and CO2 levels, as fluctuations can stress the cells.
-
Q: I've identified a known PB2 resistance mutation, but my phenotypic assay (e.g., EC50) shows only a minimal fold-change compared to the wild-type. Why might this be?
-
Scientific Rationale: A genotype-phenotype discrepancy can occur for several reasons. The impact of a single resistance mutation can be influenced by the overall genetic background of the virus strain.[6] Furthermore, some resistance mutations can impair viral polymerase activity or overall fitness, which may not be fully apparent in a standard cell culture assay.[9][21]
-
Troubleshooting Steps:
-
Verify the Virus Stock: Use NGS to sequence the entire genome of your virus stock (both mutant and wild-type). This will confirm the presence of the intended mutation and ensure no other mutations (e.g., compensatory mutations or reversions) have arisen during virus propagation that could affect the phenotype.
-
Use a Different Assay System: Some cell lines may be more or less permissive to viruses with fitness defects. Try performing the assay in a different cell line (e.g., compare results in MDCK vs. A549 cells).
-
Assess Polymerase Activity: Perform a minigenome assay. This is a cell-based reporter assay that specifically measures the activity of the viral polymerase complex. It can reveal if the resistance mutation impairs the fundamental function of the polymerase, which could explain a muted phenotype in a replication-based assay.[10]
-
Consider Viral Fitness: A low fold-change in resistance might be coupled with a significant reduction in viral growth kinetics. Perform a multi-cycle growth curve to compare the replication efficiency of the mutant and wild-type viruses in the absence of the drug. A fitness cost in the mutant could mask its resistance advantage.[9]
-
Key Experimental Protocols
Protocol 1: Workflow for Phenotypic Susceptibility Testing using a Plaque Reduction Assay
This protocol outlines the steps to determine the 50% effective concentration (EC50) of pimodivir against an influenza A virus isolate.[22]
Caption: Workflow for a Plaque Reduction Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate MDCK cells in 6-well plates at a density that will produce a 95-100% confluent monolayer within 24-48 hours.
-
Drug Dilution: Prepare a 2-fold or 10-fold serial dilution of pimodivir in serum-free DMEM/F12 medium containing 1 µg/mL TPCK-trypsin. Include a "no drug" control.
-
Virus Preparation: Dilute the influenza virus stock in the same medium to a concentration that will produce 50-100 plaques per well. This must be predetermined by viral titration.
-
Virus-Drug Incubation: Mix equal volumes of the diluted virus and each drug concentration. Incubate the mixtures for 1 hour at 37°C to allow the drug to bind to the virus.
-
Infection: Wash the confluent cell monolayers twice with PBS. Inoculate triplicate wells with 200 µL of each virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: Aspirate the inoculum and gently add 2-3 mL of a pre-warmed 1:1 mixture of 1.2% agarose and 2x DMEM/F12 medium containing TPCK-trypsin.
-
Incubation: Let the overlay solidify at room temperature, then incubate the plates inverted at 37°C with 5% CO2 for 48-72 hours.
-
Visualization: Fix the cells with 10% buffered formalin for at least 4 hours. Remove the agarose plug and stain the monolayer with a 0.1% crystal violet solution for 15 minutes. Gently wash with water and let dry.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. Determine the EC50 value by fitting the dose-response curve using non-linear regression software (e.g., GraphPad Prism).
References
-
Soh, Y. Q. S., Malone, K. D., Eguia, R. T., & Bloom, J. D. (2021). Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. Viruses, 13(7), 1196. [Link]
-
Soh, Y. Q. S., Malone, K. D., Eguia, R. T., & Bloom, J. D. (2021). Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. ResearchGate. [Link]
-
Soh, Y. Q. S., Malone, K. D., Eguia, R. T., & Bloom, J. D. (2021). Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir. bioRxiv. [Link]
-
Houser, K., et al. (2021). Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. Molecules, 26(4), 953. [Link]
-
Gubareva, L. V., et al. (2020). Laboratory Methods for Monitoring Influenza Antiviral Resistance. The Journal of Infectious Diseases. [Link]
-
De Clercq, E., & Li, G. (2017). The Next Wave of Influenza Drugs. ACS Infectious Diseases, 3(9), 691-694. [Link]
-
Patel, M. C., et al. (2021). Susceptibility of widely diverse influenza A viruses to PB2 polymerase inhibitor pimodivir. Antiviral Research, 188, 105035. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules, 28(4), 1849. [Link]
-
Patel, M. C., et al. (2021). Susceptibility of widely diverse influenza A viruses to PB2 polymerase inhibitor pimodivir. CDC Stacks. [Link]
-
Ison, M. G., & Hayden, F. G. (2020). New Developments in Influenza Polymerase Inhibitors. The Journal of Infectious Diseases. [Link]
-
Soh, Y. Q. S., et al. (2021). Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. PubMed. [Link]
-
Various Authors. (2017). Can anyone tell me what's wrong with my plaque assay? ResearchGate. [Link]
-
Houser, K., et al. (2021). Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. PMC. [Link]
-
Tisdale, M. (2013). Detection and management of antiviral resistance for influenza viruses. Influenza and Other Respiratory Viruses. [Link]
-
Janssen Research & Development, LLC. (2020). A Study to Evaluate the Efficacy and Safety of Pimodivir in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Hospitalized Participants With Influenza A Infection. ClinicalTrials.gov. [Link]
-
Chan-Tack, K., et al. (2010). Phenotypic and genotypic characterization of influenza virus mutants selected with the sialidase fusion protein DAS181. Virology Journal. [Link]
-
Mishin, V. P., et al. (2017). A Pyrosequencing-Based Approach to High-Throughput Identification of Influenza A(H3N2) Virus Clades Harboring Antigenic Drift Variants. Journal of Clinical Microbiology. [Link]
-
Kumosani, T. A., et al. (2025). Investigating Pb2 CAP-binding domain inhibitors from marine bacteria for targeting the influenza A H5N1. PLOS ONE. [Link]
-
Chen, L., et al. (2013). Identification of Influenza A Virus PB2 Residues Involved in Enhanced Polymerase Activity and Virus Growth in Mammalian Cells at Low Temperatures. Journal of Virology. [Link]
-
Goraichuk, I. V., et al. (2024). Improved influenza A whole-genome sequencing protocol. Frontiers in Microbiology. [Link]
-
Le, Q. M., et al. (2010). Novel Genotyping and Quantitative Analysis of Neuraminidase Inhibitor Resistance-Associated Mutations in Influenza A Viruses by Single-Nucleotide Polymorphism Analysis. Antimicrobial Agents and Chemotherapy. [Link]
-
Trevejo, J., et al. (2019). Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. The Journal of Infectious Diseases. [Link]
-
Falchi, A., et al. (2017). Identification of Rare PB2-D701N Mutation from a Patient with Severe Influenza. Frontiers in Microbiology. [Link]
-
World Health Organization. (2019). Next-generation sequencing of influenza viruses General information for national influenza centres. WHO. [Link]
-
Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]
-
Clinicalinfo. (2024). Laboratory Testing: Drug-Resistance Testing. HIV.gov. [Link]
-
Pflug, A., et al. (2017). Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors. Nucleic Acids Research. [Link]
-
Vereecke, N., et al. (2019). Next-Generation Sequencing: An Eye-Opener for the Surveillance of Antiviral Resistance in Influenza. Trends in Biotechnology. [Link]
-
Centers for Disease Control and Prevention. (2024). Influenza Virus Genome Sequencing and Genetic Characterization. CDC. [Link]
-
Various Authors. (2016). What is the problem in my plaque assay? ResearchGate. [Link]
-
Various Authors. (2021). Improving Influenza Plaque assay? ResearchGate. [Link]
Sources
- 1. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir [stacks.cdc.gov]
- 9. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. researchgate.net [researchgate.net]
- 16. A Pyrosequencing-Based Approach to High-Throughput Identification of Influenza A(H3N2) Virus Clades Harboring Antigenic Drift Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phenotypic and genotypic characterization of influenza virus mutants selected with the sialidase fusion protein DAS181 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Technical Support Center: Overcoming Pimodivir (VX-787) Resistance In Vitro
Welcome to the Technical Support Center for virologists, pharmacologists, and drug development professionals working with influenza RNA polymerase inhibitors. This guide provides authoritative, mechanistic insights and self-validating experimental protocols to troubleshoot and overcome in vitro resistance to Pimodivir (VX-787 / JNJ-63623872).
Core Mechanism & Resistance Landscape
Pimodivir is a first-in-class, orally bioavailable inhibitor that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus. It acts by occupying the 7-methyl GTP (m7GTP) binding pocket, thereby preventing the "cap-snatching" process essential for viral mRNA transcription 1[1].
However, serial passaging in vitro or clinical use can select for resistance mutations. Understanding the causality behind these mutations is critical for designing bypass strategies.
Caption: Influenza cap-snatching pathway, Pimodivir inhibition mechanism, and resistance bypass.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis of Pimodivir resistance in my viral cultures? A: Resistance primarily arises from single-amino-acid substitutions in the PB2 cap-binding or mid-link domains. Mutations such as F404Y disrupt the aromatic stacking interactions with the azaindole ring of Pimodivir, while mutations like M431I and N510T alter the conformational dynamics of the domain's 'apo' state, significantly reducing the drug's binding affinity 2[2], 3[3].
Q: Which mutations should I sequence for if my EC50 values suddenly spike? A: You should sequence the PB2 gene. The most critical mutations observed during in vitro selection are summarized in the table below 4[4], 5[5]:
Table 1: Quantitative Impact of PB2 Mutations on Pimodivir Efficacy
| Mutation | Domain | Fold-Shift in EC50 | Mechanistic Impact |
| Q306H | Cap-binding | >10-fold | Alters the hydrogen bonding network within the binding pocket. |
| S324I/N/R | Cap-binding | >10-fold | Introduces steric hindrance, preventing optimal drug seating. |
| H357N | Cap-binding | Variable | Causes loss of critical aromatic interactions with the inhibitor. |
| F404Y | Cap-binding | >50-fold | Disrupts aromatic stacking with the Pimodivir azaindole ring. |
| M431I | Mid-link | >50-fold | Alters conformational dynamics of the transcriptionally inactive 'apo' state. |
| N510T | Mid-link | >10-fold | Affects mid-link interactions, disrupting the drug's dual mode of action. |
Q: How can I overcome this resistance in my experimental models? A: Resistance can be bypassed using two primary strategies:
-
Orthogonal Combination Therapy: Pimodivir-resistant variants retain full susceptibility to Neuraminidase Inhibitors (NAIs) like Oseltamivir 1[1]. Combining Pimodivir with Oseltamivir or novel agents like Epinephrine bitartrate (which boosts PB2cap binding affinity) creates a synergistic bottleneck 6[6].
-
Structural Analogs: Utilizing next-generation analogs like Onradivir (ZSP1273), which introduces a cypropyl into position 6 of the pyrimidine ring, significantly improves antiviral activity against resistant strains 7[7], 8[8].
Troubleshooting Guide & Experimental Workflows
To rigorously validate synergy and overcome resistance, your experimental design must be self-validating. This requires parallel execution of target-specific (Minigenome) and phenotypic (CPE) assays.
Caption: Experimental workflow for screening and validating synergistic drug combinations.
Protocol 1: In Vitro Minigenome Assay for Evaluating PB2 Inhibitor Synergy
Purpose: To isolate the effect of the drug combination specifically on the viral polymerase activity, excluding downstream viral life cycle events. Self-Validation: The inclusion of a Renilla luciferase internal control ensures that reductions in Firefly luciferase are strictly due to polymerase inhibition, not drug cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density of 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Plasmid Co-transfection: Prepare a transfection mix containing plasmids expressing PB1, PB2 (use the resistant mutant, e.g., PB2-F404Y), PA, and NP. Include a Firefly luciferase reporter plasmid (driven by a viral promoter) and a constitutively active Renilla luciferase plasmid (internal control). Transfect using Lipofectamine 3000.
-
Drug Treatment: 4 hours post-transfection, replace the media. Add Pimodivir in a dose-response matrix (e.g., 0 to 100 µM) combined with the secondary agent (e.g., L-Adrenaline or Oseltamivir carboxylate).
-
Lysis and Measurement: 24 hours post-transfection, lyse the cells using Passive Lysis Buffer. Measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.
-
Data Normalization: Divide Firefly relative light units (RLU) by Renilla RLU to normalize for transfection efficiency and cell viability.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Combination Therapy
Purpose: To validate the phenotypic efficacy of the drug combination in a live virus infection model. Self-Validation: Includes a mock-infected control (baseline 100% viability) and a vehicle-treated infected control (baseline 0% viability) to establish a rigorous dynamic range.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at 2×104 cells/well in a black, transparent-bottom 96-well plate. Incubate for 24 hours.
-
Viral Infection: Wash cells with PBS. Infect with the Pimodivir-resistant Influenza A strain at a Multiplicity of Infection (MOI) of 0.01 in infection media (containing TPCK-treated trypsin).
-
Drug Addition: At 1 hour post-infection (hpi), remove the viral inoculum. Add fresh media containing the Pimodivir/Combination drug matrix.
-
Viability Detection: At 48 hpi, equilibrate the plate to room temperature. Add CellTiter-Glo reagent to measure intracellular ATP levels (directly proportional to the number of viable cells).
-
Synergy Analysis: Export the luminescence data. Calculate the Combination Index (CI) using software like SynergyFinder+ to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
References
- The Next Wave of Influenza Drugs Source: ACS Publications URL
- Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost Source: PMC URL
- Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir Source: PMC URL
- Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787)
- Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit Source: PMC URL
- New Developments in Influenza Polymerase Inhibitors Source: Oxford Academic URL
- AvATher Group Meeting on Onradivir (ZSP1273)
- Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors Source: Oxford Academic URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. anrs.fr [anrs.fr]
Pimodivir Hydrochloride Hemihydrate: Technical Support & Troubleshooting Guide
Welcome to the technical support center for pimodivir hydrochloride hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the handling and experimental use of this compound. As a selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, pimodivir's efficacy in in vitro and in vivo models is critically dependent on proper solubilization and handling.[1][2][3] This document provides field-proven insights and detailed protocols to help you navigate these challenges successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of pimodivir hydrochloride hemihydrate.
Q1: What is the primary solubility challenge with pimodivir hydrochloride hemihydrate?
A1: The primary challenge is its low aqueous solubility. Pimodivir is a complex organic molecule with a relatively high molecular weight (889.73 g/mol for the hydrochloride hemihydrate) and structural characteristics that limit its ability to dissolve readily in neutral aqueous buffers.[4][5] To overcome this, the use of organic solvents to create a stock solution, followed by dilution into a co-solvent system, is typically required for experimental use.
Q2: What is the mechanism of action for pimodivir?
A2: Pimodivir is a first-in-class inhibitor that specifically targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A polymerase complex.[2][3] This prevents the virus from performing "cap-snatching," a process where it steals the 5' cap structures from host cell pre-mRNAs to initiate the transcription of its own viral mRNA. By blocking this essential step, pimodivir effectively halts viral gene transcription and replication.[2][6] It is important to note that due to structural differences in the PB2 cap-binding pocket, pimodivir is active against influenza A viruses but has negligible activity against influenza B viruses.[2][3]
Q3: What are the recommended solvents for preparing a primary stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating an initial, concentrated stock solution. A solubility of up to 5 mg/mL can be achieved in DMSO.[1] However, achieving this concentration often requires mechanical assistance, such as warming the solution to 60°C and using sonication.[1]
Q4: Why is it important to use fresh, anhydrous DMSO?
A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO can significantly reduce the solubility of hydrophobic compounds like pimodivir.[1] Using a newly opened bottle of anhydrous or low-water content DMSO is a critical, self-validating step to ensure consistent and maximal solubilization for your stock solution.
Q5: How should I store pimodivir stock solutions?
A5: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Part 2: Troubleshooting Guide for Experimental Solutions
This section provides a systematic approach to resolving specific issues that may arise during the preparation of pimodivir working solutions for in vitro and in vivo experiments.
Issue 1: My pimodivir hydrochloride hemihydrate will not fully dissolve in DMSO.
-
Symptom: Particulate matter remains in the DMSO even after vortexing.
-
Cause & Logic: The compound may require additional energy to overcome the crystal lattice energy and fully dissolve. The high concentration may also be at the limit of its solubility at room temperature.
-
Solution Workflow:
Caption: Troubleshooting precipitation in aqueous working solutions.
Part 3: Recommended Protocols for Solution Preparation
These protocols are based on established methods for formulating pimodivir for experimental use. [1]It is highly recommended to prepare these working solutions fresh on the day of the experiment.
Protocol 1: Co-Solvent Formulation for In Vivo Use
This protocol yields a clear solution for concentrations ≥ 2.5 mg/mL.
Objective: To prepare a 1 mL working solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Methodology:
-
Prepare Stock: Start with a 25 mg/mL stock solution of pimodivir in high-quality, anhydrous DMSO.
-
Step 1 (DMSO into PEG300): In a sterile microcentrifuge tube, add 400 µL of PEG300. To this, add 100 µL of your 25 mg/mL pimodivir DMSO stock. Vortex thoroughly until the solution is homogenous.
-
Step 2 (Add Surfactant): Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and uniform.
-
Step 3 (Add Aqueous Phase): Slowly add 450 µL of saline to the tube, preferably dropwise, while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Check: The final solution should be clear. If any cloudiness or precipitation occurs, refer to the troubleshooting guide.
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Use
This protocol utilizes a solubilizing excipient and is an excellent alternative if the co-solvent system proves problematic. It yields a clear solution for concentrations ≥ 2.5 mg/mL.
Objective: To prepare a 1 mL working solution with a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Methodology:
-
Prepare Stock: Start with a 25 mg/mL stock solution of pimodivir in high-quality, anhydrous DMSO.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Combine: In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add Pimodivir Stock: Add 100 µL of your 25 mg/mL pimodivir DMSO stock to the cyclodextrin solution. Vortex thoroughly until the solution is clear and homogenous.
Data Summary: Formulation Components
| Component | Role in Formulation | Final % (Protocol 1) | Final % (Protocol 2) |
| DMSO | Primary organic solvent (for stock) | 10% | 10% |
| PEG300 | Co-solvent, viscosity modifier | 40% | N/A |
| Tween-80 | Surfactant, wetting agent | 5% | N/A |
| SBE-β-CD | Solubilizing excipient (encapsulation) | N/A | 18% (in final vol) |
| Saline | Aqueous vehicle | 45% | 72% (in final vol) |
References
- Pimodivir (VX-787) | Influenza A Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/pimodivir.html]
- Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - ResearchGate. [URL: https://www.researchgate.net/publication/349341757_Structural_and_Thermodynamic_Analysis_of_the_Resistance_Development_to_Pimodivir_VX-787_the_Clinical_Inhibitor_of_Cap_Binding_to_PB2_Subunit_of_Influenza_A_Polymerase]
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - MDPI. [URL: https://www.mdpi.com/1422-0067/24/4/3983]
- Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pimodivir-hydrochloride]
- New Developments in Influenza Polymerase Inhibitors | The Journal of Infectious Diseases | Oxford Academic. [URL: https://academic.oup.com/jid/article/228/Supplement_4/S309/7323030]
- Single‐ and multiple‐dose pharmacokinetics and safety of pimodivir, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6177716/]
- Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10662241/]
- Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. [URL: https://www.researchgate.net/publication/349007626_Susceptibility_of_widely_diverse_influenza_a_viruses_to_PB2_polymerase_inhibitor_pimodivir]
- PIMODIVIR HYDROCHLORIDE ANHYDROUS - precisionFDA. [URL: https://precision.fda.gov/files/2f534839-2a07-44f2-9854-e9a037b58700/substance/D24NV4KY8V]
- Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- Pimodivir HCl | CAS#1777721-70-6 | Influenza Virus Inhibitor | MedKoo. [URL: https://www.medkoo.com/products/4624]
- Pimodivir - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pimodivir]
- Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7327763/]
- Limited high-throughput screening compatibility of the phenuivirus cap-binding domain. [URL: https://www.
- Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - MDPI. [URL: https://www.mdpi.com/1422-0067/22/4/1888]
- PIMODIVIR HYDROCHLORIDE - Inxight Drugs. [URL: https://drugs.
- Single- and multiple-dose pharmacokinetics and safety of pimodivir, a novel, non-nucleoside polymerase basic protein - Ovid. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=prem&NEWS=N&AN=30098042]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
Pimodivir Hydrochloride Hemihydrate (VX-787) Cell Culture Optimization & Troubleshooting Center
Welcome to the Technical Support Center for Pimodivir (VX-787, JNJ-63623872) . This guide is designed for researchers and drug development professionals conducting in vitro antiviral screening, cytotoxicity profiling, and mechanistic assays.
Pimodivir is a highly potent, orally bioavailable non-nucleoside inhibitor of the Influenza A virus. It functions by competitively binding to the 7-methyl GTP (m7GTP) cap-binding site of the viral PB2 polymerase subunit, thereby preventing the "cap-snatching" process essential for viral RNA transcription. The hydrochloride hemihydrate formulation is specifically engineered to improve solid-state stability and handling[1].
I. Mechanistic Overview
Mechanism of Pimodivir (VX-787) inhibiting Influenza A PB2 cap-snatching.
II. Quantitative Data Summary
To establish reliable assay baselines, reference the following validated parameters for Pimodivir hydrochloride hemihydrate:
| Parameter | Value | Cell Line / Target | Reference |
| Target | PB2 Cap-Binding Domain | Influenza A | |
| Binding Affinity (Kd) | 24 nM | ITC Assay | |
| Antiviral Efficacy (EC50) | 0.13 – 3.2 nM | MDCK (CPE Assay) | [2][3] |
| Cytotoxicity (CC50) | > 100 μM | MDCK, PBMC, Vero | [3][4] |
| Selectivity Index (SI) | > 30,000 | MDCK | [5] |
| Stock Solubility | ≥ 12.5 mg/mL | 100% DMSO | [6][7] |
III. Standardized Experimental Protocols
Step-by-step in vitro antiviral screening workflow for Pimodivir.
Protocol A: Stock Solution Preparation (10 mM)
Causality Note: While Pimodivir is supplied as a hydrochloride hemihydrate salt, its azaindole core remains highly lipophilic. Dissolving directly in unbuffered aqueous media can lead to localized pH shifts and incomplete dissolution. 100% anhydrous DMSO ensures complete solvation of the crystal lattice and prevents hydrolytic degradation during long-term storage[6].
-
Calculate Mass: Account for the molecular weight of the hydrochloride hemihydrate form, not the free base, to ensure accurate molarity.
-
Solvation: Add 100% anhydrous, cell-culture grade DMSO to the lyophilized powder to achieve a 10 mM stock.
-
Agitation: Vortex gently. If necessary, sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.
-
Storage: Aliquot into single-use vials to prevent freeze-thaw degradation and store at -20°C or -80°C.
Protocol B: Cytopathic Effect (CPE) Antiviral Assay
-
Cell Seeding: Seed MDCK cells in a 96-well plate (e.g., 2 × 10⁴ cells/well) in DMEM supplemented with 10% FBS. Incubate overnight until 90% confluent.
-
Infection: Wash cells with PBS. Infect with Influenza A (e.g., A/Puerto Rico/8/34) at a Multiplicity of Infection (MOI) of 0.01 in infection media (DMEM + 1 μg/mL TPCK-treated trypsin)[2].
-
Treatment: Immediately add Pimodivir in a 3-fold serial dilution series (e.g., from 100 nM down to 0.01 nM).
-
Self-Validation Checkpoint: You must include a Vehicle-Only Control (0.5% DMSO in media) and an Uninfected Treated Control . The vehicle control isolates solvent toxicity, while the uninfected treated control establishes your baseline CC50. If viability in the uninfected treated control drops below 95%, your observed antiviral effect (EC50) is confounded by compound or solvent cytotoxicity.
-
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂[8]. Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo) to calculate the EC50.
IV. Troubleshooting & FAQs
Q1: My Pimodivir stock is precipitating when I add it to the cell culture media. How do I fix this? A: Pimodivir is highly soluble in pure DMSO (≥12.5 mg/mL)[6], but its aqueous solubility drops significantly. If you spike a high-concentration DMSO stock directly into a large volume of aqueous media, the rapid solvent exchange causes the hydrophobic azaindole core to crash out of solution. Solution: Perform a step-wise serial dilution. Dilute your 10 mM DMSO stock into an intermediate concentration using 10% DMSO/90% media, and then perform your final dilution into the assay plate. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v).
Q2: I am observing high cytotoxicity in my MDCK cells before viral infection. Is the drug toxic? A: Pimodivir is exceptionally well-tolerated in vitro, with a documented CC50 of >100 μM in MDCK, PBMC, and Vero cells[3][4]. If you are seeing cell death in your uninfected controls at nanomolar or low micromolar concentrations, the drug is not the culprit—the solvent is. Solution: Verify that your final DMSO concentration in the well is ≤ 0.5%. MDCK cells are highly sensitive to DMSO toxicity over 72-hour incubation periods. Additionally, check for "edge effects" in your 96-well plate caused by media evaporation.
Q3: My EC50 values are in the micromolar range, but literature reports 1.6 nM. What went wrong? A: A massive shift from nanomolar to micromolar efficacy typically indicates an assay design flaw or a resistant viral strain. Investigate the following causal factors:
-
Viral Strain Mismatch: Pimodivir is highly specific to Influenza A. It has negligible activity against Influenza B[8]. Ensure your viral stock is typed correctly.
-
MOI Overload: The EC50 of polymerase inhibitors is highly dependent on the initial viral load. If you use a high MOI (e.g., MOI > 1) in a multi-cycle 72-hour CPE assay, the sheer volume of viral replication will overwhelm the inhibitor[2]. Standardize your assay to an MOI of 0.01.
-
Resistance Mutations: Check your viral stock for PB2 mutations. Prolonged passaging of virus can select for substitutions in the cap-binding domain (e.g., S324, F404, or N510) that confer resistance to Pimodivir[9].
Q4: Can I use Pimodivir to study viral entry or release? A: No. Pimodivir strictly inhibits viral RNA transcription (elongation) by blocking PB2 cap-snatching[2]. If you perform a "time-of-addition" assay, Pimodivir will only show efficacy if added during the early-to-mid stages of the viral life cycle (post-entry, pre-assembly). It will not prevent hemagglutinin (HA)-mediated entry or neuraminidase (NA)-mediated release.
V. References
1. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. nih.gov. 2.[3] Pimodivir (VX-787) | Influenza A Inhibitor. medchemexpress.com. 3.[1] WO2010148197A1 - Inhibitors of influenza viruses replication. google.com. 4.[9] Influenza polymerase inhibitor resistance: Assessment of the current state of the art. cdc.gov. 5.[8] Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. acs.org. 6.[4] VX-787 (Pimodivir) Data Sheet. adooq.com. 7.[5] A novel small-molecule compound disrupts influenza A virus PB2 cap-binding and inhibits viral replication. oup.com. 8.[6] VX-787 Solubility Data Sheet. probechem.com. 9.[7] Pimodivir Synonyms: VX-787; JNJ872. molnova.com.
Sources
- 1. WO2010148197A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
- 2. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. academic.oup.com [academic.oup.com]
- 6. probechem.com [probechem.com]
- 7. molnova.com [molnova.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Pimodivir Hydrochloride Hemihydrate: In Vitro Cytotoxicity & Assay Troubleshooting Center
Welcome to the Technical Support Center for Pimodivir (VX-787) hydrochloride hemihydrate . Designed for application scientists and drug development professionals, this guide provides validated methodologies, quantitative benchmarks, and troubleshooting strategies for assessing the in vitro cytotoxicity of this potent Influenza A PB2 inhibitor.
Mechanistic Context & Selectivity Rationale
To accurately assess the cytotoxicity of Pimodivir, it is critical to understand its mechanism of action. Pimodivir is a non-nucleoside inhibitor that selectively targets the cap-binding domain of the influenza A virus PB2 polymerase subunit[1]. By competitively occupying the 7-methyl GTP (m7GTP) binding site (with a dissociation constant, KD , of 24 nM), it prevents the viral polymerase from "snatching" host pre-mRNA caps, thereby halting viral transcription[2].
Because this mechanism targets a highly conserved viral machinery that has no direct structural homolog in mammalian cells, Pimodivir exhibits exceptionally low in vitro cytotoxicity (high CC50 ) and a massive therapeutic window[2].
Mechanism of Pimodivir (VX-787) PB2 inhibition and its relationship to host cell viability.
Quantitative Cytotoxicity Benchmarks
When validating your internal assays, your data should align with the established benchmarks below. The Selectivity Index (SI) is calculated as CC50/EC50 .
| Cell Line | Assay Type | CC50 Value | EC50 Value | Selectivity Index (SI) |
| MDCK | Cell Viability (ATP / CellTiter-Glo) | > 100 μM[3] | 0.13 - 3.2 nM[2] | > 31,000 |
| MDCK | CPE Reduction Assay | > 200 μM[1] | ~1.6 nM[2] | > 125,000 |
| Macrophages | Cell Viability (ATP / CellTiter-Glo) | > 1 μM[4] | 8 - 12 nM[4] | > 83 - 125 |
Standardized In Vitro Cytotoxicity Protocol
This protocol outlines a self-validating ATP-based luminescence assay (e.g., CellTiter-Glo) in MDCK cells. Expert Insight: We utilize ATP quantitation because it is directly proportional to the number of metabolically active cells, avoiding the confounding metabolic artifacts sometimes seen with colorimetric tetrazolium reduction assays (like MTT) when testing complex small molecules.
Step 1: Cell Culturing and Seeding (Day 0)
-
Action: Seed MDCK cells at a density of 1×104 cells/well in 90 μL of complete DMEM (cDMEM) in an opaque-walled 96-well plate.
-
Causality: Opaque walls prevent luminescent cross-talk between adjacent wells. Seeding at this specific density ensures cells reach ~90% confluence by the end of the 72-hour assay. If cells overgrow and become 100% confluent too early, contact inhibition will trigger apoptosis, leading to false-positive cytotoxicity readings.
Step 2: Compound Preparation & Addition (Day 1)
-
Action: Dissolve Pimodivir hydrochloride hemihydrate in 100% DMSO to yield a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:200 into Virus Growth Medium (VGM) to create 10X working solutions. Add 10 μL of the working solution to the 90 μL of cells.
-
Causality: The hemihydrate salt requires initial solubilization in a pure organic solvent. The intermediate dilution step ensures the final DMSO concentration on the cells never exceeds 0.5%. DMSO concentrations >0.5% independently disrupt lipid bilayers and induce cell death, which will artificially lower the apparent CC50 of the drug[2].
Step 3: Incubation (Days 1-4)
-
Action: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 72 hours[2].
Step 4: Viability Measurement (Day 4)
-
Action: Remove plates from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Add 20 μL of CellTiter-Glo reagent per well, lyse cells on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes before reading luminescence[2].
-
Causality: The luciferase enzyme in the assay reagent is highly temperature-sensitive. Failing to equilibrate the plate to room temperature results in a temperature gradient across the plate (edge wells cool faster than inner wells), causing non-uniform luminescent kinetics and invalidating your dose-response curve.
Troubleshooting & FAQs
Q: I am observing premature precipitation of Pimodivir hydrochloride hemihydrate in my culture media. How can I resolve this? A: The hemihydrate salt form can exhibit localized precipitation if added directly to aqueous media. Always perform your serial dilutions in 100% DMSO first. Only perform the final intermediate dilution into pre-warmed culture media immediately before adding it to the cells. Ensure the final DMSO concentration remains at or below 0.5% to maintain both solubility and cell viability[2].
Q: My MDCK cell negative controls are showing high background death (low luminescence) in the 72-hour assay. What is causing this? A: If you are running a cytotoxicity plate in parallel with a Cytopathic Effect (CPE) antiviral assay, you are likely using TPCK-treated trypsin in your media. Trypsin is required to cleave the viral hemagglutinin (HA) for multicycle replication, but it is inherently proteolytic to host cells[5]. Because serum must be removed from the media (as it inhibits trypsin), the uninhibited trypsin will slowly degrade the MDCK cell monolayer over 72 hours. Solution: Carefully titrate the trypsin concentration to the absolute minimum required for viral activation, or omit it entirely for your pure cytotoxicity control plates[5].
Q: How does the hemihydrate form affect my molarity calculations for the CC50 curve? A: Pimodivir hydrochloride hemihydrate has a higher molecular weight than the Pimodivir free base. When preparing your 10 mM stock, you must account for the mass of the hydrochloride molecule and the half-water molecule in your stoichiometric calculations. Failing to adjust for the salt/hydrate mass will result in under-dosing the compound, artificially shifting your EC50 and CC50 curves to the right.
Q: What is the expected Selectivity Index (SI) for Pimodivir, and why is it so high? A: Pimodivir exhibits extreme potency with an EC50 range of 0.13 to 3.2 nM against various Influenza A strains[4]. Because its target (the PB2 cap-binding domain) is unique to the viral RNA-dependent RNA polymerase, it has minimal off-target effects in mammalian cells, yielding CC50 values often exceeding 100 μM[3]. This results in a massive therapeutic window and an SI ( CC50/EC50 ) that routinely exceeds 30,000[2].
References
-
MedChemExpress. "Pimodivir (VX-787) | Influenza A Inhibitor". medchemexpress.com. 4
-
AdooQ BioScience. "VX-787 (Pimodivir)". adooq.com. 3
-
MDPI. "Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors". mdpi.com. 1
-
National Institutes of Health (PMC). "High-Throughput cell-based immunofluorescence assays against influenza". nih.gov. 5
-
National Institutes of Health (PMC). "Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit". nih.gov. 2
Sources
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors | MDPI [mdpi.com]
- 2. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Pimodivir hydrochloride hemihydrate in research
Welcome to the Technical Support Center for Antiviral Research. As a Senior Application Scientist, I frequently consult with drug development professionals and virologists who encounter unexpected variables when working with novel polymerase inhibitors.
Pimodivir hydrochloride hemihydrate (VX-787, JNJ-63623872) is a highly potent, first-in-class non-nucleoside inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit[1.1]. While it demonstrates exceptional efficacy by blocking the viral "cap-snatching" mechanism, pushing the compound to higher concentrations—often necessary when studying resistant viral strains—can trigger off-target metabolic effects and cytotoxicity.
This guide is designed to help you troubleshoot these off-target effects, understand the biochemical causality behind them, and implement self-validating experimental protocols to ensure the integrity of your data.
Knowledge Base: Target Specificity vs. Off-Target Modulation
To effectively manage off-target effects, we must first establish the quantitative baseline of Pimodivir's target engagement. Pimodivir binds specifically to the 7-methylguanosine (m7G) cap-binding pocket of PB2, forming critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404[1.1].
Table 1: Quantitative Baseline of Pimodivir Target Engagement
| Parameter | Value Range | Mechanistic Notes | Reference |
|---|---|---|---|
| Target | Influenza A PB2 Subunit | Binds the m7GTP cap-binding pocket. Inactive against Influenza B. | [1.2] |
| KD (Binding Affinity) | ~24 nM | Determined via Isothermal Titration Calorimetry (ITC). | [1.7] |
| EC50 (In Vitro Efficacy) | 1.6 nM – 12 nM | Highly potent against H1N1 and H3N2 in cytopathic effect (CPE) assays. | [1.4] |
| CC50 (Cytotoxicity) | > 1 μM | Evaluated in primary macrophages and A549 lung cells. | [1.4] |
| Selectivity Index (SI) | > 83 to > 125 | Provides a wide therapeutic window before off-target effects emerge. |[1.4] |
Caption: Pimodivir mechanism of action and potential off-target metabolic pathways.
Troubleshooting Guide & FAQs
Q1: Why am I observing host cell cytotoxicity when treating cells with Pimodivir to suppress resistant influenza strains?
A: When working with PB2 mutant strains (such as those harboring H357N or F404 substitutions), the viral susceptibility to Pimodivir drops significantly, sometimes requiring >100-fold higher concentrations to achieve inhibition[1.3]. At concentrations approaching or exceeding 1 μM, Pimodivir loses its Selectivity Index (SI). At these micromolar ranges, it begins to trigger off-target modulation of cellular genes—specifically those involved in host tryptophan and nucleotide metabolism[1.4]. The "cytotoxicity" you are observing is likely a metabolic bottleneck caused by this off-target gene activation.
Q2: How do I differentiate between viral-induced cytopathic effect (CPE) and Pimodivir's off-target cytotoxicity in my assays?
A: Standard viability assays cannot distinguish whether a cell died from viral replication or from drug toxicity. To solve this, you must implement a Self-Validating Dual-Endpoint Assay . This protocol uses parallel readouts from the exact same biological replicate to establish a definitive causal link between drug concentration, viral load, and host viability.
Protocol: Self-Validating Cytotoxicity and Target Engagement Assay
-
Cell Seeding & Infection: Seed primary human macrophages or A549 cells at 1×104 cells/well in a 96-well format. Infect with IAV at an MOI of 0.01.
-
Causality: Macrophages are ideal here because Pimodivir is known to rescue them from virus-mediated death at non-cytotoxic concentrations[1.4]. This creates a clear phenotypic baseline.
-
-
Compound Dosing: Treat cells with a 10-point serial dilution of Pimodivir ranging from 10 μM down to 0.1 nM.
-
Causality: Capturing the upper micromolar range ensures you plot the exact inflection point where the CC50 (cytotoxicity) intersects with the EC50 (efficacy).
-
-
Dual-Endpoint Readout (24 hpi):
-
Endpoint A (Efficacy): Lyse half the well volume to quantify viral M1 RNA via RT-qPCR.
-
Endpoint B (Toxicity): Use the remaining well volume to measure host ATP levels (e.g., CellTiter-Glo).
-
Causality: Splitting the same well eliminates well-to-well seeding variations, making the resulting Selectivity Index (SI) mathematically self-validating.
-
-
Transcriptomic Counter-Screen: For any well showing >10% drop in ATP viability at high doses, perform a targeted qPCR panel for host tryptophan metabolism markers (e.g., IDO1, TDO2).
-
Causality: If these host genes are upregulated, you have definitively proven that the cell death is due to Pimodivir's off-target metabolic modulation, not viral CPE[1.4].
-
Caption: Self-validating workflow for differentiating PB2 inhibition from host off-target effects.
Q3: In my complex 3D models and in vivo assays, Pimodivir exhibits unexpected pharmacokinetic degradation. What off-target metabolic pathways are responsible?
A: The structural core of Pimodivir contains a 7-azaindole ring, which is highly susceptible to host metabolic degradation. Specifically, it acts as an off-target substrate for P450 CYP3A enzymes and aldehyde oxidase (AO), leading to rapid hepatic clearance[1.9]. Furthermore, the carboxylic acid moiety on the bicyclo[2.2.2]octane ring is prone to extensive glucuronidation[1.9]. If you are seeing poor stability, you are likely losing the active parent compound to these host metabolic sinks. To troubleshoot this, researchers often utilize structural bioisosteres (like replacing the 7-azaindole with a 7-fluoro-indazole) to block these metabolic soft spots during analog development[1.9].
Q4: Can I use synergistic compounds to lower the effective dose of Pimodivir and avoid high-dose off-target effects?
A: Yes, but with caution. Recent predictive modeling and mechanistic validations have shown that combining Pimodivir with compounds like Epinephrine or L-Adrenaline can dramatically boost its affinity for the PB2 cap-binding domain, reducing the KD from ~145 nM down to ~14 nM[1.11].
The Catch: While this allows you to use drastically lower doses of Pimodivir (thereby avoiding its specific off-target effects on tryptophan metabolism), you are now introducing the adrenergic off-target effects of Epinephrine into your system[1.11]. If you choose a combinatorial approach, you must run parallel vehicle controls for the synergistic agent to ensure it is not independently altering host cell signaling or viability.
References
- Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH.[Link]
- Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols - Benchchem.[Link]
- Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC - NIH.[Link]
- Pimodivir (VX-787) | Influenza A Inhibitor | MedChemExpress.[Link]
- The Next Wave of Influenza Drugs - ACS Public
- Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC.[Link]
- Pimodivir tosylate | 1777814-27-3 | PB2 inhibitor - MedKoo Biosciences.[Link]
- New Developments in Influenza Polymerase Inhibitors | The Journal of Infectious Diseases | Oxford Academic.[Link]
- Discovery of Potent and Efficacious Influenza PB2 Inhibitors - ACS Public
- Pimodivir Hydrochloride | C40H42Cl2F4N10O5 | CID 121488178 - PubChem.[Link]
- Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC.[Link]
- PIMODIVIR HYDROCHLORIDE - gsrs.[Link]
- Pimodivir HCl | CAS#1777721-70-6 | Influenza Virus Inhibitor | MedKoo.[Link]
- Pimodivir hydrochloride - KEGG DRUG.[Link]
- Pimodivir HCl | CAS 1777721-70-6 | TargetMol | Biomol.de.[Link]
- Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir - bioRxiv.org.[Link]
- A Phase 3 Randomized, Double-blind, Placebo-controlled, Multi-center Study to Evaluate the Efficacy and Safety of Pimodivir in C - Onderzoek met mensen.[Link]
- Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection | The Journal of Infectious Diseases | Oxford Academic.[Link]
Pimodivir hydrochloride hemihydrate stability in long-term storage
Pimodivir Hydrochloride Hemihydrate: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Pimodivir hydrochloride hemihydrate (VX-787, JNJ-63623872). Pimodivir is a highly potent, orally bioavailable non-nucleoside inhibitor that targets the cap-binding site of the influenza A virus RNA-dependent RNA polymerase PB2 subunit[1]. Because of its specific solid-state hydration requirements and its lipophilic nature, researchers frequently encounter challenges related to polymorphic stability, solution precipitation, and metabolic degradation during assays.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights to ensure the integrity of your experiments.
Fig 1. Workflow for the preparation, quality control, and storage of Pimodivir solutions.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why does my Pimodivir stock solution precipitate during freeze-thaw cycles, and how can I stabilize it? The Issue: Researchers often observe a white precipitate when retrieving Pimodivir stock solutions from -80°C storage. Mechanistic Causality: Pimodivir is highly hydrophobic. While it exhibits excellent solubility in anhydrous dimethyl sulfoxide (DMSO), repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO[2]. The introduction of water alters the dielectric constant of the solvent system, forcing the hydrophobic active pharmaceutical ingredient (API) out of solution. Furthermore, localized concentration gradients during the freezing process can cause irreversible drug aggregation. Corrective Action: Prepare stock solutions in anhydrous DMSO and immediately aliquot them into single-use vials. Store at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[2]. Never subject a working vial to more than one freeze-thaw cycle.
Q2: How do I distinguish between the hemihydrate form and the anhydrous form during solid-state storage? The Issue: Variations in dissolution rates and bioavailability between different batches of solid API. Mechanistic Causality: Pimodivir hydrochloride hemihydrate (CAS 1777721-70-6) relies on a specific stoichiometric ratio of water molecules incorporated into its crystal lattice to maintain thermodynamic stability[3]. Exposure to high temperatures or extreme desiccation can drive off this lattice water, converting it to an anhydrous polymorph. Corrective Action: Perform routine Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Intact Pimodivir hydrochloride hemihydrate exhibits a characteristic DSC endotherm onset around 153.0 °C and a peak at 155.8 °C. If the endotherm shifts significantly or if TGA shows abnormal mass loss prior to melting, the batch has likely undergone a polymorphic shift.
Q3: Why does Pimodivir show rapid degradation in in vitro liver microsome stability tests? The Issue: Apparent loss of compound efficacy or rapid clearance in cellular or metabolic assays. Mechanistic Causality: Pimodivir contains structural motifs, such as the azaindole fragment, that are highly susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes[1]. In human liver cytoplasm, its half-life is approximately 150 minutes, and in human liver microsomes, it is around 349 minutes[1]. Corrective Action: When conducting metabolic stability assays, ensure that the degradation is mechanistically understood. If you are testing intrinsic viral inhibition without the confounding factor of AO metabolism, consider adding an AO inhibitor (e.g., raloxifene) to the assay medium to stabilize the compound[1].
Fig 2. Pimodivir (VX-787) mechanism of action and primary metabolic degradation pathways.
Section 2: Quantitative Data Summaries
Table 1: Solid-State & Storage Parameters
| Parameter | Specification |
| API Form | Pimodivir hydrochloride hemihydrate[3] |
| CAS Number | 1777721-70-6[3] |
| Target | Influenza A PB2 Subunit[1] |
| In Vitro Potency (EC50) | 0.13 nM to 3.2 nM[1] |
| DSC Endotherm Peak | ~155.8 °C |
| Stock Solution Storage | -80°C (2 years) or -20°C (1 year)[2] |
Table 2: Metabolic Stability Profile (In Vitro)
| Biological Matrix | Half-life (T1/2) | Primary Clearance Mechanism |
| Human Liver Microsomes | 349.29 min[1] | CYP450 / Aldehyde Oxidase[1] |
| Rat Liver Microsomes | 249.46 min[1] | CYP450 / Aldehyde Oxidase[1] |
| Human Cytoplasm | 150.00 min[1] | Aldehyde Oxidase (AO)[1] |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of In Vivo Working Solutions Objective: Formulate a stable, precipitation-free working solution (≥ 2.5 mg/mL) for in vivo dosing[2].
-
Thaw Stock: Thaw a single-use DMSO stock aliquot (25.0 mg/mL) at room temperature.
-
Mechanistic Rationale: DMSO freezes at 19°C. Rapid heating (e.g., in water baths >37°C) can cause localized thermal degradation of the API.
-
-
Primary Co-solvent Addition: Add 100 μL of the DMSO stock to 400 μL of PEG300 and vortex thoroughly[2].
-
Mechanistic Rationale: PEG300 acts as a primary co-solvent to step down the lipophilicity gradient before introducing aqueous phases.
-
-
Surfactant Addition: Add 50 μL of Tween-80 and mix evenly[2].
-
Mechanistic Rationale: Tween-80 provides micellar encapsulation, preventing the nucleation of the hydrophobic API when water is introduced.
-
-
Aqueous Transition: Slowly add 450 μL of Saline to adjust the final volume to 1 mL while continuously vortexing[2].
-
Mechanistic Rationale: Continuous kinetic energy prevents localized supersaturation during the aqueous transition.
-
-
Validation Checkpoint: The final solution must be optically clear. Shine a laser pointer through the vial; if the beam path is highly visible (Tyndall effect), micro-precipitation has occurred due to improper mixing speeds, and the solution must be discarded. Working solutions must be prepared freshly and used on the same day[2].
Protocol 2: Solid-State Verification via DSC/TGA Objective: Verify the integrity of the hemihydrate crystal lattice after long-term solid-state storage.
-
Sample Prep: Accurately weigh 2-5 mg of Pimodivir hydrochloride hemihydrate into an aluminum DSC pan.
-
TGA Execution: Run a concurrent TGA from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.
-
Mechanistic Rationale: The nitrogen purge prevents oxidative degradation from masking hydration mass loss.
-
-
DSC Execution: Run the DSC under identical thermal conditions.
-
Validation Checkpoint: A self-validating hemihydrate batch will show a distinct mass loss in TGA corresponding to exactly 0.5 moles of water per mole of API, followed by a sharp DSC endotherm peak at 155.8 °C. A broadened peak or shifted onset indicates polymorphic contamination or dehydration.
References
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors, PMC (nih.gov). 1
-
Pimodivir (VX-787) | Influenza A Inhibitor, MedChemExpress. 2
-
December 2016 – Page 3 - New Drug Approvals, newdrugapprovals.org. 3
-
Shanghai Institute of Pharmaceutical Industry - New Drug Approvals, rssing.com.
Sources
Pimodivir Hydrochloride Hemihydrate (VX-787) Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Pimodivir hydrochloride hemihydrate. As a potent, orally bioavailable inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, Pimodivir (VX-787 / JNJ-63623872) is highly effective at blocking viral cap-snatching[1][2]. However, researchers frequently encounter experimental inconsistencies due to its specific physicochemical properties, metabolic liabilities, and the rapid emergence of viral resistance mutations.
This guide is engineered by senior application scientists to help you diagnose, troubleshoot, and resolve inconsistent results in your biochemical and cell-based assays.
I. Formulation & Stability FAQs
Q: My in vitro cytopathic effect (CPE) assays are showing highly variable EC50 values (ranging from 1 nM to >100 nM) between different replicates. What is causing this? A: The most common cause of erratic cell-based assay results with Pimodivir hydrochloride hemihydrate is micro-precipitation in the culture media . While the compound is soluble in 100% DMSO, direct dilution of a high-concentration DMSO stock into aqueous media often causes localized supersaturation. The hemihydrate crystal lattice interacts poorly with sudden shifts in dielectric constants, leading to the formation of sub-visible aggregates that reduce the actual free-drug concentration available to the cells. Solution: Utilize a stepwise co-solvent formulation. By transitioning the drug through a polarity gradient (DMSO → PEG300 → Tween-80 → Saline), you maintain the compound in a thermodynamically stable solvation shell[1].
Q: How should I store my Pimodivir stock solutions to ensure long-term stability? A: Pimodivir is susceptible to degradation if subjected to repeated freeze-thaw cycles. Stock solutions in 100% DMSO should be aliquoted and stored at -80°C for up to 2 years, or at -20°C for up to 1 year[1]. Never store working solutions containing water or saline; these must be prepared fresh daily.
II. Biochemical & Cell-Based Assay Troubleshooting
Q: I am performing Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), but my calculated KD is significantly higher than the literature standard of ~24 nM[2]. Why is the binding affinity reduced? A: If your formulation is correct, a reduced binding affinity is almost certainly a target-side issue. Pimodivir binds to the central cap-binding domain of PB2, forming critical hydrogen bonds with Glu361 and Lys376, and engaging in π−π stacking with His357, Phe404, and Phe323[2][3]. If you are using a recombinant PB2 protein or a viral strain that has been heavily passaged, sequence the PB2 gene. Spontaneous missense mutations, particularly F404Y , M431I , and H357N , rapidly confer resistance[3]. The F404Y mutation introduces a severe steric clash and alters the π−π stacking dynamics, increasing the KD by up to 280-fold[3].
Q: My compound shows excellent potency in biochemical assays (ITC/SPR) but fails or requires much higher doses in certain cell lines (e.g., primary hepatocytes vs. A549 cells). Is this a permeability issue? A: It is likely a metabolic issue rather than a permeability issue. Pimodivir is highly susceptible to metabolism by Cytochrome P450 3A (CYP3A) and Aldehyde Oxidase (AO)[4]. Furthermore, the carboxylic acid moiety of Pimodivir is a substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid O-glucuronidation[4]. If your cell model has high intrinsic metabolic activity (like primary hepatocytes), the drug is being cleared before it can exert its antiviral effect. You must verify the compound's half-life in your specific cell culture model using LC-MS/MS.
III. Data Presentation: Reference Metrics
Use the following validated metrics to benchmark your assay performance. Deviations from these baselines indicate systemic experimental errors.
Table 1: Impact of PB2 Mutations on Pimodivir Binding Thermodynamics
Data reflects isothermal titrations performed at 25°C in 20 mM PIPES, pH 7.5, 150 mM NaCl, 1% DMSO[3].
| PB2 Variant | Mutation Location | KD Shift (Fold Change) | Mechanistic Consequence |
| Wild-Type | N/A | Baseline (~24 nM) | Optimal π−π stacking and H-bonding[2]. |
| F404Y | Cap-binding pocket | ~280-fold increase | Major steric clash; disrupted π−π stacking[3]. |
| H357N | Cap-binding pocket | ~130-fold increase | Loss of critical aromatic interactions[3]. |
| M431I | Adjacent to binding site | ~7-fold increase | Minor conformational shift in the binding cleft[3]. |
Table 2: Validated Stepwise Formulation Protocols for In Vivo / In Vitro Use
Use these protocols to achieve a clear solution of ≥ 2.5 mg/mL (6.26 mM)[1].
| Protocol | Step 1 (Solvent) | Step 2 (Surfactant/Carrier) | Step 3 (Aqueous Phase) | Application |
| 1. PEG/Tween | 10% DMSO | 40% PEG300 + 5% Tween-80 | 45% Saline | Standard cell assays & short-term in vivo |
| 2. Cyclodextrin | 10% DMSO | 90% of (20% SBE- β -CD in Saline) | N/A | High-stability aqueous requirements |
| 3. Lipid/Oil | 10% DMSO | 90% Corn Oil | N/A | Long-term in vivo dosing (>15 days) |
IV. Experimental Protocols
Protocol A: Self-Validating Stepwise Co-Solvent Formulation
This protocol prevents the micro-precipitation artifacts responsible for variable EC50 readouts.
-
Stock Preparation: Dissolve Pimodivir hydrochloride hemihydrate powder in 100% anhydrous DMSO to create a 25.0 mg/mL stock. Vortex for 60 seconds. Validation checkpoint: Solution must be optically clear.
-
Primary Solvation: Transfer 100 μ L of the DMSO stock into a sterile glass vial. Add 400 μ L of PEG300. Pipette up and down 10 times, then vortex for 30 seconds[1].
-
Surfactant Addition: Add 50 μ L of Tween-80 to the mixture. Sonicate the vial in a room-temperature water bath for 2 minutes to ensure complete micelle formation[1].
-
Aqueous Dilution: Slowly add 450 μ L of sterile Saline dropwise (1 drop per second) while continuously swirling the vial[1].
-
Validation: Analyze a 10 μ L aliquot via Dynamic Light Scattering (DLS). The polydispersity index (PDI) should be < 0.2, indicating no sub-visible aggregates.
Protocol B: ITC Binding Assay for PB2-Pimodivir Engagement
Use this to confirm target engagement and screen for viral resistance.
-
Protein Preparation: Purify the PB2 cap-binding domain (wild-type or mutant) and dialyze extensively against ITC buffer (20 mM PIPES, pH 7.5, 150 mM NaCl, 1% DMSO)[3]. Final protein concentration should be 10-20 μ M.
-
Ligand Preparation: Dilute Pimodivir DMSO stock into the exact same dialysis buffer to a final concentration of 100-200 μ M. Matching the 1% DMSO concentration between the syringe and cell is critical to prevent massive heat-of-dilution artifacts.
-
Titration Parameters: Set the calorimeter to 25°C. Perform 19 injections of 2 μ L each, with a spacing of 150 seconds between injections, and a stirring speed of 750 rpm[3].
-
Data Analysis: Fit the integrated heat data to a one-site binding model. A wild-type PB2 will yield a KD of ~24 nM[2]. If the KD is > 1 μ M, sequence your protein for the F404Y or H357N mutations[3].
V. Diagnostic Visualizations
Viral PB2 cap-snatching inhibition by Pimodivir and resistance pathways.
Decision tree for troubleshooting Pimodivir assay inconsistencies.
VI. References
-
Pimodivir (VX-787) | Influenza A Inhibitor | MedChemExpress. MedChemExpress. Available at:
-
Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. ResearchGate. Available at:
-
Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. PMC / NIH. Available at:
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. Available at:
Sources
Technical Support Center: Troubleshooting Pimodivir (VX-787) in Viral Polymerase Assays
Welcome to the technical support and troubleshooting hub for researchers utilizing Pimodivir hydrochloride hemihydrate (JNJ-63623872 / VX-787) in antiviral drug development and viral polymerase assays. This guide addresses the critical limitations of Pimodivir, specifically its lack of efficacy against Influenza B, and provides actionable, self-validating protocols to ensure scientific integrity in your screening workflows.
Diagnostic Triage: Assay Failure Resolution
When screening polymerase inhibitors, unexpected negative results often stem from a mismatch between the compound's highly specific mechanism of action and the viral strain utilized. Use the following diagnostic logic to troubleshoot lack of viral inhibition in your cytopathic effect (CPE) or viral load reduction assays.
Diagnostic workflow for troubleshooting Pimodivir efficacy in viral assays.
Mechanistic FAQs: The Influenza B Limitation
Q1: Why does Pimodivir show zero efficacy against Influenza B in my viral replication assays? Root Cause: Pimodivir is a non-nucleoside inhibitor specifically designed to occupy the 7-methyl GTP (m7GTP) cap-binding pocket of the polymerase basic protein 2 (PB2) subunit. While it potently inhibits Influenza A, it is inherently inactive against Influenza B 1[1]. Mechanistic Causality: This limitation is driven by distinct evolutionary divergences in the PB2 cap-binding domain between the two viral types. Several key amino acid residues in the Influenza B PB2 pocket create severe steric hindrance, physically blocking Pimodivir from docking 2[2]. Furthermore, Influenza B exhibits a fundamentally weaker cap-binding affinity and recognizes unmethylated cap structures, whereas Influenza A has strict specificity for the m7G cap structure that Pimodivir mimics 2[2].
Q2: How do the binding affinities and antiviral potencies compare between Influenza A and B? The structural incompatibility translates directly to a complete loss of binding affinity and antiviral potency. Below is a summary of the quantitative limitations of Pimodivir compared to a pan-influenza control.
| Viral Strain / Type | Pimodivir EC50 (Viral Replication) | Pimodivir Kd (PB2 Binding) | Alternative Control: Baloxavir EC50 |
| Influenza A (H1N1/H3N2) | 0.1 nM – 3.2 nM | ~24 nM | 0.4 nM – 1.5 nM |
| Influenza A (H5N1 Avian) | < 1.5 nM | ~24 nM | 0.2 nM – 1.0 nM |
| Influenza B | > 10,000 nM (Inactive) | N/A (No Binding) | 3.3 nM – 13.0 nM |
Data synthesized from in vitro cytopathic effect (CPE) and isothermal titration calorimetry (ITC) assays 3[3], 4[4].
Q3: If Pimodivir is strictly for Influenza A, what alternative polymerase inhibitors should I use for Influenza B? For pan-influenza efficacy, you must target different subunits of the viral RNA polymerase complex that are structurally conserved across both types:
-
Baloxavir marboxil: Targets the polymerase acidic (PA) cap-dependent endonuclease. It is highly active against both Influenza A and B 5[5].
-
Favipiravir (T-705): A purine nucleoside analogue that acts as a chain terminator by targeting the polymerase basic protein 1 (PB1) subunit. It possesses broad-spectrum activity against RNA viruses, including Influenza A and B5[5].
Pathway Visualization: Cap-Snatching Inhibition
The following diagram illustrates the mechanistic divergence of Pimodivir during the viral cap-snatching process, highlighting exactly where the intervention fails in Influenza B.
Mechanism of Pimodivir PB2 cap-binding inhibition and Influenza B steric hindrance.
Self-Validating Protocol: Differential PB2 Inhibitor Screening
Because Pimodivir is inactive against Influenza B, researchers can leverage this limitation to create a self-validating assay system . By running Influenza A and B in parallel, Influenza B acts as a mechanistic negative control.
Causality & Validation: If a presumed PB2 cap-binding inhibitor (like Pimodivir) suppresses Influenza A but also suppresses Influenza B, the assay has flagged an off-target effect (e.g., host cell cytotoxicity or interference with a conserved host pathway). True PB2 cap-binding inhibitors must fail against Influenza B.
Step-by-Step Methodology
Step 1: Cell Seeding & Preparation
-
Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well opaque-walled plates at 2×104 cells/well in DMEM supplemented with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2 until cells reach 90-100% confluence. Rationale: MDCK cells are the gold standard for influenza propagation due to their high expression of terminal sialic acid receptors.
Step 2: Compound Dilution
-
Prepare a 10 mM stock of Pimodivir hydrochloride hemihydrate in 100% DMSO.
-
Perform 3-fold serial dilutions in infection medium (DMEM supplemented with 0.2% BSA and 1 µg/mL TPCK-treated trypsin) to achieve a final concentration range of 10 µM to 0.1 nM.
-
Ensure the final DMSO concentration in all wells remains ≤0.5% to prevent solvent-induced cytotoxicity.
Step 3: Parallel Viral Infection (The Self-Validating Step)
-
Wash the MDCK cells twice with PBS to remove residual FBS. Rationale: Serum contains inhibitors that neutralize TPCK-trypsin, which is required for viral Hemagglutinin (HA) cleavage and infectivity.
-
Plate 1 (Positive Validation): Infect with Influenza A (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01.
-
Plate 2 (Negative Validation): Infect with Influenza B (e.g., B/Lee/40) at an MOI of 0.01. Rationale: A low MOI allows for multiple cycles of viral replication, amplifying the inhibitory effect of the compound and increasing the dynamic range of the assay.
Step 4: Incubation & Readout
-
Add the serially diluted Pimodivir to both plates immediately after viral inoculation.
-
Incubate Plate 1 (Flu A) at 37°C for 72 hours.
-
Incubate Plate 2 (Flu B) at 33°C for 72 hours. Rationale: Influenza B replicates more efficiently at slightly lower temperatures.
-
Add a luminescent ATP detection reagent (e.g., CellTiter-Glo) to quantify cell viability and measure cytopathic effect (CPE) reduction.
Step 5: Data Interpretation
-
Calculate the EC50 using non-linear regression (curve fitting).
-
Expected Outcome: Plate 1 (Flu A) should yield an EC50 of ~1-3 nM. Plate 2 (Flu B) should show a flat line with no CPE reduction ( EC50>10,000 nM). If Plate 2 shows significant cell survival at higher concentrations, investigate the compound for general host-cell cytotoxicity via an uninfected counter-screen.
References
-
The Next Wave of Influenza Drugs Source: ACS Infectious Diseases URL:[Link]
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance Source: PMC - NIH URL:[Link]
-
Preclinical and clinical developments for combination treatment of influenza Source: PMC - NIH URL:[Link]
-
Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors Source: PMC - NIH URL:[Link]
-
New Developments in Influenza Polymerase Inhibitors Source: The Journal of Infectious Diseases | Oxford Academic URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Retrospective Analysis of Pimodivir (VX-787) Discontinuation & PB2 Inhibitor Workflows
Welcome to the Technical Support Center for Influenza A Polymerase Inhibitors. As a Senior Application Scientist, I have designed this guide to assist researchers, virologists, and drug development professionals in understanding the clinical discontinuation of Pimodivir (JNJ-63623872 / VX-787). Furthermore, this guide provides field-proven troubleshooting methodologies for those continuing to study PB2 cap-binding mechanisms or analyzing trial data.
Part 1: Clinical Discontinuation & Mechanistic FAQs
Q: Why was the Pimodivir clinical development program halted despite promising early-phase data? A: In September 2020, Janssen (in consultation with BARDA) made the strategic decision to discontinue the Phase 3 clinical development of Pimodivir 1. Pre-planned interim analyses of the hospitalized patient cohort (NCT03376321) revealed that Pimodivir, when administered in combination with the Standard of Care (SOC), was very unlikely to demonstrate any added clinical benefit over SOC treatment alone [[2]](). Consequently, both the hospitalized and non-hospitalized (NCT03381196) trials were terminated due to futility .
Q: What is the mechanistic rationale of Pimodivir, and why did it fail to outcompete standard treatments? A: Mechanistically, Pimodivir is a first-in-class inhibitor that targets the cap-binding domain of the PB2 subunit within the influenza A RNA-dependent RNA polymerase (RdRp) 3. It blocks the viral "cap-snatching" process by occupying the m7GTP binding pocket—specifically sandwiching its azaindole ring between residues H357 and F404 3. While highly potent in vitro, the clinical reality is that inhibiting PB2 on top of existing SOC (such as neuraminidase inhibitors) did not yield synergistic clinical recovery in severe cases, likely due to the narrow therapeutic window of antivirals once severe inflammatory cascades have already been triggered in hospitalized patients.
Q: Are there specific viral mutations that compromise Pimodivir's efficacy? A: Yes. The influenza polymerase is highly prone to errors, leading to the rapid emergence of resistance. Key missense mutations such as F404Y, M431I, and H357N drastically alter the thermodynamics of the PB2 binding pocket 4. For instance, the F404Y mutation disrupts the crucial π–π stacking interactions with the drug's azaindole ring, leading to a ~280-fold decrease in sensitivity without fatally compromising the virus's ability to bind host mRNA 5.
Part 2: Quantitative Data Summaries
Table 1: Summary of Pimodivir Phase 3 Clinical Trials
| Trial Identifier | Phase | Target Population | Intervention | Outcome / Reason for Discontinuation |
| NCT03376321 | Phase 3 | Hospitalized patients with Influenza A | Pimodivir + SOC vs. Placebo + SOC | Halted; interim analysis showed no added benefit over SOC alone 2. |
| NCT03381196 | Phase 3 | Non-hospitalized patients at risk of complications | Pimodivir + SOC vs. Placebo + SOC | Halted; parallel decision based on the futility observed in the hospitalized cohort 6. |
Table 2: Key PB2 Resistance Mutations and Structural Impact
| PB2 Mutation | Structural Location | Mechanistic Impact on Pimodivir Binding | Fold-Decrease in Sensitivity |
| F404Y | Cap-binding pocket | Disrupts π–π stacking with the azaindole ring | ~280-fold 5 |
| H357N | Cap-binding pocket | Loss of critical hydrogen bonding and aromatic interactions | ~130-fold 5 |
| M431I | Mid-link domain | Induces conformational shifts altering pocket thermodynamics | ~57-fold [[4]]() |
Part 3: Visualizing the Mechanism & Workflows
Fig 1: Mechanism of PB2 cap-snatching and targeted Pimodivir inhibition.
Fig 2: Deep Mutational Scanning workflow for PB2 resistance profiling.
Part 4: Experimental Protocols & Troubleshooting Guide
For researchers continuing to develop next-generation PB2 inhibitors or profiling resistance, the following self-validating protocols establish a robust foundation.
Protocol 1: Fluorescence Polarization (FP) Assay for PB2 Cap-Binding
Objective: Screen novel small-molecule compounds for PB2 cap-binding inhibition. Causality & Rationale: FP measures the rotational speed of a fluorophore. A small fluorescent m7GTP probe rotates rapidly (low polarization). When bound to the massive PB2 protein, rotation slows (high polarization). An effective inhibitor like Pimodivir displaces the probe, restoring rapid rotation. We explicitly use a red-shifted Cy5 probe to avoid the blue/green autofluorescence commonly found in small-molecule libraries 7.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the m7GTP-Cy5 tracer to 20 nM in assay buffer (10 mM Na-phosphate pH 7.0, 0.1% CHAPS) 7.
-
Self-Validating Controls: Prepare a positive control well using human eIF4E (a known cap-binding protein) to confirm probe integrity, and a negative control well (buffer + probe only) to establish baseline polarization 7.
-
Assay Assembly: In a 384-well black plate, combine recombinant PB2 cap-binding domain, m7GTP-Cy5, and serial dilutions of the test compound.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature to reach equilibrium. Read on a microplate reader equipped with FP modules (Ex: 620 nm, Em: 680 nm).
Troubleshooting:
-
Issue: Low assay window (poor signal-to-noise ratio).
-
Solution: PB2 has a relatively low baseline affinity for m7GTP compared to full host ribosomes. Ensure the PB2 protein is freshly thawed to prevent aggregation, and consider increasing the protein concentration to drive the equilibrium toward the bound state 7.
Protocol 2: Deep Mutational Scanning (DMS) for Resistance Profiling
Objective: Map all possible single-amino-acid mutations in PB2 that confer resistance to an inhibitor. Causality & Rationale: By applying drug pressure at the EC90 (90% effective concentration), you apply sufficient selective pressure to enrich true resistance mutations while allowing viable viral replication.
Step-by-Step Methodology:
-
Library Generation: Create a plasmid library of PB2 variants using site-directed mutagenesis covering the cap-binding domain 8.
-
Viral Rescue: Transfect the library into HEK293T/MDCK co-cultures alongside plasmids for PB1, PA, NP, and the remaining viral segments to generate a mutant viral pool.
-
Selection (Self-Validating): Passage the viral pool through MDCK cells in the presence of EC90 concentrations of the inhibitor. Critical: Run a parallel vehicle-treated passage to ensure that enriched mutations are genuinely due to drug pressure, not cell-culture adaptation artifacts.
-
Sequencing & Analysis: Extract viral RNA, perform RT-PCR, and sequence via Illumina. Calculate enrichment scores for each mutation relative to the vehicle-treated control 8.
References
-
Pimodivir Influenza Development Program Discontinued - Respiratory Therapy[Link]
-
NCT03381196 | A Study to Evaluate the Efficacy and Safety of Pimodivir... - ClinicalTrials.gov[Link]
-
Janssen to Discontinue Pimodivir Influenza Development Program - PR Newswire[Link]
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - NIH / PMC[Link]
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - MDPI[Link]
-
Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787) - ResearchGate[Link]
-
Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787) - MDPI[Link]
-
Limited high-throughput screening compatibility of the phenuivirus cap-binding domain - NIH[Link]
Sources
- 1. Janssen to Discontinue Pimodivir Influenza Development Program [prnewswire.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Limited high-throughput screening compatibility of the phenuivirus cap-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Reasons for lack of benefit of Pimodivir in phase 3 trials
Welcome to the Polymerase Inhibitor Technical Support Center . As drug development professionals and virologists, transitioning a highly potent antiviral from preclinical models to late-stage clinical trials is fraught with translational pitfalls.
This guide uses the clinical trajectory of Pimodivir (VX-787 / JNJ-63623872) —a first-in-class influenza PB2 inhibitor—as a definitive case study. Despite exceptional in vitro potency and successful Phase 2 virologic endpoints, Pimodivir’s Phase 3 development was halted. Below, we dissect the causality behind this failure, provide troubleshooting frameworks for your own pipeline, and detail self-validating experimental protocols to rigorously profile next-generation polymerase inhibitors.
MODULE 1: Clinical Translation & Efficacy Discrepancies
Q: Our novel PB2 inhibitor shows potent viral load reduction in vivo, yet our advanced clinical models show no added benefit over the Standard of Care (SoC). Why did this happen with Pimodivir, and how do we troubleshoot our pipeline?
The Pimodivir Paradox: Pimodivir works by occupying the cap-binding domain of the PB2 subunit, preventing the viral polymerase from "snatching" 7-methyl GTP (m7G) caps from host mRNAs[1]. In the Phase 2b TOPAZ trial, adding Pimodivir to oseltamivir resulted in a massive, synergistic reduction in viral load compared to placebo[2].
However, in Phase 3 trials (NCT03376321), hospitalized patients receiving Pimodivir + SoC (oseltamivir) showed no clinical benefit on the Hospital Recovery Scale at Day 6 compared to Placebo + SoC[3].
Causality & Troubleshooting: The failure stems from the "clinical ceiling effect" of antiviral therapy in late-stage infection. By the time a patient requires hospitalization, the pathophysiology is driven primarily by the host's hyper-inflammatory response (cytokine storm) and epithelial tissue damage, rather than active viral replication. Suppressing an already declining viral titer does not accelerate tissue repair. Furthermore, while high-risk outpatients did see a statistically significant reduction in symptom duration (92.6 hours vs 105.1 hours), this marginal ~12-hour benefit was deemed commercially and clinically insufficient to justify continued development[3][4].
Actionable Insight: Do not rely solely on viral titer reduction (TCID50/qPCR) as your primary preclinical endpoint. To predict Phase 3 success, your animal models must incorporate immunopathology markers (e.g., IL-6, TNF-α in lung homogenates) and plethysmography to measure actual respiratory function recovery.
Quantitative Summary: Pimodivir Clinical Trial Outcomes
| Trial Phase | Patient Population | Treatment Arms | Primary Endpoint | Key Quantitative Result | Clinical Conclusion |
| Phase 2b (TOPAZ) | Uncomplicated Adults | Pimo (600mg) + Oseltamivir vs Placebo | Viral Load AUC (Day 1-8) | -8.6 log10 copies/mL vs placebo | Significant virologic synergy[2] |
| Phase 3 (Hospital) | Hospitalized Adults | Pimo (600mg) + SoC vs Placebo + SoC | Hospital Recovery Scale (Day 6) | cOR 0.943 (95% CI 0.609–1.462) | No added clinical benefit[3] |
| Phase 3 (Outpatient) | High-Risk Outpatients | Pimo (600mg) + SoC vs Placebo + SoC | Time to Resolution (TTR) | 92.6 hrs vs 105.1 hrs (P=0.0216) | Marginal benefit; halted[3] |
MODULE 2: Mechanism of Action & Assay Validation
Q: How do we validate that our novel compound specifically inhibits the PB2 cap-snatching mechanism without confounding factors from PA (endonuclease) or PB1 (polymerase) inhibition?
The influenza polymerase complex functions as a single heterotrimeric unit. Inhibiting one subunit collapses the function of the whole. To prove specific PB2 target engagement, you must isolate transcription initiation from viral entry, assembly, and budding.
Mechanism of Pimodivir inhibiting influenza PB2 cap-snatching and viral transcription.
Protocol: Self-Validating PB2 Minigenome Reporter Assay
This protocol utilizes a reporter system where the signal is directly and exclusively tied to successful cap-snatching.
-
Plasmid Preparation: Prepare mammalian expression plasmids for influenza PB1, PA, NP, and PB2. Prepare a viral RNA (vRNA) reporter plasmid encoding Firefly Luciferase flanked by influenza 5' and 3' UTRs.
-
Transfection: Co-transfect HEK293T cells with the plasmid cocktail using a lipid-based transfection reagent.
-
Self-Validation Checkpoint (Critical): Include a negative control well where wild-type PB1 is replaced with a polymerase-dead PB1 mutant (catalytic site DDAa mutation). Causality: The vRNA reporter lacks a 5' cap. It cannot be translated by host ribosomes unless the viral polymerase successfully "snatches" a cap from host mRNA. The PB1-dead control ensures any baseline luminescence is not due to cryptic host transcription.
-
Inhibitor Treatment: 4 hours post-transfection, add your PB2 inhibitor in a serial dilution gradient (e.g., 0.1 nM to 10 µM).
-
Quantification: Incubate for 24 hours at 37°C, lyse the cells, and measure luminescence. A dose-dependent loss of signal directly proves cap-binding inhibition.
MODULE 3: Resistance Mapping & Structural Clashes
Q: During in vitro passaging with our PB2 inhibitor, we observe viral rebound. What is the mechanism of this resistance, and how should we map it?
Structural Causality: Pimodivir occupies the cap-binding pocket, interacting closely with the m7GTP binding site. Resistance mutations typically arise in the cap-binding and mid-link domains[1]. Substitutions at K376 (which forms hydrogen bonds with Pimodivir) or F404/H357 (which form aromatic stacking interactions with the drug's azaindole ring) sterically hinder drug binding while preserving enough natural cap-binding affinity for the virus to survive[1][5].
Relying on traditional serial passaging only identifies the most dominant escape mutant. To future-proof your drug, you must map the entire fitness landscape.
Protocol: Deep Mutational Scanning (DMS) for Predictive Resistance
-
Library Generation: Use site-directed mutagenesis to generate a plasmid library containing every possible single-amino-acid substitution in the PB2 gene[1].
-
Viral Rescue: Co-culture HEK293T and MDCK cells. Transfect the PB2 mutant library along with the remaining 7 wild-type influenza genome segments to rescue a pooled mutant virus population.
-
Drug Selection: Infect MDCK cells with the mutant pool in the presence of the PB2 inhibitor at an IC90 concentration.
-
Self-Validation Checkpoint: Run a parallel infection with a vehicle control (DMSO). Causality: This differentiates mutations that specifically confer drug resistance from mutations that merely enhance general viral replication fitness in MDCK cells.
-
Next-Generation Sequencing (NGS): Extract viral RNA from the supernatant, reverse transcribe, and sequence the PB2 gene.
-
Data Analysis: Calculate the differential selection score for each mutation by comparing drug-treated versus vehicle-treated allele frequencies[1]. High positive differential selection at specific residues (e.g., 376, 404, 431) dictates where your medicinal chemistry team must optimize the compound to avoid steric clashes.
References
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. Viruses (via PubMed Central). URL: [Link]
-
Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection. The Journal of Infectious Diseases. URL: [Link]
-
Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial. The Journal of Infectious Diseases. URL: [Link]
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. URL: [Link]
-
A Study to Evaluate the Efficacy and Safety of Pimodivir in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Non-Hospitalized Participants With Influenza A Infection Who Are at Risk of Developing Complications. ClinicalTrials.gov (NCT03381196). URL: [Link]
Sources
- 1. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir hydrochloride hemihydrate adverse effects observed in clinical studies
Welcome to the Technical Support Center for Pimodivir Hydrochloride Hemihydrate . This guide is designed for researchers, scientists, and drug development professionals utilizing pimodivir as a pharmacological control or investigating its toxicological profile in antiviral drug development.
Clinical Overview & Adverse Event Profile
Pimodivir (formerly JNJ-63623872 or VX-787) is a first-in-class, non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus[1]. While it demonstrated potent viral load reduction in Phase 2b clinical trials (TOPAZ), its Phase 3 development was terminated due to clinical futility in hospitalized patients[2]. For researchers utilizing pimodivir in preclinical models, understanding its clinical adverse effect (AE) profile is critical for differentiating between on-target antiviral mechanisms and off-target compound toxicity.
Quantitative Clinical Data Summary
In clinical studies, pimodivir was generally well-tolerated, with no significant systemic safety concerns[3]. The most frequently reported treatment-emergent adverse events (TEAEs) were gastrointestinal[3][4].
| Adverse Event | Pimodivir 300 mg BID | Pimodivir 600 mg BID | Pimodivir 600 mg + Oseltamivir | Placebo | Mechanistic Observation |
| Diarrhea | Mild incidence | Highest incidence | High incidence | Baseline | Dose-dependent; primarily presented as loose stool without increased frequency[3]. |
| Nausea | Mild incidence | Moderate incidence | Moderate incidence | Baseline | Likely related to local gastric irritation from the hemihydrate formulation. |
| Headache | Comparable to placebo | Comparable to placebo | Comparable to placebo | Baseline | No significant dose-dependent increase observed. |
| Pneumonia / Dyspnea | Rare | Rare | Rare (1.1% severe) | Rare (1.5% severe) | Primarily attributed to underlying influenza complications, not drug toxicity[2]. |
Mechanistic Pathway & Toxicity Workflow
To aid in experimental design, the following workflow maps the divergence between pimodivir's on-target antiviral efficacy and its dose-dependent, localized gastrointestinal adverse effects.
Pimodivir workflow: PB2 inhibition efficacy versus localized dose-dependent GI adverse effects.
Experimental Protocols: Modeling Pimodivir GI Toxicity
Because the primary adverse event in clinical trials was diarrhea[3], researchers developing next-generation PB2 inhibitors must screen for gastrointestinal epithelial integrity. The following self-validating protocol uses a Caco-2 monolayer model to differentiate between localized osmotic irritation and overt cytotoxicity.
Protocol: Caco-2 Permeability & Cytotoxicity Assay
Causality Rationale: By measuring Transepithelial Electrical Resistance (TEER) alongside an ATP-based viability assay, you can determine if the compound disrupts tight junctions (modeling "loose stool") without causing cell death.
-
Step 1: Cell Culture & Seeding
-
Seed Caco-2 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².
-
Culture for 21 days to allow full differentiation and tight junction formation. Verify baseline TEER is >400 Ω·cm².
-
-
Step 2: Pimodivir Hemihydrate Preparation
-
Dissolve pimodivir hydrochloride hemihydrate in 100% DMSO to create a 10 mM stock.
-
Dilute in Hank’s Balanced Salt Solution (HBSS) to achieve final test concentrations (e.g., 10 µM, 50 µM, 100 µM). Critical: Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced toxicity.
-
-
Step 3: Compound Application & TEER Measurement
-
Apply the pimodivir solutions to the apical chamber. Add blank HBSS to the basolateral chamber.
-
Incubate at 37°C for 2 to 4 hours.
-
Measure TEER using a volt-ohm meter. A significant drop in TEER indicates tight junction disruption, correlating to the localized GI irritation seen clinically at 600 mg doses[3].
-
-
Step 4: Viability Assessment (Self-Validation)
-
Remove the compound, wash the monolayer, and apply CellTiter-Glo® 3D Reagent to the apical chamber.
-
Measure luminescence. Interpretation: If TEER drops but viability remains >95%, the compound induces localized barrier disruption (osmotic/irritant effect) rather than systemic cytotoxicity.
-
Troubleshooting & FAQs
Q: During our in vivo pharmacokinetic (PK) studies, we observe high variability in plasma concentrations. How does the hemihydrate form affect this, and what is the clinical benchmark? A: Pimodivir is formulated as a hydrochloride hemihydrate. In aqueous vehicles, it can exhibit dissolution-rate-limited absorption, leading to variability in animal models. Clinically, pimodivir PK parameters are dose-proportional, reaching steady-state between days 3 and 4[4]. To minimize variability in vivo, ensure consistent formulation (e.g., using methylcellulose/Tween suspensions) and utilize a validated LC-MS/MS assay with a lower limit of quantification (LLOQ) of at least 2.00 ng/mL[1].
Q: Our clinical data analysis shows increased diarrhea in the 600 mg cohort compared to 300 mg. Is this a systemic off-target effect or a localized GI issue? A: Clinical reports from the Phase 2b TOPAZ trial indicate that diarrhea presented mostly as "loose stool without increased frequency"[3]. This specific presentation suggests a localized osmotic or mild irritant effect in the gastrointestinal tract due to the high local concentration of the drug, rather than a systemic off-target toxicity. This is why in vitro barrier assays (like the Caco-2 protocol above) are highly predictive for this class of compounds.
Q: We are combining pimodivir with oseltamivir in our in vitro models to replicate the Phase 2b/3 trial arms. Should we expect synergistic toxicities? A: No. Clinically, the combination of pimodivir (600 mg) and oseltamivir (75 mg) was well tolerated with no significant pharmacokinetic drug-drug interactions[4]. While diarrhea was slightly more frequent in elderly patients receiving the combination[1], this is attributed to additive local GI exposure rather than synergistic cellular toxicity. In vitro viability assays should not show synergistic cell death.
Q: Why were the Phase 3 clinical trials for Pimodivir terminated, and how does this impact its use as an experimental control? A: The Phase 3 studies were terminated due to clinical futility in hospitalized patients; specifically, pimodivir combined with standard of care showed no clinical benefit over standard of care alone on the Hospital Recovery Scale[2]. However, the drug still demonstrated robust, statistically significant viral load reductions[2][3]. Therefore, pimodivir remains an excellent, highly validated positive control for in vitro and in vivo viral load reduction assays, even if its clinical development has ceased.
References
- Source: jnj.
- Title: A Phase 2 Study of Pimodivir (JNJ-63623872)
- Source: oup.
- Title: Phase 2b Study of Pimodivir (JNJ-63623872)
Sources
Validation & Comparative
In Vitro Efficacy Profiling: Pimodivir vs. Oseltamivir in Influenza A Models
As a Senior Application Scientist, evaluating the translational potential of novel antivirals requires a rigorous, mechanistic understanding of their in vitro behavior. The emergence of oseltamivir-resistant influenza strains necessitates the development of therapeutics with orthogonal mechanisms of action. Pimodivir (VX-787 / JNJ-63623872) represents a paradigm shift, targeting the viral polymerase complex rather than viral egress.
This guide provides a comprehensive, data-driven comparison of pimodivir and oseltamivir, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols used to benchmark them.
Mechanistic Divergence: Transcription vs. Egress
To design effective in vitro assays, one must first understand the distinct temporal and spatial targets of each compound:
-
Pimodivir (VX-787): A first-in-class, orally bioavailable inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit 1. It binds to the 7-methyl GTP (m7GTP) cap-binding pocket with a dissociation constant ( KD ) of 24 nM, effectively blocking the "cap-snatching" process essential for viral mRNA transcription 1. By halting replication at the transcriptional level, pimodivir acts extremely early in the viral life cycle.
-
Oseltamivir: The current standard-of-care is a neuraminidase (NA) inhibitor. It competitively binds to the active site of the NA enzyme, preventing the cleavage of sialic acid residues on the host cell surface. This traps newly formed virions, preventing viral spread, but does not inhibit intracellular viral RNA synthesis 2.
Fig 1. Mechanistic divergence between Pimodivir (transcription) and Oseltamivir (egress).
Comparative In Vitro Efficacy Profiling
Pimodivir demonstrates exceptional, sub-nanomolar to low-nanomolar potency against a broad panel of Influenza A strains, with EC50 values ranging from 0.13 to 3.2 nM 1. Crucially, because its target (PB2) is highly conserved and mechanistically distinct from NA, pimodivir retains full efficacy against oseltamivir-resistant strains (e.g., those harboring the H275Y mutation) 3. However, pimodivir is inactive against Influenza B due to structural differences in the PB2 cap-binding pocket 3.
Table 1: Quantitative EC50 Comparison Across Key Viral Strains
| Viral Strain | Subtype | Pimodivir EC50 (nM) | Oseltamivir EC50 (nM) | Mechanistic Note |
| A/Puerto Rico/8/34 | H1N1 | ~1.6 | ~2.5 | Standard laboratory reference strain |
| A/California/07/2009 | H1N1pdm09 | 0.13 - 1.5 | 0.5 - 1.0 | 2009 Pandemic strain |
| A/Viet Nam/1203/2004 | H5N1 | ~1.2 | ~4.5 | Highly pathogenic avian strain |
| A/WSN/33 (H275Y) | H1N1 | ~1.5 | >1000 | Oseltamivir-resistant clinical isolate |
| B/Brisbane/60/2008 | Flu B | >10,000 | ~15.0 | Pimodivir lacks PB2 binding pocket homology in Flu B |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where every experimental choice is grounded in biological causality.
Protocol 1: High-Throughput Cytopathic Effect (CPE) Assay
Objective: Determine the EC50 of antiviral compounds by measuring their ability to rescue host cells from virus-induced cell death.
Fig 2. Standardized Cytopathic Effect (CPE) assay workflow for in vitro efficacy profiling.
Step-by-Step Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells at 1×104 cells/well in 96-well plates 24 hours prior to infection.
-
Causality: This specific density ensures cells are in the logarithmic growth phase and form a confluent monolayer at the time of infection, preventing contact inhibition or nutrient depletion from confounding the viability readout.
-
-
Compound Preparation: Perform 3-fold serial dilutions of pimodivir and oseltamivir in assay medium containing 1 μg/mL TPCK-treated trypsin.
-
Causality: TPCK-trypsin is strictly required for the extracellular cleavage of the viral hemagglutinin precursor (HA0) into its active forms (HA1/HA2). Without this cleavage, newly released virions cannot infect adjacent cells, and the multi-cycle replication required for the assay would fail.
-
-
Viral Infection: Infect cells at a Multiplicity of Infection (MOI) of 0.01.
-
Causality: A low MOI is critical. It allows for multiple cycles of viral replication over the 72-hour incubation period, amplifying the dynamic range of the assay and accurately reflecting the compound's ability to halt continuous viral spread.
-
-
Incubation & Viability Readout: Incubate for 72 hours at 37°C, 5% CO2 . Quantify cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo).
-
Causality: ATP levels directly correlate with the number of metabolically active cells. This provides a highly sensitive, objective, and quantifiable measure of cytopathic effect prevention, eliminating the subjectivity of microscopic evaluation.
-
Protocol 2: Viral RNA Replication Assay (qRT-PCR)
Objective: Validate the early-stage mechanism of action (transcription inhibition) versus late-stage inhibition.
-
High MOI Infection: Infect MDCK cells at an MOI of 3.0.
-
Causality: A high MOI ensures synchronous infection of nearly 100% of the cell population, allowing precise temporal tracking of viral RNA species without the noise of secondary infection cycles.
-
-
Time-of-Addition: Add compounds at 0, 2, 4, and 6 hours post-infection.
-
Causality: Because pimodivir acts early (transcription), its efficacy diminishes if added after primary transcription has peaked. Oseltamivir, acting late (egress), shows a different temporal inhibition profile.
-
-
RNA Extraction and qRT-PCR: Extract total RNA at 8 hours post-infection. Use strand-specific primers to quantify (+)-strand mRNA and (-)-strand vRNA.
-
Causality: Pimodivir directly suppresses (+)-strand mRNA synthesis, whereas oseltamivir does not impact intracellular RNA levels 1. This differential readout self-validates their distinct mechanistic targets within the same assay.
-
Conclusion
Pimodivir represents a potent, mechanistically orthogonal alternative to oseltamivir for Influenza A. Its ability to inhibit viral transcription yields superior in vitro potency and a robust barrier against NA-resistant strains. By employing rigorous, causality-driven assays like the CPE and qRT-PCR workflows, researchers can accurately benchmark these next-generation polymerase inhibitors and explore their synergistic potential in combination therapies 4.
References
- Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. National Institutes of Health (NIH) / PMC.
- Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2.
- The Next Wave of Influenza Drugs. ACS Infectious Diseases.
- Pimodivir Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A. Janssen Pharmaceuticals / JNJ.
Sources
Head-to-Head Comparison Guide: Pimodivir vs. Favipiravir Against Influenza A
Target Audience: Researchers, virologists, and drug development professionals.
Executive Summary & Mechanistic Divergence
The Influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp) is a highly conserved heterotrimeric complex (PA, PB1, and PB2) that drives viral transcription and replication. Because it is highly conserved across strains, targeting the RdRp offers a higher barrier to resistance compared to traditional neuraminidase inhibitors (NAIs). Pimodivir (VX-787) and Favipiravir (T-705) represent two distinct mechanistic paradigms in polymerase inhibition.
-
Pimodivir (PB2 Inhibitor): Pimodivir is a non-nucleoside small molecule that specifically binds the cap-binding domain of the PB2 subunit[1]. By physically blocking PB2 from binding to host mRNA caps, it halts the endonuclease-mediated "cap-snatching" process, thereby preventing the initiation of viral mRNA transcription[1].
-
Favipiravir (PB1 Inhibitor): Favipiravir is a pyrazinecarboxamide prodrug. Upon cellular entry, it is phosphoribosylated into its active form, Favipiravir-RTP[2]. It acts as a purine nucleoside analogue that is mistakenly incorporated by the PB1 polymerase subunit, leading to immediate chain termination and lethal mutagenesis of the viral genome[2].
Mechanism of action for Pimodivir and Favipiravir on Influenza A polymerase.
Quantitative Efficacy and Pharmacological Profiles
When comparing these two inhibitors, researchers must weigh absolute potency against the spectrum of antiviral activity. Pimodivir exhibits extreme potency in the nanomolar range (EC50 ~1–10 nM) but is strictly limited to Influenza A due to structural divergences in the PB2 subunit of other viruses[3][4]. Conversely, Favipiravir operates in the micromolar range (EC50 ~1–15 μM) but offers broad-spectrum efficacy against Influenza A, B, C, and several other RNA viruses[2][3].
| Parameter | Pimodivir (VX-787) | Favipiravir (T-705) |
| Molecular Target | PB2 Subunit (Cap-binding domain) | PB1 Subunit (RdRp active site) |
| Mechanism of Action | Inhibits cap-snatching, halting transcription | Chain termination & lethal mutagenesis |
| Antiviral Spectrum | Narrow (Influenza A only) | Broad (Influenza A, B, C, and other RNA viruses) |
| In Vitro Potency (EC50) | ~1 – 10 nM (Highly potent) | ~1 – 15 μM (Moderately potent) |
| Prodrug Requirement | No | Yes (Phosphoribosylated to Favipiravir-RTP) |
| Resistance Barrier | Moderate (PB2 mutations e.g., S324R/C, N510K) | High (No significant clinical resistance observed) |
Data supported by in vitro susceptibility assays and clinical isolate sequencing[2][5].
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate and compare the efficacy of these inhibitors, experimental designs must embed causality and self-validation. Below are the gold-standard protocols for in vitro and in vivo assessment.
Protocol 1: In Vitro Cytopathic Effect (CPE) Reduction Assay
Causality & Rationale: Madin-Darby Canine Kidney (MDCK) cells are utilized because they robustly express α2,3- and α2,6-linked sialic acid receptors, accurately modeling human IAV entry[6]. CellTiter-Glo (ATP quantification) is chosen over colorimetric assays (like MTT) because it prevents metabolic artifacts and provides a highly sensitive, linear readout for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at 20,000 cells/well in a 96-well opaque plate. Incubate for 24h at 37°C.
-
Viral Infection: Infect cells with IAV (e.g., A/PR/8/34) at a Multiplicity of Infection (MOI) of 0.01[6].
-
Drug Treatment: At 1 hour post-infection (hpi), remove the viral inoculum and add serial dilutions of Pimodivir (0.1 nM to 1 μM) or Favipiravir (0.1 μM to 100 μM).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Viability Quantification: Add CellTiter-Glo reagent, lyse cells for 10 minutes, and read luminescence.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the mock-infected (100% viability) and vehicle-treated infected (0% viability) controls. A Z'-factor > 0.5 is mandatory to validate the assay's dynamic range before calculating IC50/EC50 values.
Step-by-step in vitro cytopathic effect (CPE) reduction assay workflow.
Protocol 2: In Vivo Efficacy & Combination Synergy (Mouse Model)
Causality & Rationale: Female BALB/c mice are highly susceptible to human IAV strains, providing a reproducible model for pathogenesis. Delayed treatment models (starting 48–96h post-infection) are critical because they mimic real-world clinical scenarios where patients present days after symptom onset[3].
Step-by-Step Methodology:
-
Infection: Intranasally inoculate BALB/c mice (6-8 weeks old) with a lethal dose (10x LD50) of IAV under light anesthesia.
-
Treatment Regimen: Administer drugs via oral gavage (PO) starting 48h post-infection. Use monotherapy arms (Pimodivir 10 mg/kg or Favipiravir 50 mg/kg) and combination arms (Drug + Oseltamivir 20 mg/kg)[3].
-
Self-Validating Endpoints:
-
Primary: Track survival and daily body weight. The model is only validated if the vehicle-treated control group reaches the humane endpoint (≥25% weight loss) by day 7-9.
-
Secondary: Harvest lungs on days 3 and 6 post-infection to measure viral titers via TCID50. This confirms that survival is driven by actual viral clearance rather than mere host immunomodulation.
-
Combination Therapy Dynamics
Monotherapy against RNA viruses frequently risks the rapid emergence of resistant variants. Both Pimodivir and Favipiravir have been extensively evaluated in combination with Oseltamivir (an NAI) to exploit synergistic mechanisms and suppress resistance[3].
-
Pimodivir + Oseltamivir: In vitro minigenome assays and Phase II clinical trials have demonstrated that combining Pimodivir with Oseltamivir accelerates viral clearance significantly faster than Oseltamivir monotherapy (72 hours vs. 96 hours)[3]. Furthermore, the combination successfully suppresses the emergence of PB2 mutations (such as S324C/R) that can occur under Pimodivir monotherapy[1][3].
-
Favipiravir + Oseltamivir: Favipiravir shows profound in vivo synergy with NAIs. In delayed-treatment mouse models (e.g., treatment initiated 96 hours post-challenge), the combination of Favipiravir and Oseltamivir protected 100% of mice from mortality and reduced weight loss far more effectively than either monotherapy[3].
References
- Advanced researches on the inhibition of influenza virus by Favipiravir and Baloxavir. MedNexus.
- Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost. NIH.
- Preclinical and clinical developments for combination tre
- Influenza antivirals and their role in pandemic preparedness. Ovid.
- Dual Inhibition of PB2 and JAK2 for Influenza: A Strategy Combining Antiviral and Host-Directed Immune Modul
- Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir.
Sources
- 1. ovid.com [ovid.com]
- 2. mednexus.org [mednexus.org]
- 3. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of PB2 and JAK2 for Influenza: A Strategy Combining Antiviral and Host-Directed Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of Pimodivir Hydrochloride Hemihydrate: A Comprehensive Comparison Guide
Executive Summary
Pimodivir (formerly VX-787 or JNJ-63623872) is a highly potent, first-in-class non-nucleoside inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the Influenza A virus. Although its clinical development was discontinued in Phase III trials due to a lack of demonstrated benefit over standard-of-care in hospitalized patients, Pimodivir remains a gold-standard reference compound for researchers studying viral polymerase inhibition and resistance mechanisms[1]. This guide provides a rigorous, data-driven comparison of Pimodivir against other antiviral classes, detailing the causality behind experimental validation protocols.
Mechanistic Paradigm: Disrupting the Cap-Snatching Machinery
Unlike host cells, influenza viruses cannot synthesize the 7-methylguanosine (m7G) cap required for mRNA translation. To circumvent this, the viral RNA-dependent RNA polymerase (RdRp) complex employs a "cap-snatching" mechanism.
Pimodivir acts as a direct, competitive inhibitor of this process. It specifically occupies the cap-binding domain of the PB2 subunit, forming critical hydrogen bonds with residues E361 and K376, while its azaindole ring is sandwiched between H357 and F404. By physically obstructing the PB2 pocket, Pimodivir prevents the virus from 2, thereby halting viral transcription at its earliest stage[2].
Influenza A polymerase complex inhibition by Pimodivir and Baloxavir.
Comparative Profiling: Pimodivir vs. Alternative Antivirals
To objectively contextualize Pimodivir’s utility in drug discovery, we must compare its performance metrics against FDA-approved alternatives like Baloxavir Marboxil (a PA endonuclease inhibitor) and Oseltamivir (a Neuraminidase inhibitor). Notably, Pimodivir is exclusively active against Influenza A; structural differences in the PB2 cap-binding pocket of Influenza B render the drug ineffective against B strains[3].
Table 1: In Vitro Efficacy and Target Comparison
| Feature | Pimodivir (VX-787) | Baloxavir Marboxil | Oseltamivir |
| Viral Target | PB2 subunit (Cap-binding) | PA subunit (Endonuclease) | Neuraminidase (NA) |
| Mechanism of Action | Blocks host mRNA cap-snatching | Blocks cleavage of host mRNA | Prevents viral progeny release |
| Viral Spectrum | Influenza A only | Influenza A and B | Influenza A and B |
| In Vitro EC50 (IAV) | 0.13 – 3.2 nM | 0.4 – 4.6 nM | 0.1 – 10 nM |
| Key Resistance Mutations | PB2: F404Y, M431I, H357N | PA: I38T/M/F | NA: H275Y |
| Clinical Status | Discontinued (Phase III) | FDA Approved | FDA Approved |
Data synthesized from 4[4] and 3[3].
In Vitro Experimental Validation Protocols
To ensure scientific integrity, the evaluation of Pimodivir requires a self-validating experimental system. The primary screening relies on a Cytopathic Effect (CPE) Inhibition Assay, which is subsequently validated by a target-specific Minigenome Assay to rule out off-target effects.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the ability of Pimodivir to protect host cells from virus-induced cell death.
Causality Behind Experimental Choices:
-
Cell Line (MDCK): Madin-Darby Canine Kidney (MDCK) cells are utilized because they highly express terminal sialic acid receptors, making them exceptionally permissive to Influenza A replication.
-
Viral Inoculum (MOI 0.01): A low Multiplicity of Infection (MOI) ensures multi-cycle viral replication. This is critical for evaluating polymerase inhibitors, as it allows the drug to act across multiple rounds of transcription over the 72-hour period.
-
Readout (Luminescence): ATP-quantification (e.g., CellTiter-Glo) is chosen over colorimetric assays (like MTT) due to its superior dynamic range, directly correlating luminescent signal with the number of metabolically active (surviving) cells.
Step-by-step workflow for the in vitro Cytopathic Effect (CPE) inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells at a density of 20,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2[5].
-
Compound Preparation: Prepare a 10 mM stock of Pimodivir in DMSO. Perform 3-fold serial dilutions in assay medium to achieve a final concentration range of 0.05 nM to 1000 nM[6]. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.
-
Infection: Inoculate cells with Influenza A virus (e.g., A/Puerto Rico/8/34) at an MOI of 0.01[4].
-
Treatment & Incubation: Immediately add the serially diluted Pimodivir to the infected cells. Incubate for 72 hours[4].
-
Quantification: Add luminescence viability reagent, incubate for 10 minutes at room temperature, and measure luminescence. Calculate the EC50 using non-linear regression analysis.
Protocol 2: Minigenome Reporter Assay for Target Validation
To definitively prove that Pimodivir's efficacy is mediated solely by PB2 inhibition, researchers must isolate the polymerase activity from the rest of the viral life cycle.
Causality Behind Experimental Choices:
-
System Design: Co-transfecting 293T cells with plasmids encoding PB1, PA, NP, and PB2 (wild-type or mutant) alongside a viral RNA-like luciferase reporter. This isolates the RdRp complex, ensuring that any observed resistance or inhibition is strictly due to PB2 alterations, eliminating confounding factors from viral entry or egress[7].
Step-by-Step Methodology:
-
Transfection: Co-transfect 293T cells with expression plasmids for PB1, PA, NP, PB2, and a vRNA-luciferase reporter using a lipid-based transfection reagent.
-
Drug Exposure: 4 hours post-transfection, replace the medium with fresh medium containing varying concentrations of Pimodivir (e.g., 1 nM to 100 nM)[7].
-
Incubation & Readout: Incubate for 24-48 hours, lyse the cells, and measure luciferase activity to quantify isolated polymerase function[7].
Resistance Landscape & Synergistic Potential
Prolonged exposure to Pimodivir can select for specific missense mutations in the PB2 subunit. High-resolution crystal structures and thermodynamic analyses reveal that mutations such as F404Y, M431I, and H357N disrupt the hydrogen bonding and π–π stacking interactions between Pimodivir and the cap-binding pocket, leading to reduced susceptibility[8].
Despite these resistance pathways, Pimodivir demonstrates profound synergistic effects when combined with Oseltamivir. Because they target completely different stages of the viral life cycle (transcription vs. viral release), 2 and suppresses the emergence of resistant variants in vitro[2].
References
- Source: nih.
- Source: benchchem.
- Source: nih.
- Title: Pimodivir (VX-787)
- Source: acs.
- Title: Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787)
- Source: nih.
- Source: mdpi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: Cross-Resistance and Synergistic Profiling of Pimodivir vs. Standard Influenza Antivirals
The rapid evolution of the Influenza A virus (IAV) and the subsequent emergence of drug-resistant strains present a formidable challenge to global public health. Historically, the standard of care has relied heavily on Neuraminidase Inhibitors (NAIs) like Oseltamivir. However, the development of novel polymerase inhibitors—specifically Pimodivir (VX-787/JNJ-63623872) and Baloxavir marboxil —has fundamentally shifted the therapeutic landscape.
This guide provides an objective, data-driven comparison of Pimodivir against other leading influenza antivirals, focusing on cross-resistance profiles, structural mechanisms of action, and the self-validating experimental protocols required to evaluate these compounds in preclinical settings.
Mechanistic Rationale: Evading Cross-Resistance
The foundation of Pimodivir’s efficacy against resistant strains lies in its highly specific mechanism of action. Unlike NAIs, which block viral release, or Adamantanes, which block the M2 ion channel, Pimodivir is a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A viral RNA polymerase complex.
Specifically, Pimodivir occupies the cap-binding pocket of PB2, preventing the "cap-snatching" of host mRNA 7-methylguanosine caps. Because this mechanism is biologically distinct from the cleavage of sialic acid (Neuraminidase) or cap-dependent endonuclease activity (PA subunit), mutations that confer resistance to Oseltamivir (e.g., NA/H275Y) or Baloxavir (e.g., PA/I38T) exert zero selective pressure on the PB2 cap-binding site 1 [1].
Fig 1. Distinct pharmacological targets of influenza antivirals preventing cross-resistance.
Comparative Efficacy and Resistance Profiling
To objectively evaluate Pimodivir against alternative therapies, we must analyze their viral spectrum, primary resistance mutations, and cross-resistance vulnerabilities. Pimodivir demonstrates potent activity against IAV (including avian H5N1 and H7N9 strains) but lacks activity against Influenza B due to structural divergences in the IBV PB2 pocket 2[4].
Table 1: Comparative Antiviral Profiles and Cross-Resistance Data
| Antiviral Agent | Target Protein | Viral Spectrum | Primary Resistance Mutations | Cross-Resistance Status |
| Pimodivir | PB2 (Cap-binding) | IAV only | S324C/I/R, F325L, M431I | None to NAIs, PA inhibitors, or Adamantanes. |
| Oseltamivir | Neuraminidase (NA) | IAV & IBV | H275Y (N1), E119V (N2) | Cross-resistant to Peramivir; Susceptible to PB2/PA inhibitors. |
| Baloxavir | PA (Endonuclease) | IAV & IBV | I38T/F/M | None to NAIs or PB2 inhibitors. |
| Favipiravir | PB1 (Polymerase) | Broad (IAV, IBV) | K229R | None to NAIs, PB2, or PA inhibitors. |
Data synthesized from in vitro passaging and clinical trial isolate sequencing3 [3].
Experimental Protocols: A Self-Validating System for Resistance & Synergy
To establish trustworthiness in cross-resistance claims, experimental workflows must be designed as self-validating systems. The following protocol isolates molecular interactions, translates them into phenotypic outcomes, and biophysically validates target engagement.
Step-by-Step Methodology
Step 1: Viral Cultivation & Standardization
-
Procedure: Cultivate Wild-Type (WT) A/Puerto Rico/8/34 (H1N1), Oseltamivir-resistant (NA/H275Y), Baloxavir-resistant (PA/I38T), and Pimodivir-resistant (PB2/S324C) isolates in MDCK cells. Standardize viral titers to a Multiplicity of Infection (MOI) of 0.01.
-
Causality: Standardizing the MOI ensures that shifts in EC50 values are strictly due to compound efficacy rather than disparities in baseline viral load.
Step 2: Minigenome Reporter Assay (Target Isolation)
-
Procedure: Co-transfect HEK293T cells with plasmids encoding the IAV polymerase complex (PB1, PB2, PA, NP) alongside a luciferase reporter plasmid flanked by viral untranslated regions. Treat cells with serial dilutions of Pimodivir (0.1 nM to 10 µM). Measure luminescence after 24 hours.
-
Causality: This assay isolates polymerase activity from the broader viral life cycle (entry, assembly, release). If a mutant virus shows resistance in a whole-virus assay but remains susceptible here, the resistance mechanism is definitively off-target (e.g., an HA or NA mutation).
Step 3: Yield Reduction Assay (Phenotypic Validation)
-
Procedure: Infect MDCK cells with the standardized viral isolates. Treat with Pimodivir, Oseltamivir, or combinations thereof. After 48 hours, quantify viral RNA via qRT-PCR to determine the EC50.
-
Causality: Translates the molecular inhibition observed in Step 2 into actual phenotypic viral suppression, confirming that the drug effectively halts viral replication in a live-cell environment.
Step 4: Surface Plasmon Resonance (Biophysical Causality)
-
Procedure: Immobilize recombinant PB2 cap-binding domain proteins on a CM5 sensor chip. Inject Pimodivir (and synergistic candidates) across the chip to measure association (Kon) and dissociation (Koff) rates, calculating the equilibrium dissociation constant (KD).
-
Causality: Provides absolute biophysical proof of target engagement. For example, recent computational and experimental models utilized SPR to prove that combining Pimodivir with Epinephrine bitartrate synergistically boosts PB2 cap-binding affinity, dropping the KD from 145.5 nM to a highly potent 17.1 nM 4 [2].
Fig 2. Self-validating experimental workflow for assessing antiviral cross-resistance and synergy.
Conclusion and Future Directions
The experimental data clearly delineates Pimodivir as a highly specific, non-cross-resistant alternative to standard NAIs and PA inhibitors. Because its binding site on the PB2 subunit is structurally distinct, it maintains complete efficacy against H275Y and I38T mutant strains. Furthermore, the self-validating protocols outlined above demonstrate that combining Pimodivir with other agents (such as Oseltamivir or novel synergistic compounds) can significantly lower the selective pressure that drives the emergence of resistance mutations like PB2/S324C. For drug development professionals, leveraging these distinct mechanistic pathways remains the most viable strategy for designing next-generation, pandemic-ready antiviral regimens.
References
-
Preclinical and clinical developments for combination treatment of influenza PLOS Pathogens (NIH/PMC)[Link]
-
Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost Nature Communications (NIH/PMC)[Link]
-
Influenza polymerase inhibitor resistance: Assessment of the current state of the art Antiviral Research (NIH/PMC)[Link]
-
Antiviral options and therapeutics against influenza: history, latest developments and future prospects Frontiers in Microbiology[Link]
Sources
- 1. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 3. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive modeling & mechanistic validation of synergistic pimodivir combinations for anti-influenza therapy via PB2cap affinity boost - PMC [pmc.ncbi.nlm.nih.gov]
Pimodivir's performance against novel influenza A subtypes
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Efficacy of Pimodivir in Combination Therapy versus Monotherapy: A Comprehensive Technical Guide
Target Audience: Researchers, Virologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and comparative efficacy data.
Executive Summary
The rapid mutation rate of the Influenza A virus presents a persistent challenge in antiviral drug development, often rendering monotherapies obsolete due to the emergence of resistant strains. Pimodivir (JNJ-63623872 / VX-787) is a first-in-class, non-nucleoside inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A polymerase complex[1]. While highly potent as a monotherapy, clinical and virological data suggest that deploying Pimodivir in combination with Oseltamivir (a neuraminidase inhibitor) creates a synergistic, dual-stage blockade. This guide objectively compares the efficacy, pharmacokinetics, and resistance barriers of Pimodivir monotherapy versus combination therapy, supported by Phase 2b and Phase 3 clinical data.
Mechanistic Grounding: The Rationale for Dual-Stage Blockade
To understand the superiority of combination therapy, we must examine the distinct mechanisms of action at play. Pimodivir occupies the cap-binding domain of the viral PB2 subunit, forming critical hydrogen bonds with residues E361 and K376, and aromatic interactions with H357, F404, and F323[2]. This prevents the virus from "snatching" the 7-methylguanosine (m7G) cap from host mRNAs, effectively halting de novo viral transcription[2].
Conversely, Oseltamivir acts at the terminal stage of the viral lifecycle by inhibiting neuraminidase, preventing the cleavage of sialic acid residues and trapping newly formed virions at the host cell surface. Combining these therapies targets both the initiation of viral replication and the dissemination of progeny virions.
Fig 1: Synergistic dual-stage blockade of Influenza A by Pimodivir and Oseltamivir.
Experimental Methodology: Self-Validating Clinical Protocols
To objectively measure the efficacy of combination therapy versus monotherapy, clinical trials (such as the Phase 2b TOPAZ trial) utilize highly controlled, self-validating virological workflows[3]. Below is the standardized protocol used to evaluate virologic and clinical endpoints.
Protocol: Virological Assessment of Combination Therapy Efficacy
-
Step 1: Patient Stratification & Baseline Establishment
-
Action: Stratify enrolled patients based on the time from symptom onset (≤24 hours vs. >24 to 48 hours) prior to 1:1:1:1 randomization[3].
-
Causality: Antiviral efficacy is strictly time-dependent. Viral replication peaks within the first 48 hours; administering experimental drugs post-peak artificially deflates the measurable virologic impact, skewing comparative data.
-
-
Step 2: Pharmacokinetic (PK) Washout & Dosing
-
Action: Administer Pimodivir (600 mg BID) alone or in combination with Oseltamivir (75 mg BID). In crossover PK evaluation phases, enforce a minimum 5-day washout period between treatment sessions[1].
-
Causality: The washout period prevents metabolic carryover effects. This ensures that observed drug-drug interactions are genuine. PK data validates that co-administration increases Pimodivir Cmax by 31% without altering AUC12h , confirming no dose adjustment is required for the combination[1].
-
-
Step 3: Longitudinal Sampling & Internal Validation
-
Action: Collect nasopharyngeal swabs on Days 1, 2, 3, 5, and 7. Extract viral RNA and perform multiplex qRT-PCR targeting the Influenza A matrix gene and human RNase P[3].
-
Causality & Self-Validation: A single time-point swab is insufficient to capture the dynamics of viral clearance. Calculating the Area Under the Curve (AUC) over 7 days provides a robust, integrated measure of total viral burden. Furthermore, the inclusion of human RNase P acts as a self-validating endogenous control. If a well yields a negative result for Influenza A but fails to amplify RNase P, the sample is flagged as invalid due to insufficient cellular material, mathematically eliminating false-negative reporting.
-
Fig 2: Self-validating clinical workflow for evaluating virologic efficacy via AUC.
Quantitative Data Synthesis: Monotherapy vs. Combination Therapy
The superiority of the combination regimen is most evident in the virologic data from the Phase 2b TOPAZ trial, which evaluated acute uncomplicated seasonal influenza A[3].
Table 1: Virologic Efficacy (Change in Viral Load AUC over 7 Days)
Data adjusted for baseline viral load and time from symptom onset.
| Treatment Arm | Change in AUC ( log10 copies/mL*day) | 95% Confidence Interval | Comparison vs. Placebo | Comparison vs. Pimodivir Monotherapy (600mg) |
| Placebo | Baseline | - | - | - |
| Pimodivir 300 mg | -3.6 | -7.1 to -0.1 | Significant | N/A |
| Pimodivir 600 mg | -4.5 | -8.0 to -1.0 | Significant | N/A |
| Pimo 600 mg + OST 75 mg | -8.6 | -12.0 to -5.1 | Significant | -4.1 (Significant) |
Analysis: The combination of Pimodivir and Oseltamivir nearly doubles the reduction in viral load AUC compared to Pimodivir monotherapy (-8.6 vs -4.5)[3]. This confirms the synergistic effect of inhibiting both viral transcription and viral release.
However, translating profound virologic suppression into clinical benefit depends heavily on the patient population, as demonstrated in Phase 3 trials[4].
Table 2: Clinical Efficacy (Phase 3 Trials - Time to Resolution of Symptoms)
Evaluating Pimodivir + Standard of Care (SoC, primarily Oseltamivir) vs Placebo + SoC.
| Patient Cohort | Regimen | Median TTR (Hours) | 95% CI | P-Value |
| High-Risk Outpatients | Placebo + SoC | 105.1 | 92.7 – 128.6 | - |
| High-Risk Outpatients | Pimodivir + SoC | 92.6 | 77.6 – 104.2 | 0.0216 |
| Hospitalized Patients | Placebo + SoC | No Benefit (HRS Day 6) | - | - |
| Hospitalized Patients | Pimodivir + SoC | No Benefit (HRS Day 6) | - | 0.397 |
Analysis: In high-risk outpatients, the combination therapy significantly shortened the Time to Resolution (TTR) of symptoms[4]. However, in hospitalized patients, the combination offered no additional clinical benefit over SoC alone[4]. This highlights a critical pathophysiological reality: in severe, late-stage influenza requiring hospitalization, clinical pathology is largely driven by hyperinflammation (cytokine storms) rather than active viral replication, rendering even highly potent antiviral combinations less effective at altering clinical outcomes.
Resistance Barrier Analysis
A primary driver for utilizing combination therapy in drug development is the suppression of viral escape mutants.
-
Monotherapy Vulnerability: In the Phase 2b trial, PB2 substitutions conferring reduced susceptibility to Pimodivir were detected in 10.5% of patients treated with the 600 mg monotherapy dose[2].
-
Combination Resilience: When Pimodivir was combined with Oseltamivir, the emergence of these resistance mutations plummeted to 1.8% [2].
Causality: For a virion to survive the combination therapy, it must simultaneously acquire mutations in the PB2 cap-binding pocket and the neuraminidase active site. The evolutionary fitness cost of harboring both mutations is generally lethal to the virus, establishing a highly robust barrier to resistance.
Conclusion
Pimodivir represents a potent inhibitor of the Influenza A PB2 subunit. While effective as a monotherapy, experimental and clinical data overwhelmingly support its use in combination with Oseltamivir. The combination regimen yields a statistically significant synergistic reduction in viral load, requires no dose adjustments due to favorable PK profiles, and drastically reduces the emergence of resistant strains. However, its clinical utility remains highest in early-intervention outpatient settings, as late-stage hospitalized patients do not derive significant clinical benefit despite virologic suppression.
References
-
Single- and multiple-dose pharmacokinetics and safety of pimodivir, a novel, non-nucleoside polymerase basic protein... British Journal of Clinical Pharmacology (Ovid) 1
-
Pimodivir Alone or in Combination with Oseltamivir Demonstrated a Significant Reduction in Viral Load in Adults with Influenza A Janssen Pharmaceuticals Press Release 3
-
Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection The Journal of Infectious Diseases (NIH/PMC) 4
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance National Institutes of Health (NIH/PMC) 2
Sources
- 1. ovid.com [ovid.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site Maintenance [jnj.com]
- 4. Efficacy and Safety of Pimodivir Combined With Standard of Care in Hospitalized and Nonhospitalized High-Risk Adolescents and Adults With Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pimodivir hydrochloride hemihydrate against standard-of-care influenza treatments
Benchmarking Pimodivir Hydrochloride Hemihydrate: A Comparative Analysis Against Standard-of-Care Influenza Therapeutics
Influenza A virus (IAV) remains a persistent global health threat, necessitating the continuous development of antiviral agents with high genetic barriers to resistance. Pimodivir hydrochloride hemihydrate (formerly VX-787 or JNJ-63623872) represents a first-in-class, non-nucleoside inhibitor targeting the polymerase basic protein 2 (PB2) subunit of the influenza A RNA-dependent RNA polymerase (RdRp) complex. This guide provides an objective, data-driven comparison of Pimodivir against current standard-of-care (SOC) treatments: Oseltamivir (neuraminidase inhibitor), Baloxavir marboxil (PA endonuclease inhibitor), and Favipiravir (PB1 inhibitor).
Section 1: Mechanistic Divergence and Target Specificity
The influenza RdRp is a heterotrimeric complex comprising PB1, PB2, and PA subunits. Because this complex is highly conserved and lacks a human homolog, it is a prime target for therapeutic intervention.
-
Pimodivir (PB2 Inhibitor): 1[1]. By mimicking the m7GTP guanine base and forming critical hydrogen bonds with residues E361 and K376, it competitively inhibits the "cap-snatching" mechanism essential for viral mRNA transcription[1].
-
Baloxavir Marboxil (PA Inhibitor): 2[2], preventing the cleavage of the host mRNA cap required to prime viral transcription.
-
Oseltamivir (NA Inhibitor): Operates outside the polymerase complex, inhibiting neuraminidase (NA) to prevent viral egress from the host cell.
Fig 1. Mechanistic targeting of the IAV lifecycle by Pimodivir and SOC antivirals.
Section 2: Quantitative Efficacy ProfilingPimodivir demonstrates exceptional potency against diverse Influenza A strains, with EC50 values consistently in the sub-nanomolar to low-nanomolar range (0.13 nM to 3.2 nM)[4]. Notably,due to structural divergences in the PB2 cap-binding pocket between Influenza A and B, Pimodivir is inactive against Influenza B[5], unlike Baloxavir and Favipiravir which retain broad-spectrum activity across both types.
Table 1: Comparative In Vitro Efficacy Profile
| Antiviral Agent | Target Subunit | Influenza A EC50 Range | Influenza B Efficacy |
|---|---|---|---|
| Pimodivir | PB2 (Cap-binding) | 0.13 nM – 3.2 nM | Inactive |
| Baloxavir (active acid) | PA (Endonuclease) | 0.2 nM – 3.4 nM | Active |
| Favipiravir | PB1 (RdRp) | 0.99 μM – 14.24 μM | Active |
| Oseltamivir | Neuraminidase | 0.5 nM – 5.0 nM | Active |
Section 3: Self-Validating Experimental Workflows
To rigorously benchmark Pimodivir against SOC compounds, researchers must employ orthogonal assays that validate both phenotypic efficacy and direct target engagement. The following protocols establish a self-validating loop: if phenotypic inhibition (CPE) occurs, it must be corroborated by direct physical binding (SPR) to verify that the mechanism of action is exclusively driven by the intended target, ruling out off-target cytotoxicity.
Fig 2. Orthogonal high-throughput screening workflow for antiviral benchmarking.
Protocol 1: Cytopathic Effect (CPE) Reduction Assay (Phenotypic Validation)
Causality: The CPE assay is selected as the primary functional readout because it quantifies the ultimate biological objective of the antiviral: preventing virus-induced host cell death.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C. (Rationale: MDCK cells express appropriate sialic acid receptors for robust IAV infection).
-
Viral Inoculation: Infect cells with IAV (e.g., A/Puerto Rico/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01.
-
Drug Treatment: Concurrently add serial dilutions of Pimodivir, Baloxavir acid, and Oseltamivir (ranging from 0.01 nM to 10 μM). Include a virus-only control (0% inhibition) and a mock-infected control (100% viability).
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent to measure ATP levels as a direct proxy for metabolically active, surviving cells.
-
Analysis: Calculate EC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Surface Plasmon Resonance (SPR) (Mechanistic Validation)
Causality: While CPE proves the drug works in vitro, SPR is mandatory to confirm that the biological effect is driven by direct physical interaction with the PB2 cap-binding domain, isolating the kinetic parameters ( KD , kon , koff ).
-
Ligand Immobilization: Immobilize recombinant IAV PB2 cap-binding domain (residues 318-483) onto a CM5 sensor chip via standard amine coupling.
-
Analyte Preparation: Dilute Pimodivir in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to minimize non-specific binding.
-
Kinetic Injection: Inject Pimodivir at concentrations ranging from 0.39 nM to 25 nM over the immobilized PB2 at a flow rate of 30 μL/min.
-
Regeneration: Use 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the sensor surface between cycles.
-
Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD ).
Section 4: Resistance Profiles and Synergistic Potential
A critical metric for modern antivirals is the genetic barrier to resistance.4[4]. Conversely,3[3].
Because Pimodivir and Oseltamivir target entirely different stages of the viral lifecycle (transcription vs. release), they exhibit strong synergistic potential.1[1]. This orthogonal targeting strategy mitigates the emergence of resistant variants and provides a robust rationale for combination therapy in clinical settings.
References[1] Title: Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC - NIH
Source: nih.gov URL:[3] Title: Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC Source: nih.gov URL:[5] Title: Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir Source: researchgate.net URL:[6] Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - MDPI Source: mdpi.com URL:[2] Title: Advanced researches on the inhibition of influenza virus by Favipiravir and Baloxavir | Biosafety and Health - MedNexus Source: mednexus.org URL:[4] Title: Influenza A and B viruses with reduced baloxavir susceptibility display attenuated in vitro fitness but retain ferret transmissibility | PNAS Source: pnas.org URL:
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
In vivo comparative efficacy of Pimodivir in animal models
In Vivo Comparative Efficacy of Pimodivir (VX-787) vs. Standard of Care in Influenza A Animal Models
Introduction
Influenza A virus (IAV) remains a formidable challenge in antiviral drug development due to rapid viral mutation rates and the notoriously narrow therapeutic window of standard-of-care (SOC) neuraminidase inhibitors (NAIs) like Oseltamivir. As researchers and drug development professionals, we frequently see NAI therapies fail in preclinical and clinical settings when administration is delayed beyond 48 hours.
This guide objectively deconstructs the in vivo efficacy of Pimodivir (VX-787 / JNJ-63623872), a first-in-class PB2 inhibitor, against Oseltamivir. By examining the mechanistic rationale and providing a self-validating experimental framework, this guide serves as a blueprint for benchmarking novel compounds in delayed-treatment preclinical models.
Mechanistic Divergence: Why Target PB2?
To understand the in vivo divergence between these two drugs, we must look at the causality behind their viral targets. Oseltamivir targets neuraminidase, preventing the cleavage of sialic acid and halting the release of newly formed virions from the host cell surface. However, once viral replication has peaked and the host inflammatory cascade is triggered, simply blocking viral release offers diminishing returns.
Pimodivir operates upstream. It competitively binds to the 7-methyl GTP (m7GTP) cap-binding domain of the polymerase basic protein 2 (PB2) subunit with high affinity ( KD=24 nM)1[1]. By inhibiting the "cap-snatching" mechanism essential for viral mRNA transcription, Pimodivir halts the production of viral proteins entirely2[2]. This upstream blockade shuts down the cellular hijacking process, explaining its superior efficacy in delayed-treatment models.
Fig 1. Mechanistic divergence: Pimodivir inhibits PB2 transcription; Oseltamivir blocks viral release.
In Vivo Comparative Efficacy: The Data
In preclinical drug development, the true test of an antiviral is not prophylaxis, but delayed intervention. In lethal IAV challenge models using BALB/c mice, Pimodivir demonstrates profound superiority over Oseltamivir 1[1].
Table 1: Quantitative In Vivo Efficacy Comparison (Lethal BALB/c Mouse Model)
| Parameter | Pimodivir (VX-787) | Oseltamivir (Standard of Care) |
| Primary Target | PB2 Subunit (Cap-snatching) | Neuraminidase (Viral release) |
| In Vitro Potency (EC50) | 0.13 – 3.2 nM (Influenza A) | ~1 – 10 nM |
| Survival (+48h Delayed Tx) | 100% survival (at 1, 3, 10 mg/kg b.i.d.) | 0% survival (at 10–20 mg/kg b.i.d.) |
| Survival (+96h Delayed Tx) | 100% survival (at 10-20 mg/kg b.i.d.) | 0% survival |
| Body Weight Loss (+48h Tx) | ~7.1% (at 10 mg/kg) | >30% (Lethal threshold reached) |
| Lung Viral Load Reduction | 1-log to >5-log reduction | Minimal reduction in delayed models |
Data synthesized from established preclinical evaluations of VX-787[1][3][4].
Experimental Protocol: Self-Validating Delayed-Treatment Model
To rigorously evaluate an antiviral, the experimental design must be self-validating. The following protocol utilizes a +48h delayed-treatment lethal challenge in BALB/c mice.
Why BALB/c mice? They are highly susceptible to human IAV strains (e.g., A/PR/8/34 or H1N1pdm09) without requiring extensive viral adaptation, producing a reproducible lethal infection characterized by rapid weight loss and severe pneumonia. Why a +48h delay? It mimics the realistic clinical presentation where viral titers have already peaked. If a drug only works prophylactically, it will fail in this window.
Fig 2. In vivo experimental workflow for the +48h delayed-treatment lethal influenza challenge.
Step-by-Step Methodology:
-
Acclimation & Baseline (Days -7 to 0):
-
House 6-8 week old female BALB/c mice in BSL-2 containment.
-
Self-Validation: Record baseline body weights for 3 consecutive days to establish a healthy trajectory.
-
-
Viral Inoculation (Day 0):
-
Delayed Treatment Initiation (Day +2 to +12):
-
At 48 hours post-infection, randomize mice into treatment groups.
-
Group 1 (Vehicle): Oral gavage (p.o.), b.i.d. (Validates the lethality of the viral inoculum; expect 100% mortality by Day 7-9).
-
Group 2 (Oseltamivir): 10-20 mg/kg p.o., b.i.d. (Positive control for SOC failure in delayed settings).
-
Group 3 (Pimodivir): 10 mg/kg p.o., b.i.d. (Test article).
-
-
Clinical Monitoring (Daily):
-
Monitor survival, clinical scores (ruffled fur, lethargy), and body weight.
-
Causality Check: Euthanize any animal exceeding 25% body weight loss to comply with ethical endpoints. Oseltamivir-treated mice typically hit this threshold by Day 8, whereas Pimodivir-treated mice should stabilize around 7% loss and recover 4[4].
-
-
Virological Endpoint Analysis (Day +4 and Day +14):
-
Euthanize a satellite cohort at Day +4 (peak viral load) and the main cohort at Day +14.
-
Homogenize lung tissue and perform a TCID 50 assay on MDCK cells to quantify infectious viral particles.
-
Self-Validation: Correlate the reduction in lung viral titers with the clinical survival data. Pimodivir should demonstrate a >3-log reduction compared to vehicle 1[1].
-
Conclusion
Pimodivir’s mechanism of action—halting viral mRNA transcription at the PB2 subunit—translates to unprecedented in vivo efficacy, rescuing subjects even when treatment is delayed by 48 to 96 hours. For drug development professionals, benchmarking novel compounds against Pimodivir in delayed-treatment models provides a much more rigorous and clinically relevant threshold for success than comparisons to NAI standard-of-care alone.
References
- Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
- Pimodivir (VX-787)
- In vivo activity of 2 and oseltamivir in mouse influenza A model Source: ResearchGate URL
- Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs” Source: mBio - ASM Journals URL
Sources
Structural Comparison of Pimodivir Binding to Different PB2 Subunits: A Comprehensive Guide
The Influenza A virus (IAV) relies on a highly conserved RNA-dependent RNA polymerase (RdRp) heterotrimer—comprising the PA, PB1, and PB2 subunits—to transcribe and replicate its viral genome[1]. A critical vulnerability in this machinery is the "cap-snatching" process, wherein the PB2 subunit binds the 7-methylguanosine (m7GTP) cap of host mRNAs to initiate viral transcription[2].
Pimodivir (VX-787, JNJ-63623872) is a potent, first-in-class non-nucleoside inhibitor designed to competitively occupy the PB2 cap-binding pocket[1]. While it demonstrates exceptional efficacy against wild-type IAV, the emergence of clinical and preclinical resistance mutations necessitates a rigorous structural comparison of how Pimodivir interacts with different PB2 variants[3]. This guide provides an in-depth structural and thermodynamic analysis of Pimodivir binding across wild-type and mutant PB2 subunits, supported by self-validating experimental workflows.
Structural Basis of Pimodivir Binding
Wild-Type PB2 (Influenza A)
In the Wild-Type (WT) IAV PB2 subunit (e.g., PDB: 5WL0, 7AS0), Pimodivir acts as a structural mimic of the m7GTP guanine base[2][4]. The binding is driven by a highly optimized network of electrostatic interactions and aromatic stacking:
-
Hydrogen Bonding: The carboxylic acid and azaindole moieties of Pimodivir form critical, stabilizing hydrogen bonds with residues Glu361, Lys376, Arg355, and Asn429[1][4].
-
Aromatic Stacking: The azaindole and pyrimidine rings are anchored in a hydrophobic cleft, engaging in a classic π−π "sandwich" stacking configuration with His357, Phe404, and Phe323[1][4].
Mutant PB2 Subunits (Resistance Profiles)
Single amino acid substitutions in the PB2 cap-binding domain fundamentally alter the topographic and electrostatic landscape of the pocket, leading to varying degrees of Pimodivir resistance[1][3].
-
PB2-F404Y (Preclinical Resistance): The substitution of Phenylalanine with Tyrosine at position 404 introduces a bulky hydroxyl group. While the overall backbone root-mean-square deviation (RMSD) remains remarkably low (0.12 Å compared to WT), the hydroxyl group disrupts the optimal π−π stacking geometry and forces a reorganization of the local water network[3]. This subtle shift results in a severe loss of binding enthalpy ( Δ H reduced by ~4.8 kcal/mol) and a ~280-fold decrease in antiviral sensitivity[1][3].
-
PB2-M431I (Clinical Resistance): Identified during Phase II clinical trials, this mutation occurs slightly peripheral to the core binding pocket[1]. The Methionine to Isoleucine change induces subtle steric clashes that perturb the positioning of adjacent interacting residues, leading to a ~57-fold decrease in Pimodivir sensitivity[1].
-
PB2-H357N (Avian Strains): Found in avian IAV strains such as A(H4N2), replacing Histidine 357 with Asparagine completely abolishes one side of the critical aromatic sandwich that stabilizes the azaindole ring[1]. This structural collapse results in a ~130-fold reduction in binding affinity[1].
Influenza B PB2 (Inherent Resistance)
Pimodivir exhibits exquisite specificity for Influenza A and is entirely inactive against Influenza B viruses (IBV). Structurally, the IBV PB2 cap-binding pocket lacks the highly conserved aromatic triad (His357, Phe404, Phe323) present in IAV. The absence of these residues renders the IBV pocket structurally incompatible with Pimodivir's rigid bicyclic and azaindole core.
Logical flow of the influenza cap-snatching mechanism and its inhibition by Pimodivir.
Quantitative Data Comparison
The structural alterations described above directly correlate with measurable thermodynamic and antiviral performance metrics.
| PB2 Variant | Target Strain / Context | EC50 Fold Change vs WT | Δ H Impact (ITC) | Primary Structural Resistance Mechanism |
| Wild-Type | Broad IAV Strains | 1x (Baseline) | Reference | Optimal hydrogen bonding and π−π stacking |
| F404Y | Preclinical / In vitro | ~280x increase | -4.8 kcal/mol | Disruption of π−π stacking & altered hydration |
| M431I | Phase II Clinical Trials | ~57x increase | Moderate reduction | Peripheral steric hindrance altering pocket geometry |
| H357N | Avian A(H4N2) | ~130x increase | Severe reduction | Complete loss of the aromatic sandwich structure |
| Influenza B | Broad IBV Strains | Inactive | N/A | Absence of the conserved aromatic triad |
Self-Validating Experimental Protocols
To rigorously evaluate the binding of Pimodivir to different PB2 subunits, researchers must employ orthogonal techniques. The following protocols form a self-validating system : Isothermal Titration Calorimetry (ITC) provides the macroscopic thermodynamic signature (e.g., loss of enthalpy), while X-ray crystallography provides the microscopic structural causality (e.g., displaced water molecules) that validates the calorimetric findings[3].
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC is selected because it directly measures the heat released or absorbed during binding, allowing for the label-free, simultaneous determination of binding affinity (Kd), enthalpy ( Δ H), and entropy ( Δ S).
-
Protein Preparation: Express the PB2 cap-binding domain (residues 318–483) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography. Dialyze extensively against ITC buffer (20 mM PIPES pH 7.5, 150 mM NaCl, 1% DMSO)[3].
-
Causality Check: PIPES is chosen because its heat of ionization is near zero ( Δ H_ion ≈ 0), ensuring the measured heat is exclusively from protein-ligand binding. 1% DMSO is critical to maintain the highly hydrophobic Pimodivir in solution without inducing solvent-mediated denaturation of the PB2 domain[3].
-
-
Ligand Preparation: Dilute Pimodivir in the exact same dialysis buffer from the final protein purification step to prevent heat-of-dilution artifacts.
-
Titration Execution: Load 50 µM PB2 protein into the sample cell (at 25°C) and 500 µM Pimodivir into the syringe[3]. Perform 20 injections of 2 µL each, with 120-second spacing.
-
Causality Check: 120-second spacing ensures the thermal baseline fully stabilizes after each exothermic/endothermic peak.
-
-
Data Fitting: Subtract background heat (ligand injected into buffer) and fit the integrated heat data to a one-set-of-sites binding model to extract Kd and Δ H.
Protocol B: Structural Elucidation via X-ray Co-Crystallography
Causality: Crystallography provides atomic-level coordinates to visualize exactly how mutations (like F404Y) displace water molecules or alter side-chain rotamers, directly explaining the Δ H losses observed in Protocol A[3].
-
Complex Formation: Incubate purified PB2 protein (10 mg/mL) with a 3-fold molar excess of Pimodivir for 2 hours at 4°C to ensure complete active site occupancy.
-
Crystallization: Set up sitting-drop vapor diffusion plates using a reservoir solution of 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5, and 25% PEG 3350.
-
Causality Check: PEG 3350 acts as a gentle precipitant, modifying the dielectric constant of the solution to drive the PB2-Pimodivir complex into a supersaturated state required for crystal nucleation.
-
-
Cryoprotection & Harvesting: Briefly soak crystals in the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.
-
Causality Check: Glycerol prevents the formation of crystalline ice, which would otherwise destroy the protein lattice and ruin X-ray diffraction.
-
-
Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using WT PB2, e.g., PDB 4WSB, as a search model)[3]. Refine the 2Fo-Fc electron density maps to pinpoint the ligand and mutated residues.
Experimental workflow for thermodynamic and structural profiling of PB2-Pimodivir complexes.
Sources
- 1. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Pimodivir hydrochloride hemihydrate versus other cap-dependent endonuclease inhibitors
An in-depth comparative analysis of influenza polymerase inhibitors requires a precise understanding of the viral transcription machinery. While often grouped broadly as "polymerase inhibitors," Pimodivir hydrochloride hemihydrate and cap-dependent endonuclease (CEN) inhibitors (such as Baloxavir marboxil) target distinct, highly specialized domains within the influenza A virus RNA-dependent RNA polymerase (RdRp) complex.
This guide provides researchers and drug development professionals with an objective comparison of these two inhibitor classes, detailing their mechanistic divergence, quantitative efficacy, and the experimental protocols required to validate them in vitro.
Mechanistic Divergence: The "Cap-Snatching" Pathway
Influenza viruses cannot synthesize their own 5'-mRNA caps. Instead, they rely on a process called "cap-snatching" to hijack host pre-mRNA, a mechanism executed by the heterotrimeric RdRp complex (comprising PB1, PB2, and PA subunits)[1][2].
-
Pimodivir (PB2 Cap-Binding Inhibitor): Pimodivir selectively binds to the cap-binding domain of the PB2 subunit. By occupying this pocket with a high affinity ( KD≈24 nM), it competitively prevents the viral polymerase from anchoring to the 5'-m7G cap of nascent host RNA polymerase II transcripts[3][4].
-
Baloxavir (PA Endonuclease Inhibitor): CEN inhibitors target the PA subunit. Once PB2 binds the host cap, the PA subunit acts as an endonuclease, cleaving the host mRNA 10–13 nucleotides downstream[2][5]. Baloxavir achieves inhibition by chelating two critical divalent metal ions ( Mn2+ or Mg2+ ) within the PA active site, halting the cleavage required to generate the viral primer[6].
Pathway Visualization
Mechanistic distinction of Pimodivir (PB2) and Baloxavir (PA) in the cap-snatching pathway.
Quantitative Efficacy & Resistance Profiles
When evaluating these compounds, researchers must account for their differing barriers to resistance. Because they target different subunits, cross-resistance between Pimodivir and Baloxavir is virtually non-existent, making them excellent candidates for synergistic combination studies[7].
| Parameter | Pimodivir hydrochloride hemihydrate | Baloxavir marboxil (CEN Inhibitor) |
| Primary Target | PB2 Subunit (Cap-binding domain) | PA Subunit (Endonuclease domain) |
| In Vitro Potency ( IC50 ) | 1.6 nM – 7.11 nM (Strain dependent)[3][8] | 0.5 nM – 2.5 nM[8] |
| Primary Resistance Mutations | PB2: S324C, S324R, N510K, H357N[8][9] | PA: I38T, I38M, E23K[8] |
| Resistance Impact | 27- to 317-fold reduction in susceptibility[8] | 30- to 50-fold reduction in susceptibility |
| Spectrum of Activity | Influenza A only (Lacks efficacy against Flu B) | Influenza A and B |
Experimental Workflows: Evaluating Polymerase Inhibitors
To objectively evaluate the IC50 of cap-snatching inhibitors, researchers must select the correct assay architecture. Causality in experimental design: Multi-cycle assays (like the Fluorescence Reduction Assay - FRA) allow the virus to undergo multiple rounds of replication. This can confound the true IC50 of polymerase inhibitors due to the rapid accumulation of adaptive mutations in vitro.
To isolate the primary transcription inhibition, the Single-Cycle High-throughput Influenza Neutralization Test (HINT) is the gold standard[8][9].
Protocol: Single-Cycle HINT Assay
This protocol acts as a self-validating system by incorporating known resistant mutant strains to verify the dynamic range of the assay.
-
Cell Preparation: Seed MDCK-SIAT1 cells in 96-well or 384-well plates at a density of 3×104 cells/well in assay medium (DMEM supplemented with 0.1% BSA). Incubate overnight at 37°C.
-
Compound Dilution: Prepare 3-fold serial dilutions of Pimodivir and Baloxavir in assay medium. Self-Validation Step: Include a vehicle control (DMSO) and a reference standard.
-
Viral Inoculation: Add the target Influenza A strain (e.g., A/H1N1pdm09) at a Multiplicity of Infection (MOI) of 0.01 to 0.05.
-
Control inclusion: Run parallel plates using a PA-I38T mutant virus (to validate Baloxavir resistance) and a PB2-S324C mutant virus (to validate Pimodivir resistance)[8].
-
-
Single-Cycle Incubation: Incubate the plates for exactly 16 to 18 hours . Causality: Restricting the timeline to <18 hours ensures only a single replication cycle occurs, preventing secondary viral spread and isolating the direct inhibition of the primary RdRp complex[8].
-
Fixation and Detection: Fix cells with 80% cold acetone. Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or immunofluorescence using monoclonal antibodies targeting the viral Nucleoprotein (NP).
-
Data Synthesis: Measure chemiluminescence or fluorescence. Calculate the IC50 using a four-parameter non-linear regression model.
Workflow Visualization
Step-by-step High-throughput Influenza Neutralization Test (HINT) workflow for IC50 determination.
References
Sources
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The Influenza Virus RNA-Polymerase and the Host RNA-Polymerase II: RPB4 Is Targeted by a PB2 Domain That Is Involved in Viral Transcription [mdpi.com]
- 5. esrf.fr [esrf.fr]
- 6. Catching the cap-snatcher | EMBL [embl.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Clinical Potential of Pimodivir Analogs: A Comparative and Methodological Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antiviral Pharmacology & Molecular Virology
Executive Summary
The emergence of drug-resistant influenza strains necessitates the continuous development of novel antiviral therapeutics. While neuraminidase inhibitors (NAIs) like oseltamivir have long been the standard of care, targeting the highly conserved influenza RNA-dependent RNA polymerase (RdRp) complex has proven to be a superior strategy for rapid viral suppression.
Pimodivir (VX-787 / JNJ-63623872) is a first-in-class, non-nucleoside inhibitor that specifically targets the PB2 subunit of the influenza A polymerase complex[1]. Although the clinical development of first-generation pimodivir was halted, the structural validation of the PB2 cap-binding pocket has catalyzed the development of next-generation pimodivir analogs . These analogs aim to expand the chemical space, overcome metabolic liabilities (such as aldehyde oxidase sensitivity), and improve pharmacokinetic profiles[2]. This guide objectively compares the clinical and pharmacological potential of pimodivir analogs against current alternatives and provides self-validating experimental frameworks for their preclinical assessment.
Mechanistic Rationale: The PB2 Cap-Binding Pocket
Transcription of the influenza viral genome relies on a unique "cap-snatching" mechanism. The RdRp complex consists of three subunits: PB1 (polymerase), PB2 (cap-binding), and PA (endonuclease)[3].
-
Host mRNA Recognition: The PB2 subunit binds to the 7-methyl guanosine (m7G) cap of host pre-mRNAs[1].
-
Endonucleolytic Cleavage: The PA subunit cleaves the host mRNA 10–13 nucleotides downstream of the cap[3].
-
Viral Elongation: The PB1 subunit uses this capped primer to transcribe viral mRNA[3].
Pimodivir and its analogs act as structural mimics of the m7G cap. By occupying the PB2 cap-binding domain—specifically interacting with residues K376, H357, F404, and F323—these compounds competitively inhibit host RNA binding, thereby arresting viral transcription at its inception[1][4].
Fig 1: Influenza RdRp cap-snatching mechanism and specific targets of polymerase inhibitors.
Comparative Profiling: Pimodivir Analogs vs. Standard of Care
To assess the clinical potential of novel PB2 inhibitors, we must benchmark them against both the parent compound (Pimodivir) and widely utilized clinical alternatives: Baloxavir marboxil (PA inhibitor) and Oseltamivir (Neuraminidase inhibitor).
Recent developments in pimodivir analogs, specifically those incorporating a 2,3-dihydro-imidazopyridine fragment, have demonstrated potent antiviral activity while mitigating the parent drug's rapid metabolism by hepatic aldehyde oxidase[2].
Table 1: Pharmacological & Clinical Comparison of Influenza Antivirals
| Agent / Class | Primary Target | Mechanism of Action | IC₅₀ (H1N1) | Clinical / Preclinical Status | Key Advantages & Limitations |
| Pimodivir (VX-787) | PB2 Subunit | Cap-binding competitive inhibition | ~0.01 - 0.1 μM[5] | Phase 3 (Halted) | Advantage: Highly potent against Influenza A.Limitation: Rapidly metabolized; inactive against Influenza B[6]. |
| Pimodivir Analogs (e.g., Comp. I & II) | PB2 Subunit | Cap-binding competitive inhibition | 0.04 - 0.09 μM[2] | Preclinical | Advantage: High metabolic stability; retained potency against H1N1/H3N2[2].Limitation: Requires further in vivo safety profiling. |
| Baloxavir Marboxil | PA Subunit | Endonuclease inhibition | ~0.001 μM | FDA Approved | Advantage: Single-dose regimen; reduces fever duration by ~13.5 hours compared to oseltamivir[7].Limitation: Prone to rapid resistance (e.g., PA I38T mutation)[8]. |
| Oseltamivir | Neuraminidase | Viral egress inhibition | ~0.1 - 1.0 μM | FDA Approved | Advantage: Broad-spectrum (Influenza A & B)[8].Limitation: High rates of resistance (e.g., H275Y mutation); slower symptom alleviation[8]. |
Clinical Causality Insight: Why focus on PB2 over Neuraminidase? Neuraminidase inhibitors only prevent viral release from infected cells, allowing intracellular viral replication to continue. In contrast, PB2 inhibitors arrest viral transcription entirely, leading to a steeper decline in viral shedding and a more profound reduction in downstream inflammatory cascades[1][6].
Experimental Methodologies: Validating PB2 Inhibitor Efficacy
To rigorously evaluate the efficacy and cytotoxicity of novel pimodivir analogs, drug development professionals must employ self-validating assay systems. The following protocols isolate polymerase activity and whole-virus replication to provide a comprehensive pharmacological profile.
Workflow Visualization: High-Throughput Minigenome Assay
Fig 2: High-throughput luciferase minigenome assay workflow for assessing PB2 inhibition.
Protocol 1: Influenza A Virus Minigenome Reporter Assay
Purpose: To isolate and quantify the direct inhibitory effect of pimodivir analogs on the RdRp complex without the confounding variables of viral entry, assembly, or egress. This avoids the need for BSL-3 containment[9].
Causality & Self-Validation: We utilize a dual-luciferase system. The Firefly luciferase is driven by the viral promoter (measuring RdRp activity), while the Renilla luciferase is driven by a constitutive host promoter (thymidine kinase). Normalizing Firefly signals against Renilla signals intrinsically corrects for differences in transfection efficiency and eliminates false positives caused by drug-induced host cell cytotoxicity[10].
Step-by-Step Methodology:
-
Cell Preparation: Seed human embryonic kidney (HEK293T) cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO₂)[10][11].
-
Plasmid Co-Transfection: Prepare a transfection master mix using Lipofectamine 3000. For each well, combine:
-
Inhibitor Treatment: 6 hours post-transfection, aspirate the media and replace it with fresh media containing serial dilutions of the pimodivir analog (e.g., 0.001 μM to 10 μM). Include a vehicle control (DMSO) and a positive control (parental Pimodivir or Ribavirin)[10].
-
Incubation & Lysis: Incubate the cells for an additional 24 hours. Lyse the cells using 1X Passive Lysis Buffer (Promega)[10].
-
Quantification: Measure luminescence using a Dual-Glo Luciferase Assay System. Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Determine the IC₅₀ using non-linear regression analysis.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
Purpose: To confirm that the biochemical inhibition observed in the minigenome assay translates to actual antiviral efficacy in a multi-cycle, live-virus infection model[2].
Causality & Self-Validation: While the minigenome assay proves target engagement, the CPE assay proves physiological relevance. By running a parallel uninfected plate treated with the same drug concentrations, we establish the CC₅₀ (50% Cytotoxic Concentration), allowing us to calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). A high SI indicates a wide therapeutic window[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates and grow to 90% confluence.
-
Viral Infection: Wash cells with PBS and infect with Influenza A (e.g., A/Puerto Rico/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01 in infection media (DMEM + 1 μg/mL TPCK-treated trypsin)[2].
-
Drug Addition: Immediately add serial dilutions of the pimodivir analogs.
-
Viability Readout: After 72 hours of incubation, assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo). The concentration of the drug that restores 50% of cell viability compared to the uninfected control represents the IC₅₀[2].
Conclusion and Future Perspectives
Pimodivir established the clinical viability of targeting the PB2 cap-binding domain, yet its pharmacological limitations hindered its ultimate success[3]. The next generation of pimodivir analogs—particularly those utilizing 2,3-dihydro-imidazopyridine scaffolds—demonstrate that rational drug design can successfully circumvent metabolic liabilities while maintaining nanomolar potency against diverse Influenza A subtypes[2].
Moving forward, the clinical potential of these analogs will heavily depend on combination therapies. Synergistic regimens combining a PB2 inhibitor (Pimodivir analog) with an NAI (Oseltamivir) or a PA inhibitor (Baloxavir) have the potential to drastically reduce the emergence of resistance mutations, offering a robust defense against future pandemic threats[1][8].
References
-
Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir Source: MDPI Molecules URL:[Link]
-
New Developments in Influenza Polymerase Inhibitors Source: The Journal of Infectious Diseases / Oxford Academic URL:[Link]
-
The Next Wave of Influenza Drugs Source: ACS Publications URL:[Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors Source: MDPI Molecules URL:[Link]
-
Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Influenza A virus minigenome assay Source: Bio-protocol URL:[Link]
-
Assays to Measure the Activity of Influenza Virus Polymerase Source: ResearchGate URL:[Link]
-
Determination of cold-adapted influenza virus polymerase activity by the minigenome method with a fluorescent protein Source: Problems of Virology (CRIE) URL:[Link]
-
A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Source: Frontiers in Microbiology URL:[Link]
-
Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Comparison of the efficacy and safety of baloxavir versus those of oseltamivir in pediatric patients with influenza: a meta-analysis Source: Semantic Scholar URL:[Link]
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]
- 12. Determination of cold-adapted influenza virus (Orthomyxoviridae: Alphainfluenzavirus ) polymerase activity by the minigenome method with a fluorescent protein - Ivanov - Problems of Virology [virusjour.crie.ru]
Post-discontinuation analysis of Pimodivir's clinical trial data
Post-Discontinuation Analysis of Pimodivir: A Comparative Guide to Influenza Antiviral Efficacy and Methodological Profiling
Executive Summary
Pimodivir (JNJ-63623872 / VX-787) was developed as a first-in-class, orally bioavailable inhibitor of the Influenza A polymerase basic protein 2 (PB2) subunit[1]. Despite demonstrating potent in vitro activity and promising Phase 2b clinical data, Janssen Pharmaceuticals abruptly discontinued its Phase 3 development in September 2020[2]. Pre-planned interim analyses revealed that Pimodivir, when combined with the standard-of-care (SOC) Oseltamivir, failed to demonstrate an added clinical benefit over SOC alone in hospitalized patients[3].
This guide provides a post-mortem technical analysis of Pimodivir’s clinical trajectory, objectively comparing its pharmacological profile against alternative antivirals like Oseltamivir and Baloxavir marboxil[4]. Furthermore, it outlines the self-validating experimental methodologies required for rigorous antiviral drug development.
Mechanistic Profiling: Pimodivir vs. Alternative Antivirals
To understand Pimodivir's clinical outcomes, one must first dissect its mechanism of action relative to other antiviral classes. The influenza virus relies on a highly conserved RNA-dependent RNA polymerase (RdRp) heterotrimer—comprising PB1, PB2, and PA subunits—to transcribe its genome[1].
-
Pimodivir (PB2 Inhibitor): Pimodivir competitively binds to the 7-methylguanosine (m7G) cap-binding pocket of the PB2 subunit[5]. By occupying this pocket, it physically obstructs the "cap-snatching" process, preventing the virus from using host pre-mRNAs to prime its own transcription[1]. Because the PB2 cap-binding pocket differs structurally between Influenza A and B, Pimodivir is strictly active against Influenza A[6].
-
Baloxavir Marboxil (PA Inhibitor): Baloxavir targets the endonuclease domain of the PA subunit[7]. After PB2 binds the host mRNA cap, PA cleaves it. Baloxavir halts this cleavage, effectively shutting down transcription across both Influenza A and B strains[8].
-
Oseltamivir (Neuraminidase Inhibitor): Unlike polymerase inhibitors that block intracellular replication, Oseltamivir inhibits neuraminidase (NA) on the viral surface, preventing the release (egress) of newly formed virions from the host cell[4].
Mechanistic targeting of the Influenza A RdRp complex by antiviral agents.
Clinical Trial Data: The "Added Benefit" Paradox
Pimodivir's failure in Phase 3 is a textbook example of the disconnect between virological efficacy and clinical pathology in severe respiratory infections.
The Phase 2b Success: In a Phase 2b study (NCT02532283) of uncomplicated influenza, Pimodivir combined with Oseltamivir successfully reduced viral load and shortened the time to symptom resolution to 72.45 hours, compared to 94.15 hours for the placebo arm[9].
The Phase 3 Discontinuation: The Phase 3 program (NCT03376321) evaluated Pimodivir + Oseltamivir versus Oseltamivir alone in hospitalized patients[3]. The trial was halted because the combination failed to show an added clinical benefit[2]. Causality Analysis: Why did a potent inhibitor fail in severe cases? In hospitalized patients, viral replication has often already peaked. The severe pathology at this stage is primarily driven by immunopathology (e.g., cytokine storms) rather than exponential viral replication[8]. Adding a second direct-acting antiviral (Pimodivir) to an existing one (Oseltamivir) yields diminishing returns because the therapeutic window for viral suppression has closed.
Quantitative Efficacy & Profile Comparison
| Parameter | Pimodivir (Discontinued) | Baloxavir Marboxil (Approved) | Oseltamivir (Approved SOC) |
| Primary Target | PB2 Cap-binding pocket[1] | PA Endonuclease[7] | Neuraminidase (NA)[4] |
| Viral Spectrum | Influenza A only[6] | Influenza A and B[8] | Influenza A and B[4] |
| Phase 3 Outcome | Failed to show benefit over SOC in severe cases[3] | Superior viral shedding reduction vs SOC | Standard of Care (SOC) |
| Time to Symptom Alleviation | 72.45h (Phase 2b, +SOC)[9] | ~54h (Monotherapy) | ~70-80h (Monotherapy) |
| Key Resistance Mutations | M431I, F404Y, H357N[5] | PA/I38T[8] | NA/H275Y[8] |
Resistance Landscape & Mutational Profiling
A critical aspect of antiviral development is evaluating the barrier to resistance. Pimodivir exerts high selective pressure on the PB2 domain, leading to rapid mutational escape[7].
-
M431I & F404Y: Identified during clinical trials, these mutations alter the hydrophobic interactions within the cap-binding pocket, reducing Pimodivir binding affinity while preserving near-wild-type polymerase function[5].
-
H357N: A naturally occurring polymorphic mutation found in avian strains that confers a ~100-fold reduction in Pimodivir susceptibility[5].
Self-validating experimental workflow for antiviral resistance profiling.
Experimental Methodologies in Antiviral Profiling
To rigorously evaluate polymerase inhibitors like Pimodivir and avoid late-stage clinical failures, researchers must employ self-validating in vitro systems. Below are the definitive protocols for assessing RdRp inhibitors.
Protocol A: Polymerase Reconstitution (Minigenome) Assay
Rationale: Whole-virus assays cannot distinguish between entry, transcription, and egress inhibition. The minigenome assay isolates RdRp activity, definitively proving that a drug directly impacts transcription.
-
Cell Seeding: Seed HEK293T cells in 96-well plates at 2×104 cells/well to ensure optimal density for transfection.
-
Plasmid Transfection: Co-transfect cells with expression plasmids for PB1, PB2 (Wild-Type or M431I mutant), PA, and NP, alongside a luciferase reporter plasmid flanked by viral untranslated regions (UTRs). Causality Note: The host cell cannot transcribe the reporter without a functional viral RdRp complex.
-
Drug Treatment: 4 hours post-transfection, replace media with serial dilutions of the antiviral compound (e.g., Pimodivir 0.1 nM to 10 µM).
-
Quantification: At 24 hours post-transfection, lyse the cells and measure luminescence. Calculate the IC50 to determine the drug's direct inhibitory potency on the polymerase complex.
Protocol B: RT-qPCR Viral Shedding Quantification
Rationale: Subjective symptom alleviation is a flawed primary endpoint. Objective quantification of viral RNA shedding provides a highly sensitive measure of antiviral efficacy.
-
Infection: Infect MDCK (Madin-Darby Canine Kidney) cells with Influenza A at a low Multiplicity of Infection (MOI = 0.01). Causality Note: A low MOI allows for multi-cycle replication, amplifying the drug's inhibitory effect over 48 hours.
-
Treatment: Post-adsorption (1 hour), wash cells and overlay with media containing the antiviral compound.
-
RNA Extraction: Harvest cell culture supernatant at 24h and 48h. Extract viral RNA using a column-based purification kit.
-
Amplification: Perform one-step RT-qPCR targeting the highly conserved Influenza Matrix (M) gene. Compare Cycle Threshold (Ct) values against a standard curve to determine absolute viral RNA copy numbers.
Sources
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janssen to stop clinical development of pimodivir for influenza [clinicaltrialsarena.com]
- 3. Janssen to Discontinue Pimodivir Influenza Development Program [prnewswire.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Pimodivir hydrochloride hemihydrate proper disposal procedures
As a Senior Application Scientist, managing the lifecycle of potent active pharmaceutical ingredients (APIs) requires as much precision as the assays in which they are utilized. Pimodivir (also known as VX-787 or JNJ-63623872) is a highly selective non-nucleoside inhibitor of the influenza A virus, functioning by blocking the cap-snatching activity of the viral polymerase basic protein 2 (PB2) subunit[1][2].
When handling its salt form—Pimodivir hydrochloride hemihydrate —proper disposal is not merely a regulatory formality; it is a critical safety and environmental imperative. Because this compound contains both multiple fluorine atoms and a hydrochloride salt[3], it cannot be disposed of via standard biological or non-halogenated waste streams.
This guide provides authoritative, step-by-step operational protocols for the safe containment, decontamination, and destruction of Pimodivir hydrochloride hemihydrate waste.
Physicochemical Waste Characterization
Before initiating any disposal protocol, you must understand the chemical nature of the waste. The presence of halogens (fluorine and chlorine) dictates that this API must be segregated into halogenated waste streams to prevent the formation of toxic byproducts (such as dioxins) during destruction.
Table 1: Physicochemical Profile for Waste Routing
| Property | Specification | Disposal Implication |
| Compound Name | Pimodivir hydrochloride hemihydrate | Must be handled as a potent API hazardous waste. |
| Synonyms | VX-787 HCl, JNJ-872, JNJ-63623872 | Ensure all historical aliases are recognized during waste audits[2][4]. |
| Molecular Formula | C₄₀H₄₂Cl₂F₄N₁₀O₅ (Dimer form) | High halogen content (Cl, F) mandates halogenated disposal routing[3]. |
| Molecular Weight | 889.73 g/mol | Heavy, complex organic structure requires high-temperature thermal oxidation[2][3]. |
| Solubility Profile | Soluble in DMSO, Methanol, Ethanol | Liquid waste will likely contain these organic solvents, requiring compatible HDPE containment. |
Disposal & Destruction Workflows
The ultimate destruction method for Pimodivir hydrochloride hemihydrate is high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers .
Causality: Standard incineration temperatures are insufficient to break the strong carbon-fluorine (C-F) bonds present in the pimodivir structure. Furthermore, the combustion of fluorinated and chlorinated compounds releases hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Alkaline scrubbers (using sodium hydroxide or calcium hydroxide) are required to neutralize these acidic gases into harmless salts before exhaust release.
Mechanistic pathway of halogenated API thermal destruction and acidic gas neutralization.
Workflow for the segregation, containment, and destruction of Pimodivir HCl hemihydrate waste.
Step-by-Step Operational Protocols
Protocol A: Routine Laboratory Disposal of Liquid Solutions
When disposing of spent assay media, stock solutions, or LC-MS effluents containing Pimodivir:
-
Segregation: Immediately classify the waste as a Halogenated Organic Liquid .
-
Causality: Mixing Pimodivir solutions with non-halogenated streams violates EPA/RCRA guidelines, increases disposal costs exponentially, and risks damaging standard incinerators not equipped for acid gas neutralization.
-
-
Primary Containment: Transfer the liquid into a High-Density Polyethylene (HDPE) carboy specifically designated for halogenated solvents.
-
Causality: HDPE provides superior chemical resistance to the organic solvents (like DMSO or Methanol) typically used to solubilize this API.
-
-
Self-Validating pH Check: Before sealing the carboy, verify the pH of the waste mixture is between 5.0 and 9.0 using pH indicator strips.
-
Causality: Highly acidic or basic waste can react exothermically with other organics in the carboy, leading to dangerous gas evolution and container rupture.
-
-
Labeling & Storage: Affix a hazardous waste tag detailing the exact composition (e.g., "1% Pimodivir HCl Hemihydrate in 99% DMSO"). Store in a secondary containment tray in a flammable storage cabinet until pickup.
Protocol B: Solid Waste & Spill Decontamination
Because Pimodivir hydrochloride hemihydrate is supplied as a powder, spills pose an inhalation hazard.
-
PPE Donning: Personnel must wear nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.
-
Causality: Inhalation of the fine hemihydrate powder can cause respiratory tract irritation and unintended pharmacological exposure to the API.
-
-
Spill Containment (Powder): Do not dry-sweep. Gently cover the spilled powder with absorbent pads dampened with a 10% ethanol/water solution.
-
Causality: Wetting the powder prevents the aerosolization of fine API particles during the mechanical action of cleanup.
-
-
Collection: Sweep the damp material using a disposable, anti-static scoop. Place all collected material into a 4-mil polyethylene bag.
-
Sequential Decontamination: Wipe the affected surface first with a solvent known to dissolve Pimodivir (e.g., 70% ethanol), followed by a standard laboratory detergent and water wash.
-
Causality: A sequential wash ensures that both the organic-soluble API base and the water-soluble hydrochloride salt residues are completely eradicated from the surface.
-
-
Secondary Containment: Place the primary bag, the scoop, and all contaminated PPE into a secondary biohazard or solid hazardous waste drum. Seal and label as "Solid Halogenated API Waste."
References
-
Pimodivir - Grokipedia Source: Grokipedia URL:[Link]
-
PIMODIVIR - Global Substance Registration System (GSRS) Source: NIH / FDA GSRS URL:[Link]
-
Pimodivir Hydrochloride | CID 121488178 Source: PubChem - NIH URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
